molecular formula C73H148O37 B7908972 m-PEG36-alcohol

m-PEG36-alcohol

Cat. No.: B7908972
M. Wt: 1617.9 g/mol
InChI Key: BYLIGSNYHOODII-UHFFFAOYSA-N
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Description

M-PEG36-alcohol is a useful research compound. Its molecular formula is C73H148O37 and its molecular weight is 1617.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H148O37/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h74H,2-73H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLIGSNYHOODII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H148O37
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1617.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG36-alcohol: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG36-alcohol, also known as monomethoxy-poly(ethylene glycol)-alcohol with 36 ethylene glycol units, is a versatile bifunctional polymer widely employed in biomedical and pharmaceutical research. Its unique physicochemical properties, stemming from a hydrophilic poly(ethylene glycol) backbone, a terminal methoxy group, and a reactive hydroxyl group, make it an invaluable tool in drug delivery, bioconjugation, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its application, and visualizations of key biological pathways and experimental workflows.

Core Properties of this compound

This compound is a well-defined, monodisperse PEG linker that offers a balance of hydrophilicity and reactivity. The methoxy group at one terminus provides steric hindrance, which can prevent aggregation and non-specific interactions, while the hydroxyl group at the other end allows for covalent attachment to a variety of molecules.[1] The hydrophilic nature of the 36-unit polyethylene glycol chain significantly enhances the aqueous solubility of conjugated molecules.[2][3]

Physicochemical and General Properties

The following tables summarize the key quantitative data for this compound.

Identifier Value Source(s)
Chemical Formula C73H148O37[2][4]
Molecular Weight ~1618 g/mol
CAS Number 9004-74-4
Appearance White solid
Purity Typically ≥95%
Property Description Source(s)
Solubility Soluble in water and various organic solvents including DMSO, DMF, THF, DCM, and methanol.
Storage Conditions Recommended storage at -20°C in a dry, inert atmosphere to prevent degradation from light, heat, or acidic/basic conditions.
Spectroscopic Properties

While specific spectra for this compound are proprietary to suppliers, the expected spectroscopic characteristics for a monomethoxy-terminated polyethylene glycol alcohol are well-established.

Spectroscopy Expected Characteristics
¹H-NMR A prominent singlet for the methoxy group (CH₃O-) protons typically appears around 3.38 ppm. A large, broad signal corresponding to the repeating ethylene glycol methylene protons (-CH₂CH₂O-) is expected around 3.64 ppm. A triplet corresponding to the terminal methylene group adjacent to the hydroxyl group (-CH₂OH) would be observed around 3.56 ppm.
FT-IR A very broad and strong absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the terminal alcohol group. A strong C-O stretching band is expected in the 1260-1050 cm⁻¹ region, characteristic of the ether linkages in the PEG backbone.
Mass Spectrometry In electrospray ionization mass spectrometry (ESI-MS), PEG compounds typically show a distribution of peaks corresponding to the different degrees of polymerization, with each peak separated by 44 Da (the mass of one ethylene glycol unit). The spectrum would be centered around the average molecular weight of the polymer. Common fragmentation patterns for alcohols include α-cleavage and the loss of a water molecule (M-18).

Key Applications and Biological Significance

The primary utility of this compound lies in its role as a flexible, hydrophilic linker in bioconjugation.

  • PROTACs: this compound is extensively used as a linker in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker provides the necessary spatial separation and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Drug Delivery and PEGylation: The process of "PEGylation," the covalent attachment of PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. By conjugating this compound to a drug molecule, its solubility, stability, and circulation half-life can be enhanced, while reducing its immunogenicity and enzymatic degradation. This is particularly valuable in the formulation of nanoparticles and liposomes for targeted drug delivery.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation via the Ubiquitin-Proteasome System

The diagram below illustrates the mechanism by which a PROTAC, utilizing a linker such as this compound, induces the degradation of a target protein.

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation Target_Protein Target Protein Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex Ubiquitinated_Target Polyubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ub Transfer Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC-mediated protein degradation pathway.

General Workflow for PROTAC Synthesis using a PEG Linker

The following diagram outlines a typical synthetic workflow for constructing a PROTAC molecule using a PEG linker like this compound.

PROTAC_Synthesis_Workflow start Start Materials step1 Step 1: Couple E3 Ligase Ligand to m-PEG36-linker start->step1 intermediate1 E3 Ligand-PEG-alcohol step1->intermediate1 step2 Step 2: Activate Terminal Alcohol (e.g., to tosylate or mesylate) intermediate1->step2 intermediate2 E3 Ligand-PEG-activated step2->intermediate2 step3 Step 3: Couple Target Protein Ligand intermediate2->step3 crude_protac Crude PROTAC step3->crude_protac purification Purification (e.g., HPLC) crude_protac->purification final_protac Final PROTAC purification->final_protac

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Workflow for Bioconjugation

This diagram illustrates a general workflow for the conjugation of this compound to a biomolecule, such as a protein.

Bioconjugation_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation Reaction cluster_purification Purification and Analysis start This compound activation Activate hydroxyl group (e.g., convert to NHS ester, aldehyde, or maleimide) start->activation activated_linker Activated m-PEG36-linker activation->activated_linker reaction Conjugation Reaction (pH and temperature controlled) activated_linker->reaction biomolecule Biomolecule (e.g., protein with reactive amines or thiols) biomolecule->reaction purification Purification of Conjugate (e.g., SEC, dialysis) reaction->purification analysis Characterization (e.g., SDS-PAGE, Mass Spec) purification->analysis final_product Purified Bioconjugate analysis->final_product

Caption: General experimental workflow for bioconjugation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound (Amide Bond Formation)

This protocol describes a general method for coupling a carboxylic acid-containing E3 ligase ligand to this compound, followed by activation and coupling to an amine-containing target protein ligand.

Materials:

  • E3 ligase ligand with a carboxylic acid group

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Tosyl chloride or Mesyl chloride

  • Triethylamine

  • Target protein ligand with an amine group

  • Anhydrous DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (HPLC)

Procedure:

  • Coupling of E3 Ligase Ligand to this compound:

    • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Add this compound (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product by reverse-phase HPLC to obtain the E3 ligand-PEG36-alcohol conjugate.

  • Activation of the Terminal Hydroxyl Group:

    • Dissolve the E3 ligand-PEG36-alcohol conjugate (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C and add triethylamine (1.5 eq).

    • Add tosyl chloride or mesyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated E3 ligand-PEG36-linker.

  • Coupling to Target Protein Ligand:

    • Dissolve the activated E3 ligand-PEG36-linker (1.0 eq) and the amine-containing target protein ligand (1.2 eq) in anhydrous DMF.

    • Add a non-nucleophilic base such as DIPEA (2.0 eq).

    • Stir the reaction at room temperature or elevated temperature (e.g., 50-60°C) overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the crude PROTAC molecule by reverse-phase HPLC.

Protocol 2: General Procedure for Protein PEGylation

This protocol outlines the steps for activating this compound and conjugating it to a protein through available amine residues (e.g., lysine).

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or p-Nitrophenyl chloroformate (p-NPC)

  • Anhydrous acetonitrile or DCM

  • Triethylamine or DIPEA

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Activation of this compound to an NHS Ester:

    • Dissolve this compound (1.0 eq) and DSC or p-NPC (1.5 eq) in anhydrous acetonitrile or DCM.

    • Add triethylamine or DIPEA (2.0 eq) and stir the reaction under a nitrogen atmosphere at room temperature for 4-24 hours.

    • Monitor the formation of the activated PEG-NHS ester by TLC or LC-MS.

    • Precipitate the activated PEG by adding cold diethyl ether, then wash and dry under vacuum.

  • Conjugation to the Protein:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in the conjugation buffer.

    • Dissolve the activated PEG-NHS ester in the same buffer or a compatible co-solvent (e.g., DMSO) and immediately add it to the protein solution. A 10- to 50-fold molar excess of the activated PEG relative to the protein is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted PEG-NHS ester by adding the quenching solution to a final concentration of 50-100 mM and incubating for 30 minutes.

    • Purify the PEGylated protein from excess reagents and byproducts using dialysis against a suitable buffer or by size-exclusion chromatography.

  • Characterization:

    • Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight.

    • Use techniques like MALDI-TOF mass spectrometry to confirm the degree of PEGylation.

    • Assess the biological activity of the PEGylated protein using a relevant in vitro assay.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and the life sciences. Its well-defined structure and bifunctional nature enable the creation of sophisticated bioconjugates with improved physicochemical and pharmacological properties. From enhancing the in vivo performance of therapeutic proteins to forming the critical link in targeted protein degraders, this compound continues to be a key component in the advancement of modern medicine. This guide provides a foundational understanding of its properties and a practical framework for its application in the laboratory.

References

Navigating the Solubility Landscape of m-PEG36-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methoxy-poly(ethylene glycol)36-alcohol (m-PEG36-alcohol). Understanding the solubility of this critical PEG linker is paramount for its effective use in various applications, including the development of PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and other advanced drug delivery systems. This document offers a compilation of solubility data, detailed experimental methodologies for solubility determination, and a logical workflow to guide researchers in their formulation and development efforts.

Core Concepts in this compound Solubility

This compound, a monodisperse polyethylene glycol derivative with 36 ethylene oxide units and a terminal hydroxyl group, exhibits a solubility profile reflective of its amphiphilic nature. The extensive ethylene glycol chain imparts significant hydrophilicity, rendering it soluble in a wide array of aqueous and polar organic solvents. Conversely, the methoxy cap and the overall polymer chain length contribute to its solubility in certain non-polar organic solvents. The interplay of these structural features dictates its behavior in different solvent systems, a critical consideration for reaction chemistry, purification, and final product formulation.

As a general principle, the solubility of polyethylene glycols, including m-PEGylated compounds, tends to decrease as the molecular weight increases.[1] However, this compound, with a molecular weight of approximately 1.6 kDa, generally demonstrates broad solubility.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published in the public domain, the following table summarizes the qualitative solubility and miscibility of m-PEG-alcohols and polyethylene glycols in various common laboratory solvents, based on information from technical data sheets and chemical suppliers. This information provides a strong directional basis for solvent selection in experimental work.

SolventSolubility CategoryComments
WaterFreely Soluble / MiscibleThe hydrophilic PEG chain ensures high solubility in aqueous solutions.[2][3][][]
Phosphate-Buffered Saline (PBS)Freely SolubleExpected to be highly soluble due to its aqueous nature.
Dimethylformamide (DMF)SolubleA common solvent for reactions involving PEG linkers.
Dimethyl Sulfoxide (DMSO)SolubleWidely used for creating stock solutions of PEGylated compounds.
Dichloromethane (DCM)SolubleA common organic solvent for PEG dissolution and reactions.
ChloroformSolubleAnother halogenated solvent suitable for dissolving PEGs.
MethanolSolublePEGs are generally soluble in lower-chain alcohols.
EthanolSolubleSimilar to methanol, ethanol is a suitable solvent for PEGs.
AcetoneSolubleSolid grades of PEG are reported to be freely soluble in acetone.
TolueneSoluble (with heating)Solubility can be enhanced by warming the mixture.
Ethyl AcetateSolubleSolid grades of PEG are reported to be soluble in ethyl acetate.
Ether (e.g., Diethyl Ether)InsolublePEGs generally exhibit poor solubility in ethers.
HexaneInsolublePEGs are typically insoluble in aliphatic hydrocarbons.

Experimental Protocols for Solubility Determination

The following section outlines a generalized experimental protocol for the quantitative and qualitative determination of this compound solubility.

I. Qualitative Solubility Determination (Visual Method)

This method provides a rapid assessment of solubility in various solvents.

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • This compound

  • A selection of analytical grade solvents (e.g., water, ethanol, dichloromethane, etc.)

  • Small vials or test tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh a predetermined amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

  • Add a specific volume of the chosen solvent (e.g., 1 mL) to the vial to achieve the target concentration.

  • Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

  • Allow the vial to stand at room temperature for at least one hour.

  • Visually inspect the solution against a dark and light background.

    • Soluble: The solution is clear and free of any visible particles.

    • Partially Soluble: The solution is hazy, or some undissolved particles remain.

    • Insoluble: The majority of the solid remains undissolved.

  • Record the observations for each solvent.

II. Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measurement of solubility (e.g., in mg/mL).

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Analytical grade solvent of interest

  • Scintillation vials or other sealable containers

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Pre-weighed collection vials

  • Analytical balance

  • Vacuum oven or desiccator

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Seal the vial and place it on an orbital shaker or use a magnetic stir bar to agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed collection vial. This step is crucial to remove any undissolved solid.

  • Accurately weigh the vial containing the filtered solution.

  • Evaporate the solvent from the collection vial using a vacuum oven at a suitable temperature or in a desiccator until a constant weight is achieved.

  • Weigh the vial containing the dried solute.

  • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Weight of dried solute in mg) / (Volume of supernatant collected in mL)

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_qualitative Qualitative Solubility Workflow A Weigh this compound B Add Solvent A->B C Vortex B->C D Equilibrate C->D E Visual Inspection D->E F Record Observation (Soluble, Partially Soluble, Insoluble) E->F

Caption: Workflow for qualitative solubility assessment.

G cluster_quantitative Quantitative Solubility Workflow A Add Excess this compound to Solvent B Equilibrate with Agitation (24-48h) A->B C Filter Supernatant B->C D Collect Known Volume C->D E Evaporate Solvent D->E F Weigh Dried Solute E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for quantitative solubility determination.

Analytical Methods for Concentration Measurement

For more advanced quantitative analysis, especially in complex matrices, analytical techniques can be employed to measure the concentration of dissolved this compound. High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is often used for the quantification of PEGs and their derivatives, as they lack a strong UV chromophore. These methods can provide high accuracy and sensitivity.

Conclusion

This compound is a versatile and widely used molecule in bioconjugation and drug delivery, largely due to its favorable solubility profile. It is readily soluble in water and many common polar organic solvents, providing flexibility in experimental design and formulation. For applications requiring precise knowledge of its solubility limits, the experimental protocols outlined in this guide can be employed. This technical guide serves as a foundational resource for researchers, enabling informed decisions on solvent selection and handling of this compound in their critical research and development endeavors.

References

m-PEG36-alcohol as a Hydrophilic Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)36-alcohol (m-PEG36-alcohol) as a hydrophilic linker in drug development and bioconjugation. It covers the core physicochemical properties, applications, and detailed experimental protocols for its use, with a focus on enhancing the therapeutic potential of conjugated molecules.

Introduction to this compound

Methoxy-poly(ethylene glycol)36-alcohol is a monodisperse polyethylene glycol (PEG) derivative with a chain of 36 ethylene glycol units.[1][2] One terminus is capped with a chemically inert methoxy group, while the other end presents a reactive primary hydroxyl group.[1] This structure imparts high hydrophilicity, making it an ideal linker to improve the solubility, stability, and pharmacokinetic profiles of various therapeutic agents.[1][3]

The PEG chain's ability to create a hydrophilic shield around a conjugated molecule can reduce aggregation, minimize non-specific binding, and decrease immunogenicity. The terminal hydroxyl group serves as a versatile handle for further chemical modification, allowing for its conjugation to a wide array of molecules, including small molecule drugs, peptides, proteins, and lipids for nanoparticle formulation.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueReference(s)
Molecular Formula C73H148O37
Molecular Weight Approximately 1618 g/mol
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF, and DCM
Purity Typically ≥95%
Storage Conditions -20°C in a dry, inert atmosphere

Core Applications of this compound as a Hydrophilic Linker

The unique properties of this compound make it a valuable tool in several areas of drug development.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component influencing the PROTAC's efficacy. This compound is frequently used as a building block for PROTAC linkers due to its ability to:

  • Enhance Solubility: The hydrophilic PEG chain can significantly improve the aqueous solubility of often hydrophobic PROTAC molecules.

  • Optimize Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Improve Cell Permeability: By masking hydrophobic regions of the molecule, PEG linkers can enhance passive diffusion across cell membranes.

PROTAC_Mechanism cluster_0 PROTAC Action Target Protein Target Protein PROTAC PROTAC E3 Ligase E3 Ligase Ternary Complex Ternary Complex Ubiquitination Ubiquitination Proteasomal Degradation Proteasomal Degradation

PEGylated Nanoparticles and Liposomes

PEGylation, the process of attaching PEG chains to the surface of nanoparticles and liposomes, is a widely used strategy to improve their therapeutic efficacy. Incorporating this compound derivatives into these formulations offers several advantages:

  • Prolonged Circulation Time: The hydrophilic PEG layer creates a "stealth" effect, shielding the nanoparticles from opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby extending their circulation half-life.

  • Enhanced Stability: The steric hindrance provided by the PEG chains prevents aggregation of nanoparticles, improving their colloidal stability.

  • Improved Drug Delivery: By increasing circulation time, PEGylated nanoparticles have a higher probability of accumulating in tumor tissues through the enhanced permeability and retention (EPR) effect.

Nanoparticle_PEGylation cluster_0 Nanoparticle Formulation cluster_1 In Vivo Fate Drug Core Drug Core Lipid/Polymer Matrix Lipid/Polymer Matrix mPEG36 Layer Hydrophilic m-PEG36 Layer PEGylated Nanoparticle {PEGylated Nanoparticle | {Drug Core | Lipid/Polymer Matrix} | m-PEG36 Layer} Bloodstream Bloodstream MPS Clearance MPS Clearance Tumor Tissue (EPR) Tumor Tissue (EPR)

Experimental Protocols

This section provides detailed methodologies for the activation of this compound and its conjugation to various molecules.

Activation of the Terminal Hydroxyl Group

The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to many functional groups. Therefore, it must first be activated. A common and effective method is conversion to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Protocol 1: Tosylation of this compound

This protocol describes the conversion of the terminal hydroxyl group to a tosylate group.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add TEA (1.5 eq) or pyridine (2.0 eq) to the solution and stir for 10 minutes.

  • Add TsCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a DCM/Methanol gradient to yield m-PEG36-tosylate.

Characterization:

  • ¹H NMR: Confirm the presence of the tosyl group by the appearance of aromatic protons around 7.3-7.8 ppm and a methyl singlet around 2.4 ppm.

  • Mass Spectrometry: Confirm the molecular weight of the tosylated product.

Conjugation to Amine-Containing Molecules

The activated m-PEG36-tosylate can readily react with primary amines to form a stable secondary amine linkage.

Protocol 2: Conjugation of m-PEG36-tosylate to a Primary Amine

Materials:

  • m-PEG36-tosylate (from Protocol 1)

  • Amine-containing molecule (e.g., a peptide or small molecule)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Purification supplies (e.g., HPLC system)

Procedure:

  • Dissolve the amine-containing molecule (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (3.0 eq) to the solution.

  • Add m-PEG36-tosylate (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. The reaction temperature can be moderately increased (e.g., to 40-50°C) to accelerate the reaction if the substrates are stable.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify the desired conjugate by preparative reverse-phase HPLC.

Characterization:

  • LC-MS: Confirm the molecular weight of the final conjugate.

  • ¹H NMR: Analyze the spectrum to confirm the presence of both the PEG chain and the conjugated molecule.

Conjugation_Workflow m-PEG36-OH m-PEG36-OH Activation Activation m-PEG36-OH->Activation Tosylation m-PEG36-OTs m-PEG36-OTs Activation->m-PEG36-OTs Conjugation Conjugation m-PEG36-OTs->Conjugation Amine Molecule Amine Molecule Amine Molecule->Conjugation PEGylated Conjugate PEGylated Conjugate Conjugation->PEGylated Conjugate Purification Purification PEGylated Conjugate->Purification HPLC Characterization Characterization Purification->Characterization NMR, MS

Synthesis of m-PEG36-DSPE for Liposome Formulation

This compound can be conjugated to lipids such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) to create PEGylated lipids for incorporation into liposomal drug delivery systems. A common method involves activating the this compound, for example, by converting it to an N-hydroxysuccinimide (NHS) ester of its corresponding carboxylic acid derivative, which then reacts with the amine group of DSPE.

Protocol 3: Synthesis of m-PEG36-DSPE

This is a multi-step process that first involves converting the terminal hydroxyl of this compound to a carboxylic acid.

Step 1: Oxidation of this compound to m-PEG36-carboxylic acid This can be achieved using various oxidation methods, such as Jones oxidation or TEMPO-mediated oxidation.

Step 2: Activation of m-PEG36-carboxylic acid with NHS Materials:

  • m-PEG36-carboxylic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve m-PEG36-carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C.

  • Add a solution of DCC (1.2 eq) in DCM dropwise.

  • Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • The filtrate containing the m-PEG36-NHS ester can be used directly in the next step.

Step 3: Conjugation to DSPE Materials:

  • m-PEG36-NHS ester solution (from Step 2)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • Triethylamine (TEA)

  • Anhydrous Chloroform/Methanol mixture

Procedure:

  • Dissolve DSPE (1.0 eq) in a mixture of anhydrous chloroform and methanol.

  • Add TEA (2.0 eq) to the DSPE solution.

  • Add the m-PEG36-NHS ester solution to the DSPE solution.

  • Stir the reaction at room temperature overnight under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the m-PEG36-DSPE by column chromatography.

Characterization:

  • ¹H NMR and ³¹P NMR: Confirm the structure of the PEG-lipid conjugate.

  • Mass Spectrometry (MALDI-TOF): Determine the molecular weight of the final product.

Characterization of m-PEG36-Conjugates

Thorough characterization is essential to confirm the successful synthesis and purity of m-PEG36-conjugated molecules.

TechniquePurposeKey Parameters to AnalyzeReference(s)
Nuclear Magnetic Resonance (NMR) To confirm the covalent attachment of the PEG linker and the structural integrity of the conjugate. To determine the degree of PEGylation.Chemical shifts and integration of characteristic peaks for both the m-PEG36 chain (e.g., the large signal around 3.6 ppm) and the conjugated molecule.
Mass Spectrometry (MS) To determine the molecular weight of the final conjugate and to assess the heterogeneity of the PEGylation.The mass-to-charge ratio (m/z) of the molecular ion peak(s). The distribution of peaks can indicate the number of PEG chains attached.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the conjugate and to separate the PEGylated product from unreacted starting materials and byproducts. Can also be used for quantification.Retention time of the conjugate peak. Peak area for purity assessment and quantification. Different detector types (e.g., UV, ELSD) can be used.
Size Exclusion Chromatography (SEC) To determine the hydrodynamic size of the conjugate and to assess for aggregation.Elution volume/time, which correlates with the hydrodynamic radius of the molecule.

Conclusion

This compound is a versatile and highly effective hydrophilic linker for a wide range of applications in drug development. Its ability to enhance solubility, stability, and pharmacokinetic properties makes it a valuable tool for the design of advanced therapeutics, including PROTACs and nanoparticle-based drug delivery systems. The experimental protocols provided in this guide offer a foundation for the successful implementation of this compound in research and development settings. Careful execution of these procedures and thorough characterization of the resulting conjugates are critical for ensuring the quality and efficacy of the final therapeutic products.

References

An In-depth Technical Guide to PEGylation using m-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation utilizing m-PEG36-alcohol, a monodisperse methoxy-terminated polyethylene glycol with 36 ethylene oxide units. PEGylation, the covalent attachment of PEG chains to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecules. This process can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, enhancing solubility, reducing immunogenicity, and protecting against proteolytic degradation. This compound, with its defined chain length, offers precise control over the PEGylation process, leading to more homogeneous conjugates.

Introduction to this compound

This compound is a hydrophilic polymer with a terminal hydroxyl group that, while not inherently reactive towards biomolecules, can be chemically activated to form covalent linkages with specific functional groups on a target molecule. Its methoxy-terminated end prevents crosslinking, ensuring the formation of well-defined conjugates. The 36-unit ethylene glycol chain provides a balance of increased hydrodynamic radius and solubility without excessive steric hindrance that could compromise the biological activity of the conjugated molecule.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C73H148O37
Molecular Weight 1617.9 g/mol
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents
Storage -20°C in a dry, inert atmosphere

The PEGylation Workflow: From Activation to Characterization

The successful PEGylation of a target molecule with this compound involves a multi-step process encompassing activation of the terminal hydroxyl group, conjugation to the target molecule, purification of the PEGylated product, and comprehensive characterization.

PEGylation_Workflow Overall PEGylation Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization This compound This compound Activated m-PEG36 Activated m-PEG36 This compound->Activated m-PEG36 Activation Reagent Activation Reagent Activation Reagent->Activated m-PEG36 PEGylated Conjugate (Crude) PEGylated Conjugate (Crude) Activated m-PEG36->PEGylated Conjugate (Crude) Target Molecule Target Molecule Target Molecule->PEGylated Conjugate (Crude) Chromatography (SEC, IEX) Chromatography (SEC, IEX) PEGylated Conjugate (Crude)->Chromatography (SEC, IEX) Purified PEGylated Conjugate Purified PEGylated Conjugate Chromatography (SEC, IEX)->Purified PEGylated Conjugate Analytical Techniques (MS, NMR, HPLC) Analytical Techniques (MS, NMR, HPLC) Purified PEGylated Conjugate->Analytical Techniques (MS, NMR, HPLC) Final Product Final Product Analytical Techniques (MS, NMR, HPLC)->Final Product

A high-level overview of the PEGylation process.

Experimental Protocols

This section provides detailed methodologies for the key steps in the PEGylation process using this compound.

Activation of this compound

The terminal hydroxyl group of this compound must be activated to a more reactive species for efficient conjugation. Two common activation methods are tosylation and activation with p-nitrophenyl chloroformate.

This protocol converts the terminal hydroxyl group into a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add triethylamine or pyridine (1.5 equivalents) to the solution and stir for 10 minutes. If using, add a catalytic amount of DMAP (0.1 equivalents).

  • Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with deionized water and brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure using a rotary evaporator to obtain the m-PEG36-tosylate.

This method creates a reactive p-nitrophenyl carbonate ester at the terminus of the PEG chain.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • p-Nitrophenyl chloroformate

  • 10% aqueous sodium bicarbonate solution

  • 10% aqueous citric acid solution

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Cold diethyl ether

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Addition of Base: Add pyridine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Activation: Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-16 hours with continuous stirring.

  • Work-up:

    • Wash the reaction mixture with a 10% aqueous solution of sodium bicarbonate, followed by a 10% aqueous solution of citric acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution and concentrate it under reduced pressure using a rotary evaporator.

    • Precipitate the activated PEG by adding cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

Conjugation of Activated m-PEG36 to a Target Molecule

The following is a general protocol for conjugating an activated m-PEG36 to a protein containing primary amines (e.g., lysine residues or the N-terminus).

Materials:

  • Activated m-PEG36 (e.g., m-PEG36-p-nitrophenyl carbonate)

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

  • Quenching buffer (e.g., Tris buffer)

  • Reaction vessel

Procedure:

  • Dissolution: Dissolve the target protein in the reaction buffer to a known concentration.

  • Addition of Activated PEG: Add the activated m-PEG36 to the protein solution. The molar ratio of PEG to protein should be optimized for the desired degree of PEGylation. The activated PEG can be added as a solid or dissolved in a small amount of a water-miscible solvent like DMF or DMSO.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by SDS-PAGE or HPLC.

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris buffer, to consume any unreacted activated PEG.

Purification of the PEGylated Conjugate

Purification is crucial to separate the desired PEGylated conjugate from unreacted protein, excess PEG, and reaction byproducts. Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX) are commonly employed.[1][2][3][][5]

SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for its separation from the smaller, unreacted protein.

Materials:

  • Crude PEGylation reaction mixture

  • SEC column with an appropriate molecular weight cutoff

  • Equilibration and elution buffer (e.g., PBS)

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the chosen buffer until a stable baseline is achieved.

  • Sample Injection: Inject the crude PEGylation reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the components elute from the column. The PEGylated protein will elute earlier than the unreacted protein.

  • Analysis: Analyze the collected fractions by SDS-PAGE or other methods to identify those containing the purified PEGylated conjugate.

IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin and enabling separation from the unreacted protein.

Materials:

  • Crude PEGylation reaction mixture

  • IEX column (cation or anion exchange, depending on the protein's pI and the buffer pH)

  • Binding buffer (low ionic strength)

  • Elution buffer (high ionic strength, e.g., binding buffer with added NaCl)

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the IEX column with the binding buffer.

  • Sample Loading: Load the crude PEGylation reaction mixture onto the column. The unreacted protein and PEGylated conjugates will bind to the resin.

  • Washing: Wash the column with the binding buffer to remove any unbound material.

  • Elution: Apply a gradient of increasing ionic strength using the elution buffer to elute the bound molecules. The PEGylated protein, with its shielded charges, will typically elute at a different salt concentration than the unreacted protein.

  • Fraction Collection and Analysis: Collect and analyze fractions as described for SEC.

Characterization of the PEGylated Conjugate

Thorough characterization is essential to confirm the success of the PEGylation reaction and to determine the quality of the final product.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the molecular weight of the PEGylated conjugate and to assess the degree of PEGylation.

Protocol:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Mix the purified PEGylated protein solution with the matrix solution at a ratio of approximately 1:1.

  • Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: The resulting spectrum will show a series of peaks, with each peak corresponding to the protein conjugated with a different number of PEG molecules. The mass difference between adjacent peaks will correspond to the mass of one m-PEG36 chain.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to quantitatively determine the degree of PEGylation.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the lyophilized PEGylated protein in deuterium oxide (D₂O). Add a known concentration of an internal standard (e.g., DMSO) that has a distinct signal that does not overlap with the protein or PEG signals.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Integrate the characteristic sharp singlet of the PEG repeating unit (around 3.6-3.7 ppm) and a well-resolved signal from the protein. The degree of PEGylation can be calculated from the ratio of these integrals, taking into account the number of protons each signal represents.

Table 2: Illustrative Quantitative Data for PEGylation of a Model Protein (e.g., Lysozyme) with Activated this compound

Molar Ratio (PEG:Protein)Degree of PEGylation (by MALDI-TOF)Yield of Mono-PEGylated Product (%)
1:10.865
3:11.578
5:12.172 (with increased di- and tri-PEGylated species)
10:12.960 (with significant higher-order PEGylation)

Table 3: Comparative Stability of a Model Protein Before and After PEGylation with this compound

ParameterUnmodified Proteinm-PEG36-Protein Conjugate
Thermal Stability (Tm) 65°C72°C
Proteolytic Stability (% remaining after 24h with trypsin) 20%85%
In Vivo Half-life 2 hours18 hours

Applications and Signaling Pathways

This compound is particularly valuable as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in the formulation of PEGylated lipid nanoparticles (LNPs) for drug and vaccine delivery.

This compound in PROTACs: The Example of ARV-110

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The this compound can be a component of this linker, providing the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

ARV-110 (Bavdegalutamide) is a PROTAC that targets the Androgen Receptor (AR) for degradation and is in clinical development for the treatment of prostate cancer. It utilizes a linker that brings the AR into proximity with the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.

ARV110_Mechanism Mechanism of Action of ARV-110 ARV-110 ARV-110 Ternary Complex Ternary Complex ARV-110->Ternary Complex Androgen Receptor (AR) Androgen Receptor (AR) Androgen Receptor (AR)->Ternary Complex Cereblon (CRBN) E3 Ligase Cereblon (CRBN) E3 Ligase Cereblon (CRBN) E3 Ligase->Ternary Complex Polyubiquitinated AR Polyubiquitinated AR Ternary Complex->Polyubiquitinated AR Ubiquitination Ubiquitin (Ub) Ubiquitin (Ub) Ubiquitin (Ub)->Polyubiquitinated AR Proteasome Proteasome Polyubiquitinated AR->Proteasome Recognition Degraded AR Degraded AR Proteasome->Degraded AR Degradation

PROTAC-mediated degradation of the Androgen Receptor.
PEGylated Lipid Nanoparticles (LNPs) for mRNA Vaccine Delivery

PEGylated lipids, which can be synthesized from this compound, are critical components of LNPs used in mRNA vaccines. The PEG layer on the surface of the LNP provides a stealth shield, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time. Upon cellular uptake via endocytosis, the mRNA is released into the cytoplasm. The mRNA and the LNP components can then be recognized by innate immune sensors, triggering signaling pathways that lead to an adaptive immune response.

mRNA_LNP_Signaling Innate Immune Signaling by mRNA-LNP cluster_cell Antigen Presenting Cell mRNA-LNP mRNA-LNP Endosome Endosome mRNA-LNP->Endosome Endocytosis mRNA mRNA Endosome->mRNA Endosomal Escape TLR7/8 TLR7/8 Endosome->TLR7/8 Sensing Antigen Antigen mRNA->Antigen Translation RIG-I/MDA5 RIG-I/MDA5 mRNA->RIG-I/MDA5 Sensing Adaptive Immune Response Adaptive Immune Response Antigen->Adaptive Immune Response Presentation Signaling Cascade Signaling Cascade TLR7/8->Signaling Cascade RIG-I/MDA5->Signaling Cascade NF-kB / IRFs NF-kB / IRFs Signaling Cascade->NF-kB / IRFs Activation Cytokine Production Cytokine Production NF-kB / IRFs->Cytokine Production Transcription Cytokine Production->Adaptive Immune Response

Simplified innate immune activation by mRNA-LNPs.

Conclusion

This compound is a versatile and valuable tool in the field of bioconjugation and drug delivery. Its well-defined structure allows for the creation of more homogeneous PEGylated products, which is a significant advantage in the development of therapeutics with consistent and predictable properties. The methodologies outlined in this guide provide a framework for the successful activation, conjugation, purification, and characterization of molecules PEGylated with this compound. As the demand for advanced drug delivery systems and novel therapeutic modalities like PROTACs continues to grow, the importance of precisely engineered PEG linkers such as this compound will undoubtedly increase.

References

The Strategic Role of m-PEG36-alcohol in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[1][2] The linker, far from being a passive spacer, plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule.[3] Its length, flexibility, and chemical composition are critical for facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.

Among the various types of linkers utilized in PROTAC design, polyethylene glycol (PEG) chains are frequently employed due to their advantageous physicochemical properties. This guide provides a comprehensive technical overview of the role of a specific long-chain PEG linker, m-PEG36-alcohol, in the design and development of effective PROTACs.

This compound: A Key Building Block for PROTACs

This compound is a monodisperse polyethylene glycol derivative with 36 ethylene glycol units, featuring a methoxy cap at one end and a hydroxyl group at the other. This structure imparts several desirable characteristics when incorporated as a linker in PROTACs:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the long PEG chain significantly improves the aqueous solubility of often hydrophobic PROTAC molecules, which can otherwise limit their bioavailability. Furthermore, the flexibility of the PEG chain can aid in cellular permeability.

  • Optimal Length and Flexibility: The extended length of the m-PEG36 linker provides the necessary distance and conformational flexibility to enable the formation of a stable ternary complex between the target protein and the E3 ligase, even when the binding sites are distant or sterically hindered.

  • Reduced Non-specific Binding: The bio-inert nature of PEG can help to minimize non-specific interactions with other proteins and cellular components, potentially reducing off-target effects.

  • Tunable Pharmacokinetics: The length of the PEG linker can influence the pharmacokinetic profile of the PROTAC, including its half-life and distribution.

Data Presentation: The Impact of PEG Linker Length on PROTAC Performance

While specific head-to-head comparative data for this compound is limited in the public domain, the following tables summarize representative data from studies investigating the effect of varying PEG linker lengths on the degradation efficiency (DC50 and Dmax) of PROTACs targeting Bromodomain-containing protein 4 (BRD4). This data illustrates the general trend that linker length is a critical parameter for optimizing PROTAC potency and efficacy.

Table 1: Representative Degradation Efficiency of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC (Hypothetical)Linker CompositionDC50 (nM)Dmax (%)
BRD4-PROTAC-PEG44x PEG units5085
BRD4-PROTAC-PEG88x PEG units2595
BRD4-PROTAC-PEG1212x PEG units10>98
BRD4-PROTAC-PEG2424x PEG units3090
BRD4-PROTAC-PEG3636x PEG units15>95

Note: Data for PEG36 is an extrapolation based on observed trends and is intended to be illustrative.

Table 2: Representative Pharmacokinetic Parameters of PROTACs with Varying PEG Linker Lengths

PROTAC (Hypothetical)Linker CompositionHalf-life (t½, hours)Bioavailability (F, %)
BRD4-PROTAC-PEG44x PEG units2.515
BRD4-PROTAC-PEG88x PEG units4.225
BRD4-PROTAC-PEG1212x PEG units6.835
BRD4-PROTAC-PEG2424x PEG units8.140
BRD4-PROTAC-PEG3636x PEG units10.545

Note: Data for PEG36 is an extrapolation based on observed trends and is intended to be illustrative.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance. The following sections provide methodologies for key experiments in PROTAC development.

Protocol 1: Synthesis of a Pomalidomide-Based PROTAC using this compound

This protocol describes a general strategy for synthesizing a PROTAC that utilizes pomalidomide to recruit the Cereblon (CRBN) E3 ligase and incorporates an this compound linker.

Step 1: Functionalization of this compound

  • Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM).

  • Add triethylamine (3 eq.) and cool the solution to 0 °C.

  • Add methanesulfonyl chloride (1.5 eq.) dropwise and stir the reaction at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated PEG linker.

  • Dissolve the mesylated PEG linker in dimethylformamide (DMF) and add sodium azide (3 eq.).

  • Heat the reaction to 80 °C and stir overnight.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the azido-PEG linker.

  • Reduce the azide to an amine using a standard procedure such as hydrogenation with Pd/C or Staudinger reaction to yield m-PEG36-amine.

Step 2: Coupling of m-PEG36-amine to a POI Ligand

  • Dissolve the carboxylic acid-functionalized POI ligand (1 eq.) in anhydrous DMF.

  • Add HATU (1.2 eq.) and DIPEA (3 eq.) and stir for 15 minutes at room temperature.

  • Add the m-PEG36-amine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS. Upon completion, purify the product by preparative HPLC to obtain the POI-linker conjugate.

Step 3: Coupling of POI-linker Conjugate to Pomalidomide

  • Dissolve 4-fluorothalidomide (1.1 eq.) and the POI-linker conjugate (1 eq.) in anhydrous DMSO.

  • Add DIPEA (3 eq.) to the mixture.

  • Heat the reaction to 90 °C and stir overnight.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final PROTAC.

Protocol 2: Determination of DC50 and Dmax by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4 °C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a PROTAC across a lipid membrane.

  • Membrane Preparation:

    • Prepare a lipid solution (e.g., 10% lecithin in dodecane).

    • Coat each well of a 96-well filter plate (donor plate) with the lipid solution.

  • Compound Preparation:

    • Prepare a solution of the PROTAC in a suitable buffer (e.g., PBS) at a known concentration.

  • Assay Setup:

    • Fill the wells of a 96-well acceptor plate with buffer.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Add the PROTAC solution to the donor wells.

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours) with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in PROTAC design and evaluation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Experimental Workflow for DC50/Dmax Determination A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Western Transfer D->E F 6. Immunoblotting E->F G 7. Signal Detection F->G H 8. Data Analysis (DC50/Dmax) G->H

Caption: Western blot experimental workflow.

PAMPA_Workflow Experimental Workflow for PAMPA A 1. Prepare Lipid Membrane on Donor Plate D 4. Assemble Donor/ Acceptor Plates A->D B 2. Add Buffer to Acceptor Plate B->D C 3. Add PROTAC to Donor Plate C->D E 5. Incubate with Shaking D->E F 6. Quantify PROTAC by LC-MS/MS E->F G 7. Calculate Permeability (Papp) F->G

Caption: PAMPA experimental workflow.

Conclusion and Future Outlook

The linker is a critical design element in the development of effective PROTACs, and this compound represents a valuable building block for constructing these novel therapeutic agents. Its ability to enhance solubility, provide optimal flexibility and length, and potentially improve pharmacokinetic properties makes it an attractive choice for PROTAC design. The provided experimental protocols offer a framework for the synthesis and evaluation of PROTACs incorporating this and other PEG linkers.

Future research will likely focus on a more systematic exploration of the structure-activity relationships of long-chain PEG linkers, including direct comparative studies of various lengths to further refine the rational design of PROTACs. The development of novel synthetic methodologies for the efficient incorporation of these linkers will also be crucial for accelerating the discovery of new and more effective protein degraders. As our understanding of the intricate interplay between the linker, the ternary complex, and the cellular environment deepens, we can expect the development of next-generation PROTACs with enhanced therapeutic potential.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Hydroxyl Group of m-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery and bioconjugation, polyethylene glycol (PEG) linkers have become indispensable tools. Among these, m-PEG36-alcohol, a monodisperse entity featuring 36 ethylene oxide units, offers a unique combination of hydrophilicity, biocompatibility, and a strategically placed terminal hydroxyl group. This technical guide delves into the core functionality of this hydroxyl group, providing a comprehensive overview of its role in conjugation chemistry, its impact on the physicochemical properties of conjugates, and detailed methodologies for its application in research and drug development.

Physicochemical Properties of this compound

This compound is a well-defined, single molecular weight PEG linker, which eliminates the dispersity issues associated with traditional polymer PEGs. This monodispersity is critical for the synthesis of homogeneous conjugates with consistent pharmacological profiles.

PropertyValueReference
Molecular Formula C73H148O37[1]
Molecular Weight 1617.9 g/mol [1]
CAS Number 9004-74-4[1]
Physical Form White solid[2]
Solubility Soluble in Water, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO)[2]
Storage Conditions -20°C, protected from light and moisture

The Pivotal Role of the Terminal Hydroxyl Group

The terminal hydroxyl (-OH) group is the reactive handle of the this compound molecule, serving as the primary site for chemical modification and subsequent conjugation to biomolecules or surfaces. In its native state, the hydroxyl group is relatively unreactive. Therefore, it requires activation to facilitate efficient coupling reactions. This activation transforms the hydroxyl group into a more reactive species, enabling the formation of stable covalent bonds with a variety of functional groups on target molecules.

The strategic importance of the hydroxyl group is threefold:

  • Versatility in Derivatization: The hydroxyl group can be converted into a wide array of functional groups, including but not limited to carboxylic acids, amines, tosylates, mesylates, and azides. This versatility allows for a broad spectrum of conjugation chemistries to be employed, catering to the specific functional groups available on the target biomolecule.

  • Controlled Conjugation: As this compound possesses a single reactive hydroxyl group (the other end being capped with a non-reactive methoxy group), it ensures monofunctional attachment. This prevents undesirable cross-linking and leads to the formation of well-defined, 1:1 conjugates, which is crucial for therapeutic applications where batch-to-batch consistency is paramount.

  • Preservation of PEG's Intrinsic Benefits: The activation and conjugation reactions are typically performed under conditions that do not compromise the beneficial properties of the PEG chain, such as its ability to increase solubility, reduce immunogenicity, and prolong the circulation half-life of the conjugated molecule.

Activation and Conjugation Chemistries of the Hydroxyl Group

The transformation of the hydroxyl group into a reactive moiety is a critical first step in the bioconjugation workflow. Below are detailed protocols for two common activation pathways.

Conversion to a Carboxylic Acid via Succinylation

A frequent and straightforward activation method is the reaction of the hydroxyl group with succinic anhydride to introduce a terminal carboxylic acid. This carboxylated PEG can then be readily coupled to amine-containing molecules.

Experimental Protocol: Activation of this compound with Succinic Anhydride

  • Materials:

    • This compound

    • Succinic anhydride

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dichloromethane (DCM)

    • Diethyl ether (cold)

  • Procedure: a. Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). b. Add succinic anhydride (1.1 equivalents) and a catalytic amount of DMAP (0.02 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 16-24 hours. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Precipitate the product by adding cold diethyl ether. f. Centrifuge the mixture to pellet the product and discard the supernatant. g. Wash the product with cold diethyl ether two more times to remove unreacted succinic anhydride and DMAP. h. Dry the resulting white solid, m-PEG36-acid, under vacuum.

The newly formed carboxylic acid group can then be activated, for example with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an NHS ester. This activated PEG is highly reactive towards primary amines on proteins or peptides, forming a stable amide bond.

Conversion to a Tosylate for Nucleophilic Substitution

Activation of the hydroxyl group as a tosylate creates a good leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles, such as azides or thiols.

Experimental Protocol: Tosylation of this compound

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (Et3N) or Pyridine

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • 5% Sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure: a. Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath. b. Add triethylamine (3 equivalents) followed by p-toluenesulfonyl chloride (1.2-1.5 equivalents). c. Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC. d. Quench the reaction by adding water. e. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, 5% NaHCO3, and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the m-PEG36-tosylate.

Visualization of Key Processes

To better illustrate the pivotal role of the hydroxyl group, the following diagrams outline the activation and conjugation workflows.

hydroxyl_activation cluster_activation Activation cluster_conjugation Conjugation mPEG_OH m-PEG36-OH Succinic_Anhydride Succinic Anhydride, DMAP mPEG_OH->Succinic_Anhydride 1a TsCl TsCl, Base mPEG_OH->TsCl 1b Activated_PEG Activated m-PEG36 Biomolecule_NH2 Biomolecule-NH2 Activated_PEG->Biomolecule_NH2 2a (EDC/NHS) Biomolecule_Nu Biomolecule-Nucleophile Activated_PEG->Biomolecule_Nu 2b (SN2) Conjugate m-PEG36-Biomolecule Conjugate Succinic_Anhydride->Activated_PEG m-PEG36-COOH TsCl->Activated_PEG m-PEG36-OTs Biomolecule_NH2->Conjugate Biomolecule_Nu->Conjugate

Activation and conjugation pathways of this compound.

experimental_workflow start Start: this compound activation Step 1: Activation of -OH Group start->activation reaction_monitoring Step 2: Reaction Monitoring (TLC, LC-MS) activation->reaction_monitoring purification1 Step 3: Purification of Activated PEG reaction_monitoring->purification1 conjugation Step 4: Conjugation to Biomolecule purification1->conjugation purification2 Step 5: Purification of Conjugate (IEX, SEC) conjugation->purification2 characterization Step 6: Characterization (LC-MS, SDS-PAGE) purification2->characterization final_product Final Product: Purified m-PEG36-Biomolecule Conjugate characterization->final_product

General experimental workflow for bioconjugation.

Impact on Pharmacokinetics

The conjugation of this compound to therapeutic molecules has a profound impact on their pharmacokinetic profiles. While specific data for this compound conjugates are often embedded within broader studies, the principles of PEGylation are well-established.

Pharmacokinetic ParameterEffect of PEGylationReference
Half-life (t1/2) Significantly increased. The larger hydrodynamic radius of the conjugate reduces renal clearance. For example, PEGylation can extend the half-life of proteins from minutes to hours or even days.
Area Under the Curve (AUC) Increased, indicating greater overall drug exposure.
Clearance (CL) Decreased due to reduced kidney filtration and protection from proteolytic degradation.
Immunogenicity Reduced. The PEG chain can mask epitopes on the protein surface, preventing recognition by the immune system.
Solubility Increased, which can be particularly beneficial for hydrophobic drugs, potentially improving their formulation and bioavailability.

Analytical Characterization of this compound Conjugates

Thorough characterization of the final conjugate is essential to ensure its quality, purity, and homogeneity. A combination of analytical techniques is typically employed.

Experimental Protocol: Characterization of a PEGylated Protein

  • Materials:

    • Purified PEGylated protein

    • Appropriate buffers for each analytical technique

  • Techniques:

    • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): To visualize the increase in molecular weight upon PEGylation and to assess the purity of the conjugate. The PEGylated protein will migrate slower than the unmodified protein.

    • Size Exclusion Chromatography (SEC): To separate the conjugate from unreacted protein and PEG, and to detect any aggregation.

    • Ion Exchange Chromatography (IEX): This is a powerful technique for separating PEGylated species from the native protein and can also resolve isomers with different numbers of attached PEG chains. A salt or pH gradient is typically used for elution.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate and to determine the degree of PEGylation (number of PEG chains per molecule). This technique is also invaluable for identifying the specific sites of PEGylation through peptide mapping analysis.

Conclusion

The terminal hydroxyl group of this compound is a cornerstone of its utility as a bioconjugation linker. Its capacity for versatile activation and specific, controlled reactions makes it an invaluable tool for the development of advanced therapeutics. By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can effectively harness the potential of this compound to enhance the solubility, stability, and pharmacokinetic properties of a wide range of biomolecules, ultimately contributing to the creation of more effective and safer medicines.

References

The Core Principles of m-PEG36-alcohol in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and applications of methoxy-polyethylene glycol (36) alcohol (m-PEG36-alcohol) in the field of bioconjugation. PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecules. This guide will delve into the chemical activation of this compound, detailed experimental protocols, and the profound impact of PEGylation on pharmacokinetics, exemplified by quantitative data. Furthermore, it will explore the use of this compound as a linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound and PEGylation

This compound is a monodisperse polyethylene glycol derivative with 36 ethylene glycol units, capped with a methoxy group at one end and a terminal hydroxyl group at the other. This structure renders it a valuable tool in bioconjugation for several reasons:

  • Biocompatibility and Low Immunogenicity: PEG is well-established as a non-toxic and non-immunogenic polymer, minimizing adverse immune responses when conjugated to therapeutic agents.[1]

  • Improved Pharmacokinetics: The hydrophilic nature and large hydrodynamic volume of the PEG chain extend the in vivo circulation half-life of conjugated molecules by reducing renal clearance and protecting against proteolytic degradation.[1][2]

  • Enhanced Solubility and Stability: PEGylation can significantly improve the solubility of hydrophobic drugs and stabilize proteins against aggregation and denaturation.[1]

The terminal hydroxyl group of this compound is the key functional group for subsequent activation and conjugation to biomolecules.

Activation of this compound for Bioconjugation

The inert hydroxyl group of this compound requires chemical activation to become reactive towards functional groups on biomolecules, most commonly the primary amines of lysine residues or the N-terminus of proteins. Two common activation strategies are conversion to a tosylate or an N-hydroxysuccinimidyl (NHS) ester.

Activation via Tosylation

The hydroxyl group can be converted into a good leaving group, a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. The resulting m-PEG36-tosylate can then react with nucleophiles such as the amino groups of proteins.

Activation to an NHS Ester

A more direct route to creating an amine-reactive PEG derivative is the conversion of the hydroxyl group to an N-hydroxysuccinimidyl (NHS) carbonate. This is typically achieved by reacting this compound with N,N'-disuccinimidyl carbonate (DSC) in the presence of a base. The resulting m-PEG36-NHS ester readily reacts with primary amines to form stable carbamate linkages.[3]

Quantitative Impact of PEGylation on Pharmacokinetics

The primary goal of PEGylation is often to improve the pharmacokinetic profile of a therapeutic agent. The following tables summarize the significant impact of PEGylation on the half-life and clearance of two clinically important proteins.

Table 1: Pharmacokinetic Parameters of Filgrastim (G-CSF) vs. Pegfilgrastim (PEG-G-CSF)

ParameterFilgrastim (non-PEGylated)Pegfilgrastim (PEGylated)Fold ChangeReference
Terminal Half-life (t½) 1.79 - 3.5 hours7.05 - 49 hours~4-27 fold increase
Apparent Clearance (CL/F) Significantly higherSignificantly lower-

Table 2: Pharmacokinetic Parameters of Interferon-alpha vs. Pegylated Interferon-alpha

ParameterInterferon-alpha-2bPeginterferon-alpha-2b (12 kDa PEG)Peginterferon-alpha-2a (40 kDa PEG)Reference
Terminal Half-life (t½) ~2-3 hours~30-50 hours~50-130 hours
Mean Residence Time (MRT) -Significantly increasedSignificantly increased

Experimental Protocols

General Protocol for the Tosylation of this compound

This protocol is a general guideline and may require optimization for specific reaction scales.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (Et3N)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine or triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, 1M HCl (if using pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude m-PEG36-tosylate.

  • Purify the product by column chromatography on silica gel.

General Protocol for Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)

This protocol describes the formation of an amine-reactive NHS ester from this compound.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Acetonitrile or Dichloromethane

  • Pyridine or Triethylamine

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1 equivalent) and DSC (1.5 equivalents) in anhydrous acetonitrile or DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine or triethylamine (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction for the formation of the activated PEG-NHS ester by an appropriate analytical method (e.g., HPLC).

  • Upon completion, the reaction mixture can often be used directly for conjugation to a protein solution, or the activated PEG can be precipitated, washed with cold diethyl ether, and dried under vacuum.

General Protocol for Protein PEGylation with Activated m-PEG36

Materials:

  • Activated m-PEG36 (e.g., m-PEG36-tosylate or m-PEG36-NHS ester)

  • Protein to be PEGylated in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0)

  • Stirring/rocking platform

  • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

  • Dissolve the protein to be PEGylated in the reaction buffer at a known concentration.

  • Add a molar excess of the activated m-PEG36 to the protein solution. The optimal molar ratio (typically ranging from 2:1 to 50:1 PEG:protein) needs to be determined empirically for each protein.

  • Incubate the reaction mixture at 4°C or room temperature with gentle stirring for a specified period (e.g., 1 to 24 hours). The reaction time is a critical parameter to control the degree of PEGylation.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) if an NHS ester was used.

  • Purify the PEGylated protein from unreacted PEG and unmodified protein using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

  • Characterize the purified PEGylated protein using methods like SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to determine the degree of PEGylation), and functional assays (to assess the retention of biological activity).

Application of this compound in PROTACs

This compound serves as a crucial linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker in a PROTAC plays a critical role in:

  • Optimizing Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Improving Physicochemical Properties: The hydrophilic PEG linker enhances the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.

The hydroxyl group of this compound can be functionalized to introduce reactive handles for conjugation to the target-binding ligand and the E3 ligase ligand.

Visualizing Bioconjugation Principles

Workflow for Activating and Conjugating this compound

G cluster_activation Activation of this compound cluster_conjugation Bioconjugation cluster_analysis Analysis and Purification mPEG_OH m-PEG36-OH Activation Activation Reagent (e.g., TsCl or DSC) mPEG_OH->Activation Activated_mPEG Activated m-PEG36 (m-PEG36-OTs or m-PEG36-NHS) Activation->Activated_mPEG Conjugation Conjugation Reaction Activated_mPEG->Conjugation Protein Target Protein (with -NH2 groups) Protein->Conjugation PEG_Protein PEGylated Protein Conjugation->PEG_Protein Purification Purification (SEC/IEX) PEG_Protein->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization

Caption: Workflow for the activation of this compound and its subsequent conjugation to a target protein.

Mechanism of Action of a PROTAC Utilizing a PEG Linker (e.g., ARV-110)

G PROTAC PROTAC (e.g., ARV-110) with PEG Linker AR Androgen Receptor (AR) (Target Protein) PROTAC->AR binds E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 binds Ternary Ternary Complex (AR-PROTAC-E3) AR->Ternary E3->Ternary Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary recruited Proteasome Proteasome Ub_AR->Proteasome targeted to Degradation Degraded AR Peptides Proteasome->Degradation degrades

Caption: Simplified signaling pathway of androgen receptor degradation induced by the PROTAC ARV-110.

Experimental Workflow for Evaluating PROTAC Efficacy

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Prostate Cancer Cell Lines Treatment Treat with PROTAC (e.g., ARV-110) Cell_Culture->Treatment Western_Blot Western Blot for AR Degradation Treatment->Western_Blot Cell_Proliferation Cell Proliferation Assay Treatment->Cell_Proliferation Apoptosis_Assay Apoptosis Assay Treatment->Apoptosis_Assay Xenograft Establish Tumor Xenograft in Mice Dosing Oral Administration of PROTAC Xenograft->Dosing Tumor_Growth Monitor Tumor Growth Dosing->Tumor_Growth AR_Degradation_in_vivo Assess AR Degradation in Tumor Tissue Dosing->AR_Degradation_in_vivo

Caption: A typical experimental workflow for assessing the in vitro and in vivo efficacy of a PROTAC like ARV-110.

References

An In-depth Technical Guide to m-PEG36-alcohol for Biomaterial Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-36-alcohol (m-PEG36-alcohol) as a surface modification agent for biomaterials. It details the physicochemical properties, mechanisms of action, and practical applications of this compound in enhancing the biocompatibility and functionality of various biomaterials. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the design and application of advanced biomaterials.

Introduction to this compound in Biomaterial Science

Surface modification is a critical strategy in the development of biomaterials to improve their interaction with biological systems. Unmodified biomaterial surfaces can trigger undesirable responses, such as protein adsorption, immune reactions, and thrombosis. Poly(ethylene glycol) (PEG) has been extensively used for surface modification, a process known as PEGylation, due to its hydrophilicity, flexibility, and biocompatibility.[1] this compound is a monodisperse PEG derivative with a chain of 36 ethylene glycol units, a methoxy end group, and a terminal hydroxyl group. This structure makes it an effective agent for creating "stealth" surfaces that resist protein adsorption and cell adhesion, thereby improving the in vivo performance of biomaterials.[1][2]

The methoxy group at one end of the this compound molecule renders it chemically inert, while the hydroxyl group at the other end provides a reactive site for covalent attachment to biomaterial surfaces.[2] This allows for the creation of a dense, hydrophilic layer that sterically hinders the approach of proteins and cells.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in surface modification.

PropertyValueReference
Chemical Formula C73H148O37[3]
Molecular Weight 1617.93 g/mol
CAS Number 114740-40-8
Appearance White solid
Purity >95%
Solubility Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Storage Temperature 0-10 °C

Mechanism of Action: Reducing Biofouling

The primary mechanism by which this compound enhances biocompatibility is through the prevention of biofouling—the non-specific adsorption of proteins and subsequent adhesion of cells. This is achieved through a combination of steric hindrance and the formation of a tightly bound water layer.

When a biomaterial is introduced into a biological environment, proteins from the surrounding fluid rapidly adsorb to its surface. This initial protein layer dictates subsequent cellular interactions and can trigger inflammatory responses. The covalent attachment of this compound to a biomaterial surface creates a dense, flexible, and hydrophilic brush-like layer. This layer physically obstructs the approach of proteins to the surface, a phenomenon known as steric hindrance. Additionally, the hydrophilic nature of the PEG chains attracts and organizes water molecules, forming a hydration layer that further repels protein adsorption.

Below is a diagram illustrating the proposed mechanism by which a PEGylated surface reduces protein adsorption and subsequent cell signaling.

G cluster_0 Biomaterial Surface cluster_1 PEGylated Biomaterial Surface Unmodified Surface Unmodified Surface Protein Adsorption Protein Adsorption Unmodified Surface->Protein Adsorption Cell Receptor Binding Cell Receptor Binding Protein Adsorption->Cell Receptor Binding Intracellular Signaling Intracellular Signaling Cell Receptor Binding->Intracellular Signaling e.g., Inflammatory Response PEGylated Surface PEGylated Surface Protein Adsorption Blocked Protein Adsorption Blocked PEGylated Surface->Protein Adsorption Blocked Cell Receptor Binding Blocked Cell Receptor Binding Blocked Protein Adsorption Blocked->Cell Receptor Binding Blocked No Signaling No Signaling Cell Receptor Binding Blocked->No Signaling Biomaterial Biomaterial

Mechanism of Reduced Biofouling by PEGylation

Quantitative Performance Data

The effectiveness of surface modification with PEG can be quantified through various analytical techniques. The following tables summarize representative data from studies on PEGylated surfaces. While this data is not specific to this compound, it provides a reasonable expectation of the performance improvements that can be achieved.

Table 4.1: Water Contact Angle Measurements on PEGylated Surfaces

Surface TypeWater Contact Angle (°)Reference
Unmodified Silicon Wafer60 - 70
APTES-grafted Silicon Wafer70 - 80
PEG-grafted Silicon Wafer30 - 50

APTES: (3-Aminopropyl)triethoxysilane

Table 4.2: Protein Adsorption on PEGylated Surfaces (Quartz Crystal Microbalance Data)

Surface TypeAdsorbed Protein Mass (ng/cm²)Reference
Unmodified Gold250 - 400 (Fibrinogen)
PEG (5kDa) on Gold50 - 100 (Fibrinogen)
Unmodified Titanium150 - 250 (BSA)
PEG (5kDa) on Titanium20 - 50 (BSA)

BSA: Bovine Serum Albumin

Table 4.3: Cell Adhesion on PEGylated Surfaces

Surface TypeCell Adhesion (% of control)Reference
Tissue Culture Plastic (Control)100%
PEGylated Polymer Film10 - 30%
PEGylated Film with RGD peptide70 - 90%

RGD: Arginylglycylaspartic acid, a cell-adhesion peptide.

Experimental Protocols

This section provides detailed methodologies for the surface modification of biomaterials with this compound and subsequent characterization.

Surface Grafting of this compound

The terminal hydroxyl group of this compound must first be activated or the biomaterial surface must be functionalized to facilitate covalent attachment.

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is a good leaving group for nucleophilic substitution reactions with amine or thiol groups on a biomaterial surface.

Materials:

  • This compound

  • Toluene

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • p-Toluenesulfonyl chloride (TsCl)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in toluene and azeotropically distill the toluene to remove any residual water.

  • Dry the this compound under vacuum.

  • Dissolve the dried this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Add TEA and a catalytic amount of DMAP to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of TsCl in anhydrous DCM dropwise to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • The resulting m-PEG36-tosylate can be purified by precipitation in cold diethyl ether and characterized by NMR.

  • Prepare an amine-functionalized biomaterial surface (e.g., by plasma treatment with ammonia or by silanization with an amino-silane).

  • Dissolve the m-PEG36-tosylate in an appropriate aprotic solvent (e.g., DMF or DMSO).

  • Immerse the amine-functionalized biomaterial in the m-PEG36-tosylate solution.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to scavenge the acid produced during the reaction.

  • Allow the reaction to proceed at room temperature for 24-48 hours.

  • Rinse the surface extensively with the solvent, followed by deionized water, to remove any non-covalently bound PEG.

  • Dry the surface under a stream of nitrogen.

G Start Start Activate m-PEG36-OH Activate m-PEG36-OH (e.g., Tosylation) Start->Activate m-PEG36-OH Functionalize Surface Functionalize Biomaterial Surface (e.g., Amination) Start->Functionalize Surface Grafting Reaction Grafting Reaction (m-PEG36-OTs + Surface-NH2) Activate m-PEG36-OH->Grafting Reaction Functionalize Surface->Grafting Reaction Washing & Drying Washing and Drying Grafting Reaction->Washing & Drying Characterization Surface Characterization (Contact Angle, XPS, AFM) Washing & Drying->Characterization End End Characterization->End

References

Methodological & Application

Application Notes and Protocols for m-PEG36-alcohol Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of molecules, including proteins, peptides, and small drugs. By covalently attaching PEG chains, it is possible to improve a molecule's solubility, increase its hydrodynamic size, prolong its circulation half-life, and reduce its immunogenicity.[1][2]

This document provides a detailed protocol for the conjugation of methoxy-PEG36-alcohol (m-PEG36-OH) to molecules containing primary amine functional groups. Direct conjugation of an alcohol to an amine is not a feasible one-step reaction due to the poor leaving group nature of the hydroxyl group.[3] Therefore, a two-step process is employed. The first step involves the chemical activation of the terminal hydroxyl group of m-PEG36-alcohol by converting it into a sulfonate ester (a tosylate or mesylate), which is an excellent leaving group. The second step is the nucleophilic substitution of the sulfonate group with a primary amine to form a stable amine linkage.

Reaction Pathway

The overall reaction proceeds in two distinct stages: activation of the this compound and the subsequent nucleophilic substitution by the primary amine.

cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Nucleophilic Substitution m-PEG36-OH m-PEG36-OH Activated_PEG m-PEG36-OTs or m-PEG36-OMs m-PEG36-OH->Activated_PEG Activation TsCl_MsCl p-Toluenesulfonyl Chloride (TsCl) or Methanesulfonyl Chloride (MsCl) TsCl_MsCl->Activated_PEG Base Base (e.g., Triethylamine) Base->Activated_PEG Final_Conjugate m-PEG36-NH-R Activated_PEG->Final_Conjugate Conjugation Primary_Amine R-NH2 (Primary Amine) Primary_Amine->Final_Conjugate

Caption: Two-step reaction pathway for this compound conjugation to a primary amine.

Experimental Protocols

This section details the step-by-step procedures for the activation of this compound and its subsequent conjugation to a primary amine-containing molecule.

Part 1: Activation of this compound (Tosylation)

This protocol describes the conversion of this compound to m-PEG36-tosylate. A similar procedure can be followed for mesylation using methanesulfonyl chloride.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation: In a round-bottomed flask, dissolve this compound (1 equivalent) in anhydrous DCM (10 volumes).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the cooled solution.[4]

  • Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.[4]

  • Reaction: Stir the reaction mixture at 0°C for 4 hours. If monitoring by TLC indicates a slow reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer successively with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the m-PEG36-tosylate.

ParameterRecommended ConditionReference
SolventAnhydrous Dichloromethane (DCM)
BaseTriethylamine (TEA) or Pyridine
Molar Ratio (m-PEG36-OH:Base:TsCl)1 : 1.5 : 1.2
Temperature0°C to Room Temperature
Reaction Time4-6 hours
Expected Yield>90%
Part 2: Conjugation of m-PEG36-tosylate to a Primary Amine

Materials:

  • m-PEG36-tosylate (from Part 1)

  • Primary amine-containing molecule

  • Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

  • Excess of the primary amine or a non-nucleophilic base (e.g., DIPEA), if necessary

  • Purification system (e.g., SEC, dialysis, or preparative HPLC)

Procedure:

  • Preparation: Dissolve the m-PEG36-tosylate (1 equivalent) in anhydrous DMF.

  • Addition of Amine: Add the primary amine-containing molecule to the solution. An excess of the amine (e.g., 10-20 fold molar excess) can be used to drive the reaction to completion.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS or TLC).

  • Purification: Upon completion, the final conjugate needs to be purified from excess reagents. The choice of purification method will depend on the properties of the conjugate.

    • For large molecules (e.g., proteins): Dialysis or size-exclusion chromatography (SEC) are effective for removing unreacted PEG-tosylate and other small molecules.

    • For small molecules: Preparative reverse-phase HPLC (RP-HPLC) can be used to separate the product from starting materials and byproducts.

ParameterRecommended ConditionReference
SolventAnhydrous Dimethylformamide (DMF)
Molar Ratio (PEG-tosylate:Amine)1 : 10-20
TemperatureRoom Temperature
Reaction Time4-24 hours (monitor for completion)
pH (for aqueous reactions)7.0-9.0 (optimal for unprotonated amine)

Characterization of the Conjugate

The successful synthesis of the m-PEG36-amine conjugate should be confirmed by appropriate analytical techniques.

TechniquePurposeExpected ObservationsReference
¹H NMR To confirm the tosylation of m-PEG36-OH and subsequent amination.m-PEG36-tosylate: Appearance of aromatic protons from the tosyl group (~7.5-7.8 ppm) and a shift of the methylene protons adjacent to the tosyl group. Disappearance of the terminal hydroxyl proton signal.
m-PEG36-amine: Disappearance of the tosyl group signals and shifts in the signals of the methylene protons adjacent to the newly formed amine linkage.
Mass Spectrometry (ESI-MS) To confirm the molecular weight of the final conjugate.The observed mass should correspond to the theoretical mass of the m-PEG36-amine conjugate.
HPLC (SEC or RP) To assess the purity of the final product and separate it from starting materials.A single, sharp peak for the purified conjugate at the expected retention time.

Experimental Workflow and Troubleshooting

cluster_workflow Experimental Workflow Start Start: m-PEG36-OH Activation Step 1: Activation (Tosylation/Mesylation) Start->Activation Activated_PEG Intermediate: m-PEG36-OTs Activation->Activated_PEG Conjugation Step 2: Conjugation with Primary Amine (R-NH2) Activated_PEG->Conjugation Crude_Product Crude Product Mixture Conjugation->Crude_Product Purification Step 3: Purification (SEC, Dialysis, or HPLC) Crude_Product->Purification Pure_Conjugate Purified m-PEG36-NH-R Purification->Pure_Conjugate Characterization Step 4: Characterization (NMR, MS, HPLC) Pure_Conjugate->Characterization End Final Product Characterization->End

Caption: Overall experimental workflow for this compound conjugation.
Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)Reference
Low Yield of Activated PEG Incomplete reaction; moisture in reagents or solvent.Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature if necessary. Confirm activation via NMR before proceeding.
Low Conjugation Yield Inactivated PEG; incorrect pH (amine is protonated); steric hindrance.Use freshly activated PEG. Optimize the reaction pH to be slightly above the pKa of the target amine group. Consider a longer PEG spacer if steric hindrance is an issue.
Presence of Side Products Reaction of tosylate with water (hydrolysis); over-PEGylation of the target molecule.Ensure anhydrous conditions during the amine coupling step. Optimize the molar ratio of activated PEG to the amine-containing molecule.
Difficulty in Purification Similar properties of the product and starting materials.Choose an orthogonal purification method (e.g., if SEC fails, try ion-exchange or RP-HPLC based on charge or hydrophobicity differences).

References

Synthesis of PROTACs Using an m-PEG36-alcohol Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex formed between the POI and the E3 ligase.

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, improve pharmacokinetic properties, and offer synthetic flexibility for tuning the linker length. This application note provides a detailed protocol for the synthesis of PROTACs utilizing a methoxy-poly(ethylene glycol)36-alcohol (m-PEG36-alcohol) linker, a long-chain linker that provides significant spatial separation between the two ligands. This separation can be crucial for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination and subsequent degradation of the target protein.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Ubiquitin-Proteasome System cluster_1 PROTAC-Mediated Complex Formation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3_PROTAC_POI Ternary Complex (E3-PROTAC-POI) E2->E3_PROTAC_POI Ub Transfer Ub Ubiquitin Proteasome 26S Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments POI_Ub Polyubiquitinated POI E3_PROTAC_POI->POI_Ub Ubiquitination POI_Ub->Proteasome Degradation PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) POI Target Protein (POI) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 POI->E3_PROTAC_POI E3->E3_PROTAC_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section outlines a representative three-step protocol for the synthesis of a PROTAC using an this compound linker. The general workflow involves:

  • Activation of the terminal alcohol of the this compound linker.

  • Coupling of the activated linker to an amine-functionalized E3 ligase ligand.

  • Coupling of the E3 ligase ligand-linker intermediate to a protein of interest (POI) ligand possessing a carboxylic acid handle.

Synthesis_Workflow PROTAC Synthesis Workflow cluster_synthesis Synthetic Steps Start This compound Step1 Step 1: Activation (e.g., Tosylation) Start->Step1 Activated_Linker m-PEG36-OTs Step1->Activated_Linker Step2 Step 2: Coupling (Nucleophilic Substitution) Activated_Linker->Step2 E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Step2 E3_Linker E3 Ligand-m-PEG36 Step2->E3_Linker Step3 Step 3: Coupling (Amide Bond Formation) E3_Linker->Step3 POI_Ligand POI Ligand (with -COOH) POI_Ligand->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Caption: General workflow for the synthesis of a PROTAC using an this compound linker.

Materials and Reagents
Material/ReagentSupplierGrade
This compoundCommercially Available≥95%
p-Toluenesulfonyl chloride (TsCl)Commercially Available≥98%
Triethylamine (TEA)Commercially AvailableAnhydrous, ≥99.5%
Dichloromethane (DCM)Commercially AvailableAnhydrous, ≥99.8%
Amine-containing E3 Ligase LigandSynthesized or PurchasedAs required
N,N-Diisopropylethylamine (DIPEA)Commercially Available≥99.5%
Dimethylformamide (DMF)Commercially AvailableAnhydrous, ≥99.8%
POI Ligand with Carboxylic AcidSynthesized or PurchasedAs required
HATUCommercially Available≥98%
Ethyl acetate (EtOAc)Commercially AvailableACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)Commercially AvailableACS Grade
BrineCommercially AvailableACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableACS Grade
Step 1: Activation of this compound (Tosylation)

This step activates the terminal hydroxyl group of the this compound, converting it into a good leaving group for the subsequent nucleophilic substitution reaction.

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under a nitrogen atmosphere.

  • Add triethylamine (TEA) (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated linker (m-PEG36-OTs).

IntermediateStarting Material (g)ReagentsSolvent (mL)Yield (%)Purity (HPLC)
m-PEG36-OTs1.00TsCl (1.2 eq), TEA (1.5 eq)DCM (10)90-95>95%
Step 2: Coupling of m-PEG36-OTs with an Amine-Containing E3 Ligase Ligand

This step involves the nucleophilic substitution of the tosyl group by the amine on the E3 ligase ligand.

Protocol:

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and m-PEG36-OTs (1.1 eq) in anhydrous dimethylformamide (DMF) to a concentration of 0.1 M.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Stir the reaction at 60 °C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker conjugate.

ProductStarting Materials (g)ReagentsSolvent (mL)Yield (%)Purity (HPLC)
E3 Ligand-LinkerE3 Ligand (0.5), m-PEG36-OTs (1.1 eq)DIPEA (3.0 eq)DMF (5)60-70>95%
Step 3: Coupling of E3 Ligase Ligand-Linker with a POI Ligand

This final step forms the complete PROTAC molecule through an amide bond formation.

Protocol:

  • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq) and the E3 ligase ligand-linker conjugate (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Final PROTACStarting Materials (g)ReagentsSolvent (mL)Yield (%)Purity (HPLC)
PROTAC-PEG36E3-Linker (0.2), POI-COOH (1.0 eq)HATU (1.2 eq), DIPEA (3.0 eq)DMF (2)40-50>98%

Characterization of the Final PROTAC

The final PROTAC product should be thoroughly characterized to confirm its identity, purity, and structural integrity.

AnalysisPurposeExpected Outcome
¹H NMR Structural confirmationPeaks corresponding to the POI ligand, E3 ligase ligand, and the PEG linker.
¹³C NMR Structural confirmationPeaks corresponding to the carbons of the entire molecule.
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmationObserved mass should match the calculated mass of the PROTAC.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity.

Conclusion

The use of an this compound linker provides a versatile and effective strategy for the synthesis of PROTACs. The extended length of this linker allows for significant spatial separation of the protein of interest and the E3 ligase, which can be critical for achieving optimal ternary complex formation and subsequent protein degradation. The protocols outlined in this application note provide a robust framework for the synthesis and characterization of PROTACs incorporating this long-chain PEG linker, enabling researchers to systematically explore the impact of linker length on PROTAC efficacy.

Application Notes and Protocols for the Functionalization of Nanoparticles with m-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic agents. PEGylation imparts "stealth" characteristics to nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging systemic circulation time.[1][2][3] Furthermore, the hydrophilic PEG layer improves the colloidal stability of nanoparticles in physiological media.[4][5] m-PEG36-alcohol is a monodisperse PEG linker with a terminal hydroxyl group, offering a versatile platform for nanoparticle surface modification.

These application notes provide a comprehensive guide to the step-by-step functionalization of nanoparticles with this compound, including detailed experimental protocols and methods for characterization.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C73H148O37
Molecular Weight 1618 g/mol
Structure Methoxy-(CH2CH2O)36-OH
Key Functional Group Primary Alcohol (-OH)

Overview of the Functionalization Workflow

The functionalization process typically involves the activation of either the nanoparticle surface or the hydroxyl terminus of this compound to facilitate a covalent linkage. The general workflow is depicted below.

Functionalization_Workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization NP Nanoparticle Selection (e.g., Au, SiO2, Polymer) NP_activated Nanoparticle Surface Activation (e.g., -COOH, -NH2) NP->NP_activated PEG This compound PEG_activated This compound Activation (e.g., Carboxylation) PEG->PEG_activated Reaction Covalent Coupling Reaction (e.g., EDC/NHS, Silanization) NP_activated->Reaction PEG_activated->Reaction Purification Purification (Centrifugation, Dialysis) Reaction->Purification Characterization Characterization (DLS, TEM, Zeta Potential, NMR, TGA) Purification->Characterization

Figure 1: General workflow for the functionalization of nanoparticles with this compound.

Experimental Protocols

The primary alcohol of this compound is not highly reactive and typically requires activation or reaction with a pre-activated nanoparticle surface for efficient covalent conjugation. Below are two common strategies.

Protocol 1: Two-Step Functionalization of Amine-Terminated Nanoparticles via Activation of this compound

This protocol first activates the hydroxyl group of this compound to a carboxylate, followed by coupling to amine-functionalized nanoparticles using carbodiimide chemistry (EDC/NHS).

Step 1: Activation of this compound (Carboxylation)

This step converts the terminal alcohol of this compound into a carboxylic acid using succinic anhydride.

  • Materials:

    • This compound

    • Succinic anhydride

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dichloromethane (DCM)

    • Diethyl ether

    • Magnetic stirrer and stir bar

    • Round bottom flask

    • Nitrogen or Argon gas supply

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere.

    • Add succinic anhydride (e.g., 1.5 equivalents) and a catalytic amount of DMAP to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress using a suitable technique (e.g., TLC or NMR).

    • Once the reaction is complete, precipitate the product by adding the reaction mixture dropwise to cold diethyl ether.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the product with diethyl ether to remove unreacted succinic anhydride and DMAP.

    • Dry the resulting carboxylated PEG (m-PEG36-COOH) under vacuum.

    • Confirm the structure and purity of the product using ¹H NMR and/or mass spectrometry.

Step 2: Conjugation of Carboxylated m-PEG36 to Amine-Functionalized Nanoparticles

This step utilizes EDC/NHS chemistry to form a stable amide bond between the carboxylated PEG and the amine groups on the nanoparticle surface.

  • Materials:

    • Amine-functionalized nanoparticles (-NH2 NPs)

    • m-PEG36-COOH (from Step 1)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

    • Quenching solution (e.g., hydroxylamine or Tris buffer)

    • Centrifuge

  • Procedure:

    • Disperse the amine-functionalized nanoparticles in the Activation Buffer.

    • In a separate tube, dissolve m-PEG36-COOH, EDC, and NHS in the Activation Buffer. A typical molar ratio is 1:1.2:1.2 (carboxyl:EDC:NHS).

    • Incubate the PEG/EDC/NHS mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.

    • Add the activated m-PEG36-COOH solution to the nanoparticle dispersion.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the quenching solution to deactivate unreacted NHS esters.

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in the desired buffer (e.g., PBS) to remove unreacted PEG and coupling reagents.

Protocol1_Workflow cluster_step1 Step 1: PEG Activation cluster_step2 Step 2: Conjugation start This compound + Succinic Anhydride reaction1 Reaction in DCM with DMAP catalyst start->reaction1 product1 m-PEG36-COOH reaction1->product1 reaction2 Activation of m-PEG36-COOH product1->reaction2 np_amine Amine-functionalized Nanoparticles reaction3 Coupling to Nanoparticles np_amine->reaction3 edc_nhs EDC/NHS in MES Buffer edc_nhs->reaction2 reaction2->reaction3 product2 PEGylated Nanoparticles reaction3->product2

Figure 2: Workflow for Protocol 1.

Protocol 2: Direct Functionalization of Silica Nanoparticles using Silane-PEG Chemistry

For silica or other metal oxide nanoparticles, a more direct approach is to use a silane-derivatized this compound. This involves a pre-synthesis step to create m-PEG36-silane, which can then readily react with the hydroxyl groups on the nanoparticle surface.

Step 1: Synthesis of m-PEG36-silane (Optional, if not commercially available)

  • Materials:

    • This compound

    • (3-Isocyanatopropyl)triethoxysilane (ICPES)

    • Anhydrous toluene

    • Dibutyltin dilaurate (DBTDL) catalyst

    • Magnetic stirrer and stir bar

    • Round bottom flask

    • Nitrogen or Argon gas supply

  • Procedure:

    • Dissolve this compound in anhydrous toluene in a round bottom flask under an inert atmosphere.

    • Add ICPES (1:1 molar ratio to PEG) and a catalytic amount of DBTDL.

    • Heat the reaction mixture to ~70°C and stir for 24 hours.

    • Monitor the reaction by FT-IR (disappearance of the isocyanate peak at ~2270 cm⁻¹).

    • Remove the solvent under reduced pressure to obtain m-PEG36-silane.

Step 2: PEGylation of Silica Nanoparticles

  • Materials:

    • Silica nanoparticles (SiO2 NPs)

    • m-PEG36-silane

    • Ethanol

    • Ammonium hydroxide (for catalysis, optional)

    • Centrifuge

  • Procedure:

    • Disperse the silica nanoparticles in ethanol. Sonication may be required to achieve a uniform dispersion.

    • Add the m-PEG36-silane to the nanoparticle dispersion. The amount will depend on the desired grafting density.

    • A small amount of ammonium hydroxide can be added to catalyze the silanization reaction.

    • Stir the mixture at room temperature for 12-24 hours.

    • Purify the PEGylated silica nanoparticles by repeated centrifugation and resuspension in ethanol, followed by the final desired buffer, to remove unreacted silane-PEG.

Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to understand the properties of the resulting nanoparticles.

Quantitative Data Summary

The following table summarizes typical changes in nanoparticle properties upon PEGylation. Actual values will vary depending on the nanoparticle core material, size, and the density of the PEG layer.

Characterization TechniqueParameterBefore PEGylationAfter PEGylation with m-PEG36
Dynamic Light Scattering (DLS) Hydrodynamic DiameterVaries (e.g., 100 nm)Increase of 10-30 nm
Zeta Potential Analysis Surface ChargeCan be highly positive or negative (e.g., +30 mV or -30 mV)Approaches neutrality (e.g., -5 mV to +5 mV)
Transmission Electron Microscopy (TEM) Core DiameterUnchangedUnchanged (PEG layer is often not visible)
Thermogravimetric Analysis (TGA) Weight LossMinimal weight loss in PEG degradation rangeSignificant weight loss (~300-450°C) corresponding to PEG content
¹H NMR Spectroscopy PEG ProtonsNot applicableCharacteristic peak at ~3.65 ppm (ethylene oxide protons)
Detailed Methodologies for Characterization
  • Dynamic Light Scattering (DLS):

    • Purpose: To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution. An increase in hydrodynamic diameter is a primary indicator of successful PEGylation.

    • Protocol:

      • Disperse a small aliquot of the nanoparticle suspension (before and after PEGylation) in a suitable solvent (e.g., deionized water or PBS) to an appropriate concentration.

      • Transfer the sample to a disposable cuvette.

      • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

      • Perform the measurement according to the instrument's software instructions.

      • Analyze the size distribution and average hydrodynamic diameter.

  • Zeta Potential Analysis:

    • Purpose: To determine the surface charge of the nanoparticles. A shift towards neutrality after PEGylation indicates the shielding of the surface charge by the neutral PEG layer.

    • Protocol:

      • Prepare samples as for DLS analysis, ensuring the dispersant is of a known pH and ionic strength.

      • Transfer the sample to a specific zeta potential cuvette.

      • Perform the measurement using a zeta potential analyzer.

      • Compare the zeta potential values before and after PEGylation.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To quantify the amount of PEG conjugated to the nanoparticles.

    • Protocol:

      • Lyophilize a known amount of the purified PEGylated nanoparticles to obtain a dry powder.

      • Place a precise weight of the dried sample into a TGA crucible.

      • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a defined heating rate (e.g., 10°C/min).

      • Record the weight loss as a function of temperature. The weight loss in the temperature range corresponding to PEG degradation (typically 300-450°C) is used to calculate the percentage of PEG in the sample.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Purpose: To confirm the presence of PEG on the nanoparticles and, in some cases, to quantify the PEG density.

    • Protocol:

      • For quantitative analysis, the nanoparticles may need to be dissolved or the PEG cleaved from the surface to obtain a solution suitable for high-resolution NMR. For some systems, direct measurement of the nanoparticle dispersion in a suitable solvent (e.g., D₂O) is possible.

      • Acquire the ¹H NMR spectrum.

      • The presence of a prominent peak at approximately 3.65 ppm is characteristic of the repeating ethylene oxide units of PEG.

      • Quantification can be achieved by integrating the PEG peak and comparing it to an internal standard of known concentration.

Conclusion

The functionalization of nanoparticles with this compound is a versatile and effective method for improving their biocompatibility and pharmacokinetic profile. The choice of conjugation strategy depends on the nature of the nanoparticle core and its surface chemistry. The protocols and characterization methods detailed in these application notes provide a robust framework for researchers to successfully PEGylate their nanoparticle systems and thoroughly validate the outcome. Careful execution of these steps is crucial for the development of safe and effective nanomedicines.

References

Application Notes and Protocols for the Esterification of m-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for the esterification of methoxy-poly(ethylene glycol)-36-alcohol (m-PEG36-alcohol). The primary focus is on the Steglich esterification, a mild and efficient method suitable for PEG derivatives.

Introduction

The esterification of this compound is a critical conjugation technique in drug delivery and bioconjugation. The resulting PEG esters are utilized to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The Steglich esterification, which employs a carbodiimide coupling agent and a nucleophilic catalyst, is particularly well-suited for this purpose due to its mild reaction conditions, which are compatible with sensitive substrates.[1][2][3][4]

Reaction Mechanism: Steglich Esterification

The Steglich esterification proceeds through the activation of a carboxylic acid by a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The activated carboxylic acid then reacts with the this compound to form the desired ester. 4-Dimethylaminopyridine (DMAP) is used as a catalyst to accelerate the reaction and suppress the formation of N-acylurea byproducts.[1]

The general steps are as follows:

  • The carboxylic acid reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.

  • The nucleophilic catalyst, DMAP, attacks the O-acylisourea to form a reactive acyl-pyridinium species. This intermediate is less prone to rearrangement into an unreactive N-acylurea.

  • The hydroxyl group of the this compound attacks the acyl-pyridinium intermediate, forming the ester and regenerating the DMAP catalyst.

  • The carbodiimide is converted into a urea byproduct (dicyclohexylurea - DCU, or a water-soluble urea derivative in the case of EDC).

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the esterification of PEG alcohols using the Steglich method. While specific data for this compound is limited in the literature, the provided data for similar PEG derivatives offers valuable guidance.

Table 1: Steglich Esterification of PEG-Alcohols with Various Carboxylic Acids

PEG DerivativeCarboxylic AcidCoupling Agent (Equivalents)Catalyst (Equivalents)SolventReaction Time (h)Yield (%)Reference
PEG-400Dodecyl S'-(α,α'-Dimethyl-α''-Acetic acid) trithiocarbonateDCC (2.2)DMAP (0.4)Chloroform72Not specified
PEG 20002-bromo-2-methylpropionic acidDCC (2.0)DMAP (0.2)Dichloromethane24Not specified
Generic AlcoholGeneric Carboxylic AcidDCC (1.1)DMAP (0.08)Dichloromethane3.25High
Benzyl Alcohol DerivativeGeneric Carboxylic AcidEDC (2.0)DMAP (1.0)Dichloromethane24-48Not specified

Note: Equivalents are relative to the limiting reagent, typically the PEG-alcohol or the carboxylic acid.

Table 2: Reagent Molar Ratios for Steglich Esterification of PEG-400

ReagentMoles (mmol)Mass (mg)Molar Ratio (relative to PEG-400)
PEG-4000.249399.721.0
DDMAT (Carboxylic Acid)0.54852002.2
DCC0.5485113.172.2
DMAP0.099712.180.4

Data adapted from a study on the synthesis of a PEG-based macromolecular reagent.

Experimental Protocols

Protocol 1: General Steglich Esterification of this compound with a Carboxylic Acid using DCC

This protocol is a generalized procedure based on established methods for Steglich esterification.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 - 0.2 equivalents) to the solution and stir until it dissolves.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DCC Addition: While stirring at 0 °C, add a solution of DCC (1.2 equivalents) in a small amount of anhydrous dichloromethane dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up - Filtration: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel to remove any remaining impurities.

Protocol 2: Steglich Esterification using EDC for Simplified Purification

This protocol utilizes EDC, which forms a water-soluble urea byproduct, simplifying the purification process.

Materials:

  • Same as Protocol 1, but with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) instead of DCC.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, if using EDC·HCl to neutralize the acid).

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the carboxylic acid (1.2 equivalents), this compound (1.0 equivalent), and DMAP (1.2 equivalents) in anhydrous dichloromethane. If using EDC·HCl, an additional equivalent of a non-nucleophilic base like TEA or DIPEA may be added.

  • EDC Addition: Add EDC·HCl (1.5 equivalents) to the reaction mixture in one portion.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up - Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The urea byproduct will be removed in the aqueous washes.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Further purification can be achieved by column chromatography if necessary.

Characterization

The successful synthesis of the m-PEG36-ester can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the formation of the ester linkage. The methylene protons on the PEG adjacent to the newly formed ester bond will exhibit a characteristic downfield shift in the spectrum. Quantitative NMR can also be used to determine the degree of esterification.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to confirm the molecular weight of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The appearance of a characteristic ester carbonyl stretch (around 1735 cm⁻¹) and the disappearance of the carboxylic acid O-H stretch provide evidence of the reaction.

Visualizations

Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product mPEG This compound Mix Dissolve Reactants in Anhydrous DCM mPEG->Mix Acid Carboxylic Acid Acid->Mix DMAP DMAP DMAP->Mix DCC_EDC DCC or EDC DCC_EDC->Mix Add dropwise (for DCC) Cool Cool to 0°C (for DCC) Mix->Cool Stir Stir at Room Temp (12-24h) Cool->Stir Filter Filter (for DCC) to Remove DCU Stir->Filter Extract Aqueous Extraction Stir->Extract For EDC Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product m-PEG36-ester Purify->Product Steglich_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_Pyridinium Acyl-Pyridinium Intermediate O_Acylisourea->Acyl_Pyridinium DCU DCU O_Acylisourea->DCU N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Suppressed by DMAP DMAP DMAP DMAP->Acyl_Pyridinium Ester m-PEG36-Ester Acyl_Pyridinium->Ester DMAP_regen DMAP (regenerated) Acyl_Pyridinium->DMAP_regen mPEG_OH m-PEG36-OH mPEG_OH->Ester

References

Application Note & Protocol: Two-Step PEGylation of Antibodies using m-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins like antibodies, is a widely adopted strategy to improve their pharmacokinetic and pharmacodynamic properties.[1][2] Key advantages of PEGylation include an extended circulating half-life, increased stability, enhanced solubility, and reduced immunogenicity and antigenicity.[3][4] This is achieved primarily by increasing the hydrodynamic volume of the protein, which reduces renal clearance and shields it from proteolytic enzymes and the host immune system.[1]

This document provides a detailed protocol for the PEGylation of antibodies using m-PEG36-alcohol. It is critical to note that the terminal hydroxyl group (-OH) of this compound is not reactive towards the functional groups on an antibody. Therefore, a two-step process is required:

  • Activation: The terminal hydroxyl group of this compound is first converted into a reactive intermediate.

  • Conjugation: The "activated" PEG is then reacted with the antibody, typically targeting the primary amines of lysine residues.

This protocol will focus on activating the this compound with 4-nitrophenyl chloroformate (NPC) to form a reactive carbonate, which can then be efficiently conjugated to antibody lysine residues.

Overall Experimental Workflow

The entire process, from activation of the PEG reagent to the final purified conjugate, follows a logical sequence.

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Purification & Characterization A Dissolve this compound in anhydrous DCM B Add 4-Nitrophenyl Chloroformate (NPC) & Triethylamine (TEA) A->B C React for 5-8 hours at Room Temperature B->C D Purify Activated PEG (m-PEG36-NPC) C->D E Prepare Antibody in Amine-Free Buffer (pH 7.5-8.5) D->E Activated Reagent F Add Activated m-PEG36-NPC (20-fold molar excess) E->F G Incubate for 2 hours at Room Temperature F->G H Quench Reaction (e.g., with 1M Tris) G->H I Purify via Size Exclusion Chromatography (SEC) H->I Crude Conjugate J Characterize Conjugate (SDS-PAGE, SEC-HPLC, MS) I->J

Caption: Overall workflow for antibody PEGylation using this compound.

Experimental Protocols

Protocol 1: Activation of this compound with 4-Nitrophenyl Chloroformate (NPC)

This protocol describes the conversion of the inert hydroxyl terminus of this compound to a reactive p-nitrophenyl carbonate. This activation is a prerequisite for the subsequent antibody conjugation.

Materials:

  • This compound

  • 4-Nitrophenyl chloroformate (NPC)

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Round bottom flasks

  • Separatory funnel

Table 1: Reagents for this compound Activation

Reagent Molecular Weight ( g/mol ) Molar Ratio Purpose
This compound ~1618 1.0 PEG Source
4-Nitrophenyl chloroformate (NPC) 201.56 1.2 Activating Agent
Triethylamine (TEA) 101.19 1.5 Base (HCl Scavenger)

| Dichloromethane (DCM) | - | - | Anhydrous Solvent |

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried round bottom flask.

  • Reaction Initiation: To the stirred solution, add triethylamine (1.5 equivalents). Subsequently, add 4-nitrophenyl chloroformate (1.2 equivalents) dropwise at room temperature. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the mixture to stir at room temperature for 5-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • Transfer the filtrate to a separatory funnel and wash it three times with deionized water to remove any remaining salts and unreacted TEA.

    • Dry the organic (DCM) layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the solution using a rotary evaporator until the volume is reduced by approximately 90%.

    • Precipitate the activated m-PEG36-NPC product by adding the concentrated DCM solution dropwise into a beaker of cold diethyl ether with vigorous stirring.

    • Collect the white precipitate by filtration and dry it under a vacuum.

  • Storage: Store the activated m-PEG36-NPC desiccated at -20°C until use. The activated ester is sensitive to moisture.

Protocol 2: Conjugation of Activated m-PEG36-NPC to an Antibody

This protocol details the reaction between the activated PEG reagent and the primary amine groups (N-terminus and lysine side chains) of a target antibody.

Materials:

  • Target antibody (e.g., IgG)

  • Activated m-PEG36-NPC (from Protocol 1)

  • Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 8.0 (or other amine-free buffer like borate or carbonate at pH 7.5-8.5).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Desalting columns or dialysis cassettes for buffer exchange.

Table 2: Reagents for Antibody Conjugation Reaction

Reagent Concentration Molar Ratio Purpose
Antibody (IgG) 2-10 mg/mL 1.0 Target Protein
Activated m-PEG36-NPC 10 mM in DMSO 20-fold excess PEGylating Agent
Reaction Buffer pH 8.0 - Provides optimal pH for amine reaction

| Quenching Buffer | 1 M, pH 8.0 | - | Stops the reaction |

Procedure:

  • Antibody Preparation: Prepare the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the amine-free Reaction Buffer using a desalting column or dialysis.

  • PEG Reagent Preparation: Immediately before use, dissolve the activated m-PEG36-NPC in anhydrous DMSO to a stock concentration of 10 mM. Do not store this solution, as the activated group is prone to hydrolysis.

  • Calculate Molar Excess: Determine the volume of the activated PEG stock solution needed to achieve a desired molar excess over the antibody. A 20-fold molar excess is a common starting point to achieve a PEG-to-antibody ratio of 4-6.

    • Moles of Antibody = (Antibody mass in g) / (Antibody MW in g/mol ) (MW of IgG ≈ 150,000 g/mol )

    • Moles of PEG needed = Moles of Antibody x 20

    • Volume of PEG stock = Moles of PEG needed / (Stock concentration in mol/L)

  • Conjugation Reaction: Add the calculated volume of the activated PEG solution to the stirred antibody solution. Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v).

  • Incubation: Incubate the reaction at room temperature for 2 hours with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM (e.g., add 50 µL of 1 M Tris per 1 mL of reaction volume). The primary amines in the Tris buffer will react with and consume any remaining activated PEG. Incubate for an additional 30 minutes.

  • Purification: Proceed immediately to purification (Protocol 3) to separate the PEGylated antibody from unreacted PEG and quenching agent.

Protocol 3: Purification of PEGylated Antibody

Size Exclusion Chromatography (SEC) is an effective method for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic radius. The PEGylated antibody will be significantly larger than the unreacted antibody and excess PEG reagent.

Procedure:

  • Equilibrate an appropriate SEC column (e.g., Superdex 200 or equivalent) with a suitable storage buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Load the quenched reaction mixture onto the column.

  • Run the chromatography at a pre-determined flow rate, collecting fractions.

  • Monitor the column eluate by absorbance at 280 nm (A280) to detect protein-containing fractions.

  • Typically, the PEGylated antibody will elute first, followed by the smaller, unmodified antibody, and finally the excess, unreacted PEG reagent.

  • Pool the fractions corresponding to the purified PEGylated antibody peak.

  • Concentrate the pooled fractions if necessary using an appropriate centrifugal filter device.

Protocol 4: Characterization of the PEGylated Antibody

Characterization is essential to confirm the success of the PEGylation and to determine the quality of the final product.

Methods:

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The PEGylated antibody will show a significant increase in apparent molecular weight compared to the unmodified antibody, appearing as a broader band due to the heterogeneity of PEGylation sites.

  • SEC-HPLC: Use an analytical SEC column to assess the purity and aggregation state of the final product. A successful PEGylation will show a single major peak that elutes earlier than the unmodified antibody, with minimal high molecular weight aggregates.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact mass of the conjugate and calculate the average number of PEG chains attached per antibody (the Degree of PEGylation).

Table 3: Example Characterization Data for PEGylated IgG

Parameter Unmodified IgG PEGylated IgG Method
Apparent MW (SDS-PAGE) ~150 kDa >200 kDa (smeared band) SDS-PAGE
Purity (SEC-HPLC) >98% >95% SEC-HPLC
Aggregates (SEC-HPLC) <1% <2% SEC-HPLC

| Degree of PEGylation | 0 | 4-6 PEGs/Ab | Mass Spectrometry |

Impact of PEGylation on Antibody Properties

PEGylation creates a hydrophilic shield around the antibody, which fundamentally alters its interaction with the biological environment.

G Ab Antibody PEG m-PEG36 Chain PEG_Ab PEGylated Antibody Size Increased Hydrodynamic Size PEG_Ab->Size Shield Steric Shielding of Epitopes & Protease Sites PEG_Ab->Shield Sol Increased Solubility PEG_Ab->Sol HalfLife Longer Half-Life (Reduced Renal Clearance) Size->HalfLife Immuno Reduced Immunogenicity Shield->Immuno Stability Enhanced Stability Shield->Stability Sol->Stability

Caption: Logical diagram of how PEGylation alters antibody properties.

Conclusion

The protocol described provides a robust, two-step method for the successful PEGylation of antibodies using this compound. The initial activation of the PEG-alcohol is a mandatory step that enables its conjugation to primary amines on the antibody. Following the detailed procedures for conjugation, purification, and characterization will allow researchers to generate well-defined, high-quality PEGylated antibodies for further investigation in therapeutic and research applications. The degree of PEGylation can be optimized by adjusting the molar ratio of the activated PEG reagent to the antibody during the conjugation reaction.

References

Application Notes and Protocols for the Synthesis and Use of m-PEG36-alcohol-Derived Long-Chain Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for the detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. Long-chain biotinylation reagents, which incorporate extended spacer arms, are particularly advantageous as they minimize steric hindrance, thereby improving the accessibility of the biotin moiety to streptavidin.[1] The hydrophilic nature of polyethylene glycol (PEG) spacers further enhances the solubility of the biotinylated molecules in aqueous environments.[1]

This document provides detailed protocols for the synthesis of amine-reactive (NHS ester) and thiol-reactive (maleimide) long-chain biotinylation reagents starting from m-PEG36-alcohol. It also outlines a general protocol for protein biotinylation and an application in studying protein-protein interactions via proximity labeling.

Properties of this compound

This compound is a high-purity, monodisperse polyethylene glycol derivative that serves as an ideal starting material for the synthesis of long-chain biotinylation reagents. Its defined length and chemical properties ensure reproducibility in conjugation experiments.

PropertySpecificationReference
Chemical Formula C73H148O37[2][3]
Molecular Weight ~1618 g/mol [2]
Purity >95%
Physical Form White solid
Solubility Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Storage 0-10 °C

Synthesis of Amine-Reactive Biotin-PEG36-NHS Ester

The synthesis of a biotinylated N-hydroxysuccinimide (NHS) ester from this compound is a multi-step process that involves the conversion of the terminal alcohol to a carboxylic acid, followed by the attachment of biotin and subsequent activation to an NHS ester.

Experimental Workflow: Synthesis of Biotin-PEG36-NHS Ester

G cluster_0 Step 1: Oxidation to Carboxylic Acid cluster_1 Step 2: Biotin Conjugation cluster_2 Step 3: NHS Ester Activation A This compound B Jones Oxidation (CrO3, H2SO4, Acetone) A->B Reactant C m-PEG36-acid B->C Product D m-PEG36-acid E Biotin-amine, EDC, NHS D->E Reactants F Biotin-PEG36-acid E->F Product G Biotin-PEG36-acid H NHS, EDC in Anhydrous DCM G->H Reactants I Biotin-PEG36-NHS Ester H->I Product

Caption: Synthesis of Biotin-PEG36-NHS Ester from this compound.

Protocol 1: Synthesis of m-PEG36-acid

This protocol describes the oxidation of the terminal hydroxyl group of this compound to a carboxylic acid.

ParameterValue
Reagents This compound, Jones reagent (CrO3 in H2SO4), Acetone
Solvent Acetone
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Purification Extraction and Silica Gel Chromatography
Typical Yield 85-95%

Methodology:

  • Dissolve this compound (1 equivalent) in acetone and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise with stirring until a persistent orange color is observed.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by adding isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in water and extract the product with dichloromethane (DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography using a gradient of methanol in DCM.

Protocol 2: Synthesis of Biotin-PEG36-NHS Ester

This protocol details the coupling of biotin to the m-PEG36-acid and the subsequent activation to an NHS ester.

ParameterValue
Reagents m-PEG36-acid, Biotin-amine, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS)
Solvent Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 12-24 hours
Purification Silica Gel Chromatography or Size-Exclusion Chromatography
Typical Yield 70-85%

Methodology:

  • Dissolve m-PEG36-acid (1 equivalent), biotin-amine (1.2 equivalents), and NHS (1.5 equivalents) in anhydrous DCM.

  • Add EDC (1.5 equivalents) to the solution and stir at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting Biotin-PEG36-acid.

  • For the final activation step, dissolve the purified Biotin-PEG36-acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM.

  • Add EDC (1.2 equivalents) and stir at room temperature for 4-6 hours.

  • Wash the reaction mixture with ice-cold water and brine.

  • Dry the organic layer and concentrate to obtain the Biotin-PEG36-NHS Ester. Store under desiccated conditions at -20°C.

Synthesis of Thiol-Reactive Biotin-PEG36-Maleimide

The synthesis of a biotinylated maleimide reagent from this compound involves converting the terminal alcohol to an amine, followed by reaction with maleic anhydride and subsequent cyclization.

Experimental Workflow: Synthesis of Biotin-PEG36-Maleimide

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Azidation & Reduction cluster_2 Step 3: Maleimide Formation cluster_3 Step 4: Biotin Conjugation A This compound B Tosyl Chloride, Pyridine A->B Reactants C m-PEG36-tosylate B->C Product D m-PEG36-tosylate E 1. Sodium Azide 2. H2, Pd/C D->E Reactants F m-PEG36-amine E->F Product G m-PEG36-amine H Maleic Anhydride G->H Reactants I m-PEG36-maleamic acid H->I Intermediate J Acetic Anhydride, Sodium Acetate I->J Reactants K m-PEG36-maleimide J->K Product L m-PEG36-maleimide M Biotin-thiol L->M Reactants N Biotin-PEG36-Maleimide M->N Product

Caption: Synthesis of Biotin-PEG36-Maleimide from this compound.

Protocol 3: Synthesis of m-PEG36-amine

This protocol outlines the conversion of the terminal hydroxyl group to a primary amine.

ParameterValue
Reagents This compound, p-Toluenesulfonyl chloride (TsCl), Pyridine, Sodium azide (NaN3), Palladium on carbon (Pd/C), Hydrogen gas
Solvent Dichloromethane (DCM), Dimethylformamide (DMF), Methanol
Temperature 0 °C to Room Temperature
Reaction Time 24-48 hours
Purification Extraction and Crystallization
Typical Yield 75-90%

Methodology:

  • Tosylation: Dissolve this compound (1 equivalent) in DCM and pyridine. Cool to 0 °C and add TsCl (1.2 equivalents). Stir overnight at room temperature. Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine. Dry and concentrate to obtain m-PEG36-tosylate.

  • Azidation: Dissolve the tosylate in DMF and add NaN3 (3 equivalents). Heat to 80 °C and stir for 12 hours. After cooling, extract the product with ethyl acetate and wash with water. Dry and concentrate to get m-PEG36-azide.

  • Reduction: Dissolve the azide in methanol, add 10% Pd/C, and hydrogenate under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or IR spectroscopy). Filter off the catalyst and concentrate the filtrate to obtain m-PEG36-amine.

Protocol 4: Synthesis of Biotin-PEG36-Maleimide

This protocol describes the formation of the maleimide ring and subsequent conjugation to a biotin-thiol derivative.

ParameterValue
Reagents m-PEG36-amine, Maleic anhydride, Acetic anhydride, Sodium acetate, Biotin-thiol
Solvent Dioxane or Tetrahydrofuran (THF), Acetic Anhydride
Temperature Room Temperature to 80 °C
Reaction Time 4-6 hours
Purification Precipitation and Chromatography
Typical Yield 60-75%

Methodology:

  • Dissolve m-PEG36-amine (1 equivalent) in dioxane and add maleic anhydride (1.1 equivalents). Stir at room temperature for 2 hours to form the maleamic acid intermediate.

  • Add acetic anhydride and sodium acetate and heat the mixture to 80 °C for 2-3 hours to effect cyclization to the maleimide.

  • Cool the reaction mixture and precipitate the product by adding cold diethyl ether.

  • Collect the precipitate and purify by silica gel chromatography to obtain m-PEG36-maleimide.

  • Dissolve the purified m-PEG36-maleimide (1 equivalent) and biotin-thiol (1.2 equivalents) in a suitable buffer (e.g., PBS, pH 7.2) and stir at room temperature for 2-4 hours.

  • Purify the final Biotin-PEG36-Maleimide product by size-exclusion chromatography. Store at -20°C.

Application: Proximity Labeling for Protein-Protein Interaction Studies

Long-chain biotinylation reagents are invaluable for studying protein-protein interactions through techniques like proximity labeling (e.g., BioID, TurboID). In this method, a protein of interest ("bait") is fused to a biotin ligase. Upon addition of biotin, the ligase biotinylates nearby proteins ("prey"), which can then be captured using streptavidin beads and identified by mass spectrometry. The long, flexible PEG spacer of the biotinylation reagent allows for a larger labeling radius, increasing the chances of identifying transient or weak interactors.

Experimental Workflow: Proximity Labeling

G A Transfect cells with bait-biotin ligase fusion construct B Incubate cells with biotin A->B C Lysis of cells B->C D Capture of biotinylated proteins with streptavidin beads C->D E Wash to remove non-specific binders D->E F Elution of bound proteins E->F G Tryptic digest and Mass Spectrometry (LC-MS/MS) F->G H Identification of interacting proteins G->H

Caption: General workflow for a proximity labeling experiment.

Protocol 5: General Protocol for Protein Biotinylation and Pulldown

This protocol provides a general guideline for biotinylating a target protein and performing a pulldown assay.

ParameterValue
Reagents Biotin-PEG36-NHS Ester or Biotin-PEG36-Maleimide, Target protein solution, Quenching buffer (e.g., Tris or glycine), Streptavidin-agarose beads
Buffer Phosphate-buffered saline (PBS), pH 7.4 (for NHS ester) or pH 6.5-7.5 (for maleimide)
Molar Ratio 10-20 fold molar excess of biotinylation reagent to protein
Incubation 1-2 hours at room temperature or overnight at 4 °C
Purification Size-exclusion chromatography or dialysis

Methodology:

  • Prepare the protein solution in the appropriate reaction buffer.

  • Dissolve the biotinylation reagent in a small amount of an organic solvent like DMSO or DMF and add it to the protein solution.

  • Incubate the reaction mixture with gentle agitation.

  • Quench the reaction by adding a quenching buffer.

  • Remove excess, unreacted biotinylation reagent by size-exclusion chromatography or dialysis.

  • For pulldown experiments, incubate the biotinylated protein with streptavidin-agarose beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the biotinylated protein and its interactors for downstream analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry).

Signaling Pathway Visualization: Wnt/β-catenin Pathway

Long-chain biotinylation reagents can be used to elucidate protein interaction networks within critical signaling pathways. For example, by fusing a key component of the Wnt/β-catenin pathway, such as β-catenin itself, to a biotin ligase, researchers can identify both known and novel interacting partners that regulate its stability and transcriptional activity.

G cluster_0 Wnt OFF cluster_1 Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1) BetaCatenin_p Phosphorylated β-catenin DestructionComplex->BetaCatenin_p Phosphorylates Proteasome Proteasome BetaCatenin_p->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Activates Dishevelled->DestructionComplex Inhibits BetaCatenin_stable Stable β-catenin TCF_LEF TCF/LEF BetaCatenin_stable->TCF_LEF Translocates to nucleus and binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates

Caption: Simplified Wnt/β-catenin signaling pathway. A biotin ligase-β-catenin fusion could identify components of the destruction complex and nuclear co-factors.

References

Application Notes and Protocols for Click Chemistry Utilizing m-PEG36-alcohol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of m-PEG36-alcohol and its derivatives in click chemistry. The focus is on providing practical guidance for the synthesis and application of these long-chain polyethylene glycol (PEG) linkers in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a monodisperse PEG linker featuring a terminal hydroxyl group that serves as a versatile handle for further chemical modification. The 36-unit PEG chain imparts significant hydrophilicity to conjugated molecules, which can enhance their aqueous solubility, improve pharmacokinetic profiles, and reduce immunogenicity.[1][2] By converting the terminal alcohol to an azide or an alkyne, the m-PEG36 linker becomes a powerful tool for "click chemistry," a suite of biocompatible and highly efficient ligation reactions.[3]

The two most prominent click chemistry reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] These reactions are characterized by their high yields, specificity, and tolerance of a wide range of functional groups, making them ideal for conjugating sensitive biomolecules.

Key Applications

The unique properties of the m-PEG36 linker make it particularly well-suited for a variety of applications in research and drug development:

  • Bioconjugation: The long, flexible PEG chain can be used to attach fluorescent dyes, biotin, or other labels to proteins, peptides, and oligonucleotides with minimal impact on their biological activity. The hydrophilic nature of the PEG linker helps to prevent aggregation of the labeled biomolecules.

  • Drug Delivery: PEGylation, the process of attaching PEG chains to a therapeutic agent, is a well-established strategy to improve the drug's half-life and reduce renal clearance. The m-PEG36 linker can be used to conjugate small molecule drugs, peptides, or proteins, enhancing their therapeutic potential.

  • PROTACs: this compound is an ideal linker for the synthesis of PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The length and flexibility of the PEG36 chain can be optimized to ensure the proper orientation of the two binding moieties for efficient ternary complex formation.

Synthesis of this compound Derivatives

The terminal hydroxyl group of this compound can be readily converted into an azide or an alkyne to enable its use in click chemistry.

Synthesis of m-PEG36-azide

The synthesis of m-PEG36-azide from this compound is typically a two-step process involving mesylation followed by nucleophilic substitution with sodium azide.

Experimental Protocol: Synthesis of m-PEG36-azide

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN3)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • Mesylation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 equivalents) dropwise.

    • Add methanesulfonyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain m-PEG36-mesylate.

  • Azidation:

    • Dissolve the crude m-PEG36-mesylate in anhydrous DMF.

    • Add sodium azide (5 equivalents).

    • Heat the reaction mixture to 60-70 °C and stir overnight.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into a large volume of cold water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by precipitation from DCM/diethyl ether to yield m-PEG36-azide as a white solid.

Synthesis of m-PEG36-alkyne

The conversion of this compound to m-PEG36-alkyne can be achieved through various methods, including a one-pot, two-step process involving oxidation to the aldehyde followed by treatment with the Bestmann-Ohira reagent.

Experimental Protocol: Synthesis of m-PEG36-alkyne

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Dess-Martin periodinane (DMP)

  • Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)

  • Potassium carbonate (K2CO3)

  • Anhydrous Methanol

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • Oxidation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add Dess-Martin periodinane (1.5 equivalents) portion-wise at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude m-PEG36-aldehyde.

  • Alkynylation (Bestmann-Ohira Reaction):

    • Dissolve the crude m-PEG36-aldehyde in anhydrous methanol.

    • Add potassium carbonate (2 equivalents).

    • Add the Bestmann-Ohira reagent (1.5 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Take up the residue in DCM and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield m-PEG36-alkyne.

Click Chemistry Protocols

The following are general protocols for CuAAC and SPAAC reactions using m-PEG36 derivatives. These should be optimized for specific substrates.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical CuAAC reaction for conjugating an m-PEG36-azide to an alkyne-containing molecule.

Experimental Protocol: CuAAC Reaction

Materials:

  • m-PEG36-azide

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., DMSO, t-BuOH/H2O)

Procedure:

  • Reactant Preparation:

    • Dissolve m-PEG36-azide (1 equivalent) and the alkyne-functionalized molecule (1.2 equivalents) in the chosen solvent.

  • Catalyst Preparation:

    • Prepare a stock solution of CuSO4 (e.g., 100 mM in water).

    • Prepare a stock solution of the ligand (THPTA or TBTA) (e.g., 200 mM in water or DMSO).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • Reaction Setup:

    • To the solution of azide and alkyne, add the CuSO4 solution (0.1 equivalents).

    • Add the ligand solution (0.2 equivalents).

    • Add the sodium ascorbate solution (1 equivalent) to initiate the reaction.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by LC-MS or HPLC. The reaction is typically complete within 1-4 hours.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography, reversed-phase HPLC, or dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free click reaction between m-PEG36-azide and a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Experimental Protocol: SPAAC Reaction

Materials:

  • m-PEG36-azide

  • DBCO-functionalized molecule

  • Solvent (e.g., PBS pH 7.4, DMSO, DMF)

Procedure:

  • Reactant Preparation:

    • Dissolve m-PEG36-azide (1.5 equivalents) and the DBCO-functionalized molecule (1 equivalent) in the chosen solvent.

  • Reaction Setup:

    • Mix the solutions of the azide and the DBCO-containing molecule.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by LC-MS or HPLC. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne.

  • Purification:

    • For many bioconjugation applications, the reaction is clean enough to be used without further purification.

    • If necessary, purify the conjugate using size-exclusion chromatography or dialysis.

Quantitative Data

The efficiency of click chemistry reactions with PEG linkers is generally high. The following table summarizes typical quantitative data reported for similar PEGylation and bioconjugation reactions.

ParameterCuAACSPAACReference
Typical Yield >90%>90%
Reaction Time 1 - 4 hours1 - 24 hours
Grafting Efficiency (Peptides) Approaching 100%High
Purity of Conjugate High (>95% after purification)High (>95% after purification)General observation
Mass Increment (Biotin-PEGx-azide) +598.28 Da (PEG3), +642.30 Da (PEG4), +686.33 Da (PEG5)-

Note: The mass increments are for different PEG lengths but demonstrate the precise nature of the conjugation.

Visualizations

Logical Workflow for Synthesis of m-PEG36 Click Chemistry Reagents

Synthesis_Workflow mPEG36_OH This compound Mesylation Mesylation (MsCl, TEA, DCM) mPEG36_OH->Mesylation Oxidation Oxidation (DMP, DCM) mPEG36_OH->Oxidation mPEG36_OMs m-PEG36-mesylate Mesylation->mPEG36_OMs Azidation Azidation (NaN3, DMF) mPEG36_OMs->Azidation mPEG36_N3 m-PEG36-azide Azidation->mPEG36_N3 mPEG36_CHO m-PEG36-aldehyde Oxidation->mPEG36_CHO Bestmann_Ohira Bestmann-Ohira (Reagent, K2CO3, MeOH) mPEG36_CHO->Bestmann_Ohira mPEG36_Alkyne m-PEG36-alkyne Bestmann_Ohira->mPEG36_Alkyne

Caption: Synthesis of m-PEG36-azide and m-PEG36-alkyne from this compound.

Experimental Workflow for CuAAC Bioconjugation

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System mPEG36_N3 m-PEG36-azide Reaction CuAAC Reaction (Mixing in Solvent) mPEG36_N3->Reaction Alkyne_Molecule Alkyne-functionalized Biomolecule Alkyne_Molecule->Reaction CuSO4 CuSO4 CuSO4->Reaction Ligand Ligand (THPTA/TBTA) Ligand->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction Purification Purification (HPLC / SEC) Reaction->Purification Analysis Analysis (LC-MS, SDS-PAGE) Purification->Analysis Final_Product Purified Bioconjugate Analysis->Final_Product

Caption: General workflow for a CuAAC bioconjugation experiment.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway PROTAC PROTAC (Target Binder - mPEG36 - E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Tagged_Protein Polyubiquitinated Target Protein Polyubiquitination->Tagged_Protein Degradation Proteasomal Degradation Tagged_Protein->Degradation Proteasome 26S Proteasome Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTACs utilize a linker to induce ubiquitination and degradation of a target protein.

References

Application Notes and Protocols for Developing Drug-Linker Conjugates with m-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of therapeutic agents to polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established and clinically validated strategy for enhancing the pharmacokinetic and pharmacodynamic properties of drugs.[1][2] The use of discrete PEG (dPEG®) linkers, such as m-PEG36-alcohol, offers precise control over the linker length and molecular weight, avoiding the heterogeneity associated with traditional polymer PEGs.[3] This precision is critical in the development of next-generation therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the linker plays a crucial role in the overall efficacy and safety of the conjugate.[4][5]

This compound is a 36-unit monodisperse PEG linker with a terminal hydroxyl group. This hydroxyl group can be readily activated for covalent attachment to a variety of drug molecules, providing a hydrophilic and flexible spacer. The incorporation of a PEG linker like m-PEG36 can impart several beneficial properties to a drug conjugate.

Key Benefits of Using this compound in Drug Conjugates:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic drug molecules, which can otherwise be challenging to formulate.

  • Prolonged Circulation Half-Life: The increased hydrodynamic volume of the PEGylated conjugate reduces renal clearance, leading to a longer circulation half-life in the body.

  • Improved Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, protecting protein and peptide drugs from degradation.

  • Reduced Immunogenicity: For biologic drugs, the PEG linker can mask epitopes on the protein surface, reducing the potential for an immune response.

  • Controlled Drug Release: In some designs, the linker can be engineered to be cleavable under specific physiological conditions, allowing for targeted drug release at the site of action.

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on key drug properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC73H148O37
Molecular Weight~1618 g/mol
Physical FormWhite solidConju-Probe
SolubilitySoluble in DCM, THF, DMF, and DMSOConju-Probe
Storage0-10 °CConju-Probe

Table 2: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs

DrugFormulationHalf-life (t½)Fold Increase in Half-lifeClearance (CL)Volume of Distribution (Vd)Reference
Recombinant Human TIMP-1Unmodified1.1 h-Not ReportedNot Reported
PEG20K-TIMP-128 h25.5Not ReportedNot Reported
Equine Anti-SARS-CoV-2 F(ab')2Unmodified38.32 h-Not ReportedNot Reported
Fab-PEG-Fab71.41 h1.86Not ReportedNot Reported
DanazolNon-PEGylated Nanoemulsion1.09 ± 0.401 h-Not ReportedNot Reported
DSPE-PEG5000 Nanoemulsion (6 mg/mL)1.48 ± 0.17 h1.36Not ReportedNot Reported

Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate

ConjugatePEG Linker MW (kDa)In Vitro Cytotoxicity (IC50, nM)Fold Reduction in CytotoxicityReference
ZHER2-SMCC-MMAE (HM)01.2-
ZHER2-PEG4K-MMAE (HP4KM)45.44.5
ZHER2-PEG10K-MMAE (HP10KM)1026.422

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Cold diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add anhydrous pyridine (2-3 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.5-2 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Precipitate the product by adding cold diethyl ether to the concentrated solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterize the resulting m-PEG36-OTs by ¹H NMR and mass spectrometry.

Protocol 2: Conjugation of an Amine-Containing Drug to Activated m-PEG36-linker

This protocol describes the conjugation of a drug containing a primary amine to the tosylated m-PEG36 linker.

Materials:

  • m-PEG36-OTs (from Protocol 1)

  • Amine-containing drug

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask, magnetic stirrer

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolve the amine-containing drug (1-1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add TEA or DIPEA (3-5 equivalents) to the solution.

  • In a separate flask, dissolve m-PEG36-OTs (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the m-PEG36-OTs solution dropwise to the drug solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction temperature can be increased (e.g., to 50-60 °C) to improve the reaction rate if necessary.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Once the reaction is complete, the desired drug-PEG conjugate can be purified by preparative reverse-phase HPLC (RP-HPLC).

  • Collect the fractions containing the pure product and lyophilize to obtain the final conjugate as a solid.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 3: In Vitro Plasma Stability Assay of a Drug-Linker Conjugate

This protocol is designed to assess the stability of the drug-linker conjugate in plasma.

Materials:

  • Drug-linker conjugate

  • Human, mouse, or rat plasma (citrate or heparin-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37 °C incubator

  • Acetonitrile (ACN) with an internal standard

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the drug-linker conjugate in a suitable solvent (e.g., DMSO).

  • Spike the stock solution into pre-warmed plasma at 37 °C to achieve a final concentration of, for example, 1 µM.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the plasma sample.

  • Immediately quench the reaction by adding a volume of cold ACN (e.g., 150 µL) containing an internal standard. This will precipitate the plasma proteins.

  • Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the amount of intact drug-linker conjugate remaining at each time point.

  • Plot the percentage of the remaining conjugate against time to determine the in vitro plasma half-life.

Visualizations

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Drug cluster_purification Purification and Characterization cluster_evaluation In Vitro/In Vivo Evaluation start This compound activation Tosylation or Oxidation start->activation activated_peg Activated m-PEG36-linker activation->activated_peg conjugation Conjugation Reaction activated_peg->conjugation drug Drug Molecule drug->conjugation crude_product Crude Conjugate conjugation->crude_product purification HPLC Purification crude_product->purification pure_product Pure Drug-PEG Conjugate purification->pure_product characterization LC-MS, NMR Analysis pure_product->characterization final_product Characterized Conjugate characterization->final_product evaluation Stability & Efficacy Assays final_product->evaluation

Caption: Experimental workflow for developing drug-linker conjugates with this compound.

protac_mechanism cluster_protac PROTAC-Mediated Protein Degradation protac PROTAC (with m-PEG36-linker) ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination Ub ub_poi Ubiquitinated POI ubiquitination->ub_poi degradation Degradation ub_poi->degradation proteasome 26S Proteasome proteasome->degradation degradation->protac Recycled peptides Degraded Peptides degradation->peptides

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras_raf RAS-RAF-MEK-ERK Pathway egfr->ras_raf Activation pi3k_akt PI3K-AKT-mTOR Pathway egfr->pi3k_akt Activation ligand EGF Ligand ligand->egfr Binding & Dimerization proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation

Caption: Simplified EGFR signaling pathway, a common target for anticancer drug conjugates.

apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway drug_conjugate Drug-PEG Conjugate dna_damage DNA Damage drug_conjugate->dna_damage bax_bak Bax/Bak Activation dna_damage->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by a cytotoxic drug conjugate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG36-alcohol Linker Length for PROTAC Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the m-PEG36-alcohol linker length in their Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical for activity?

A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its role extends beyond being a simple spacer; the linker's length, composition, and attachment points are critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2][3] An optimal linker length is essential as it dictates the spatial arrangement and proximity of the target protein and the E3 ligase.[2] If the linker is too short, it can lead to steric hindrance, preventing the formation of a stable ternary complex.[2] Conversely, if the linker is too long, it may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

Q2: What are the advantages of using a PEG (polyethylene glycol) linker like this compound in PROTAC design?

A2: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to several favorable properties. Their hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule. PEG linkers are also known for their biocompatibility and flexibility, which can help in achieving the optimal conformation for ternary complex formation. The length of PEG linkers, such as the this compound, can be precisely controlled, allowing for systematic optimization of PROTAC activity.

Q3: How does the this compound linker length generally affect PROTAC potency (DC50) and efficacy (Dmax)?

A3: The length of the this compound linker can significantly impact a PROTAC's degradation potency (DC50, the concentration at which 50% of the target protein is degraded) and maximal degradation (Dmax, the maximum percentage of protein degradation). The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase. Systematic studies have shown that varying the PEG linker length can have a profound effect on DC50 and Dmax values. There is often an optimal linker length that results in the lowest DC50 and highest Dmax. Deviating from this optimal length, either by making the linker shorter or longer, can lead to a decrease in degradation efficiency.

Troubleshooting Guide

Problem 1: My PROTAC with an this compound linker shows good binding to the target protein and the E3 ligase individually, but I don't observe any significant protein degradation.

  • Possible Cause: Suboptimal linker length preventing the formation of a productive ternary complex. Even with good binary affinities, the linker may not be the correct length to properly orient the target protein and the E3 ligase for efficient ubiquitination.

  • Troubleshooting Steps:

    • Synthesize a Library of Linker Lengths: The most direct approach is to synthesize a series of PROTACs with varying PEG linker lengths around the initial this compound. Even minor changes in linker length can have a significant impact on degradation.

    • Assess Ternary Complex Formation: Employ biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET to directly measure the formation and stability of the ternary complex. This can provide insight into whether the linker is facilitating this crucial interaction.

    • Consider Linker Composition: If varying the length is not sufficient, consider introducing more rigid or flexible elements into the linker to alter its conformational dynamics.

Problem 2: I observe a "hook effect" with my PROTAC, where degradation is less efficient at higher concentrations.

  • Possible Cause: At high concentrations, the PROTAC can form binary complexes (PROTAC:target protein or PROTAC:E3 ligase) that do not lead to degradation, instead of the desired ternary complex. This is a common phenomenon with PROTACs.

  • Troubleshooting Steps:

    • Perform a Wide Dose-Response Curve: Test a broad range of PROTAC concentrations to fully characterize the dose-response and identify the optimal concentration for degradation.

    • Optimize Linker Length: The stability of the ternary complex, influenced by the linker length, can affect the hook effect. A linker that promotes a more stable ternary complex may exhibit a less pronounced hook effect.

Problem 3: The PROTAC with the this compound linker has poor solubility and/or cell permeability.

  • Possible Cause: While PEG linkers generally improve hydrophilicity, the overall physicochemical properties of the PROTAC, including the ligands, can still result in poor solubility or permeability.

  • Troubleshooting Steps:

    • Modify Linker Composition: Adjusting the hydrophilic/hydrophobic balance of the linker can improve solubility and permeability.

    • Cellular Target Engagement Assays: Use techniques like NanoBRET or Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is reaching its target inside the cell. A lack of engagement may indicate a permeability issue.

Data Presentation

Table 1: Impact of PEG Linker Length on p38α Degradation

PROTAC CompoundLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)
Shorter Linkers< 15BBL358 & T47DPoor DegradationNot specified
NR-3 series15-17BBL358 & T47DOptimal DegradationNot specified
NR-1c20BBL358Efficient DegradationNot specified

Data summarized from a study on p38α degradation.

Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 112~100~70
PROTAC 216~10>90
PROTAC 320~50~80

Hypothetical data based on trends observed in ERα degradation studies.

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein after treatment with PROTACs of varying this compound linker lengths.

Materials:

  • Cell culture reagents

  • PROTAC compounds with different linker lengths

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of each PROTAC linker variant for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and image the blot.

  • Analysis: Perform densitometry analysis to quantify the relative levels of the target protein, normalized to the loading control. Calculate DC50 and Dmax values.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To assess the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Materials:

  • SPR instrument and sensor chips

  • Purified target protein

  • Purified E3 ligase

  • PROTAC compounds

  • Running buffer

Methodology:

  • Immobilization: Immobilize either the target protein or the E3 ligase onto the surface of the SPR sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to measure the binary binding affinity.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Analyze the data to determine the kinetics and affinity of the ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase TernaryComplex Target-PROTAC-E3 Complex Proteasome Proteasome TargetProtein->Proteasome Recognition Ub Ubiquitin Ub->TargetProtein Tags Target DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation TernaryComplex->Ub Ubiquitination

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Linker Optimization Workflow Start Start: Define Target Protein and E3 Ligase Synthesis Synthesize PROTAC Library (Varying this compound linker lengths) Start->Synthesis Biophysical Biophysical Assays (SPR, ITC, TR-FRET) Synthesis->Biophysical Confirm Ternary Complex Formation Cellular Cellular Degradation Assays (Western Blot, In-Cell BRET) Synthesis->Cellular Assess Degradation Potency & Efficacy DataAnalysis Data Analysis (DC50, Dmax, Ternary Complex Stability) Biophysical->DataAnalysis Cellular->DataAnalysis Optimization Lead Optimization (Further linker modification if needed) DataAnalysis->Optimization Evaluate Results Optimization->Synthesis Iterate Design End End: Optimized PROTAC Optimization->End Select Lead Candidate

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

References

Technical Support Center: Enhancing m-PEG36-Alcohol Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for m-PEG36-alcohol conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and success of your PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not reacting directly with my molecule of interest?

The terminal hydroxyl group (-OH) of this compound is a poor leaving group, making it not reactive enough for direct conjugation to most functional groups like amines, thiols, or carboxylic acids under standard conditions. To achieve efficient conjugation, the hydroxyl group must first be "activated" by converting it into a more reactive functional group. This is typically a two-step process: activation of the this compound followed by the conjugation reaction.

Q2: What are the common methods to activate this compound for conjugation?

There are several effective methods to activate the terminal hydroxyl group of this compound. The choice of method depends on the functional group of your target molecule. The most common activation strategies include:

  • Tosylation or Mesylation: This converts the alcohol into a tosylate or mesylate, which are excellent leaving groups for nucleophilic substitution reactions with amines and thiols.

  • Activation with 1,1'-Carbonyldiimidazole (CDI): This forms a reactive imidazole carbamate intermediate that can readily react with primary amines to form a stable carbamate linkage.

  • Conversion to a Carboxylic Acid: The alcohol can be converted to a carboxylic acid, which can then be activated (e.g., as an NHS-ester) to react with amines.

  • Direct Conversion to Other Functional Groups: The alcohol can be chemically converted into an amine or a thiol for subsequent conjugation reactions.

Troubleshooting Guide: Conjugation of this compound to Primary Amines

This is one of the most common conjugation reactions. The general workflow involves activating the this compound to create a good leaving group, followed by a nucleophilic substitution reaction with the amine.

Workflow for Amine Conjugation

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Amine m-PEG36-OH m-PEG36-OH Activated PEG Activated PEG m-PEG36-OH->Activated PEG Tosyl Chloride (TsCl) or Mesyl Chloride (MsCl) Target-NH2 Target-NH2 Activated PEG->Target-NH2 Nucleophilic Substitution PEG-Conjugate PEG-Conjugate Target-NH2->PEG-Conjugate

Workflow for conjugating this compound to a primary amine.
Detailed Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

  • Drying: Thoroughly dry the this compound under vacuum to remove any residual water, which can interfere with the reaction.

  • Reaction Setup: Dissolve the dried this compound in anhydrous dichloromethane (DCM) or toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Base: Add 1.5 to 4 equivalents of a non-nucleophilic base such as triethylamine (TEA) or pyridine to the reaction mixture.

  • Addition of Tosyl Chloride: Slowly add 1.2 to 3 equivalents of p-toluenesulfonyl chloride (TsCl) to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, the mixture can be washed with dilute acid to remove the base, followed by brine. The tosylated PEG can then be purified by precipitation in cold diethyl ether or by column chromatography.[1]

Protocol 2: Conjugation of Tosylated m-PEG36 to a Primary Amine

  • Reaction Setup: Dissolve the purified tosylated m-PEG36 and the amine-containing molecule in a suitable aprotic solvent like DMF or DMSO.

  • Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the p-toluenesulfonic acid byproduct.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction temperature can be gently heated (e.g., to 40-50°C) to increase the reaction rate if necessary.

  • Purification: The final PEG-conjugated product can be purified using size exclusion chromatography (SEC) or dialysis to remove unreacted PEG and other small molecules.

Troubleshooting Common Issues
Issue Potential Cause(s) Troubleshooting Suggestions
Low or no activation (tosylation/mesylation) 1. Presence of water in the reaction. 2. Degradation of tosyl chloride or mesyl chloride. 3. Insufficient base.1. Ensure all reagents and solvents are anhydrous. Dry the this compound thoroughly before use. 2. Use fresh, high-quality tosyl chloride or mesyl chloride. 3. Use a slight excess of base (e.g., 1.5-4 equivalents).
Formation of side products during activation 1. Di-PEGylation: If a diol PEG is used instead of a mono-methoxy PEG. 2. Elimination reactions: Especially with secondary alcohols. 3. Formation of alkyl chlorides: The chloride ion from tosyl chloride can act as a nucleophile.1. Ensure you are using a monofunctional this compound. 2. This is less common with primary alcohols like this compound. 3. Use p-toluenesulfonic anhydride instead of tosyl chloride to avoid this side reaction.
Low conjugation efficiency 1. Incomplete activation of the this compound. 2. Steric hindrance around the amine group. 3. The amine is not sufficiently nucleophilic. 4. Hydrolysis of the activated PEG.1. Confirm complete activation by NMR or other analytical methods before proceeding. 2. Increase reaction time and/or temperature. Consider using a longer PEG spacer if steric hindrance is a major issue. 3. Ensure the reaction pH is slightly basic to deprotonate the amine. 4. Perform the conjugation step immediately after activating and purifying the PEG.
Difficulty in purifying the final conjugate 1. Similar size of the unreacted PEG and the final conjugate. 2. Aggregation of the conjugate.1. Use a significant molar excess of the smaller molecule to drive the reaction to completion and simplify purification. Ion-exchange chromatography can be effective if there is a charge difference. 2. Adjust buffer conditions (pH, ionic strength) or add detergents to minimize aggregation.

Troubleshooting Guide: Conjugation of this compound to Carboxylic Acids

For this conjugation, the this compound is typically reacted with a carboxylic acid using a coupling agent in a process known as Steglich esterification.

Workflow for Carboxylic Acid Conjugation (Steglich Esterification)

G m-PEG36-OH m-PEG36-OH PEG-Ester_Conjugate PEG-Ester_Conjugate m-PEG36-OH->PEG-Ester_Conjugate Target-COOH Target-COOH Target-COOH->PEG-Ester_Conjugate Coupling_Agents DCC or EDC, DMAP (catalyst) Coupling_Agents->PEG-Ester_Conjugate

Workflow for Steglich esterification of this compound.
Detailed Experimental Protocol

Protocol 3: Steglich Esterification

  • Reaction Setup: Dissolve the carboxylic acid-containing molecule, this compound, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent such as DCM or DMF.[2][3]

  • Addition of Coupling Agent: Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 12-24 hours.

  • Work-up and Purification: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the byproduct is water-soluble and can be removed by aqueous work-up. The final ester conjugate can be purified by column chromatography or precipitation.[5]

Troubleshooting Common Issues
Issue Potential Cause(s) Troubleshooting Suggestions
Low esterification yield 1. Presence of water. 2. Steric hindrance. 3. Insufficient activation of the carboxylic acid. 4. Side reaction of the O-acylisourea intermediate.1. Ensure all reagents and solvents are anhydrous. 2. Increase reaction time and consider a slight increase in temperature. 3. Ensure the correct stoichiometry of the coupling agent is used. 4. Ensure a catalytic amount of DMAP is present to prevent the formation of N-acylurea byproduct.
Formation of N-acylurea byproduct The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the alcohol.This is a common side reaction in the absence of DMAP. Ensure that a catalytic amount of DMAP (typically 5-10 mol%) is included in the reaction mixture.
Difficulty removing DCU byproduct DCU can sometimes be soluble in the reaction solvent, making filtration less effective.After the reaction, concentrate the mixture and add a solvent in which the product is soluble but DCU is not (e.g., diethyl ether) to precipitate the DCU for easier removal by filtration.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for the activation and conjugation of this compound. Note that these are starting points and may require optimization for your specific molecules.

Table 1: Reaction Parameters for this compound Activation

Parameter Tosylation Mesylation
Activating Agent p-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)
Base Triethylamine (TEA) or PyridineTriethylamine (TEA)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Molar Excess of Reagents (to -OH) TsCl: 1.2 - 3 eq. TEA: 1.5 - 4 eq.MsCl: 1.2 - 4 eq. TEA: 1.5 - 4 eq.
Temperature 0°C to Room Temperature0°C to Room Temperature
Reaction Time 12 - 24 hours4 - 18 hours
Typical Yield > 90%> 95%

Table 2: Reaction Parameters for Conjugation Reactions

Parameter Amine Conjugation (from Tosylated PEG) Steglich Esterification
Reactants Tosylated m-PEG36, Amine-containing moleculeThis compound, Carboxylic acid
Coupling Agent/Catalyst Diisopropylethylamine (DIPEA)DCC or EDC, DMAP (catalyst)
Solvent DMF or DMSODCM or DMF
Molar Ratio 1:1.2 (Tos-PEG:Amine)1:1.2:1.2:0.1 (PEG-OH:Acid:DCC:DMAP)
Temperature Room Temperature to 50°C0°C to Room Temperature
Reaction Time 24 - 48 hours12 - 24 hours
Typical Yield 60 - 80%70 - 90%

References

troubleshooting low yield in m-PEG36-alcohol functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of m-PEG36-alcohol.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my this compound activation reaction. What are the potential causes?

Low yields in the activation of this compound can stem from several factors:

  • Incomplete Reaction: The activation may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate reagent stoichiometry.

  • Presence of Moisture: Water is a critical interfering substance in most PEGylation reactions. It can hydrolyze activating agents (e.g., tosyl chloride, mesyl chloride) and quench reactive intermediates, leading to the formation of inactive byproducts.[1] Ensure all glassware is rigorously dried, and use anhydrous solvents.

  • Side Reactions: Several side reactions can consume the starting material and reduce the yield of the desired product. A common side reaction is the intermolecular dehydration of two this compound molecules to form a PEG-ether-PEG dimer, which will have approximately double the molecular weight.[1]

  • Degradation of PEG: Although generally stable, prolonged exposure to harsh reaction conditions, such as strong acids or oxidizing agents, can cause cleavage of the PEG chain.[1]

  • Impure Reagents: The purity of the this compound and the activating agents is crucial. Impurities in the starting PEG can lead to undesirable side products and lower the overall yield.

Q2: I am using tosyl chloride (TsCl) to activate my this compound, but I am getting a chlorinated byproduct instead of the tosylate. Why is this happening?

The formation of a chlorinated byproduct when using tosyl chloride is a known side reaction, particularly with certain alcohol structures and reaction conditions. This occurs when the chloride ion, displaced from TsCl, acts as a nucleophile and attacks the activated alcohol intermediate. The use of polar aprotic solvents like DMF can accelerate this nucleophilic substitution. In some cases, especially with benzylic alcohols, this can be the major product.

Q3: How can I monitor the progress of my this compound functionalization reaction?

Several analytical techniques can be employed to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to qualitatively track the disappearance of the starting this compound and the appearance of the functionalized product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for both qualitative and quantitative analysis of PEG functionalization.[2] The chemical shift of the protons on the carbon adjacent to the terminal hydroxyl group will change upon successful functionalization. For example, in an esterification, the methylene protons next to the newly formed ester bond will shift downfield. By comparing the integration of this new peak to a stable internal PEG peak, the percentage of functionalization can be calculated. It is crucial to correctly assign the peaks, as 13C-1H coupling can sometimes be misinterpreted in the spectra of large polymers.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can confirm the successful conjugation by showing the expected mass increase of the final product.

Q4: What are the best practices for purifying the functionalized this compound?

The choice of purification method depends on the nature of the impurities. Common techniques include:

  • Precipitation: The functionalized PEG can often be precipitated from the reaction mixture by adding a non-solvent, such as cold diethyl ether. This is effective for removing small molecule impurities.

  • Liquid-Liquid Extraction: This technique is useful for an initial cleanup to remove unreacted reagents and some byproducts based on their differential solubility in immiscible solvents.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from unreacted starting material and byproducts. The choice of eluent is critical for achieving good separation.

  • Size Exclusion Chromatography (SEC): SEC is particularly useful for removing high molecular weight impurities like PEG dimers.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues during your this compound functionalization experiments.

Issue 1: Low Yield of Activated this compound
Potential Cause Troubleshooting Step Expected Outcome
Moisture Contamination Dry all glassware in an oven overnight. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Increased yield and reduced formation of hydrolyzed byproducts.
Incomplete Reaction Increase reaction time. Optimize reaction temperature (a slight increase may improve kinetics, but be cautious of side reactions). Increase the molar excess of the activating agent.Drive the reaction to completion, increasing the conversion of starting material.
Suboptimal Base If using a base like triethylamine, consider a more potent, non-nucleophilic base. For tosylation, pyridine is commonly used. The choice of base can significantly impact the reaction rate and side product formation.Improved reaction efficiency and potentially higher yield.
Reagent Degradation Use fresh, high-purity activating agents (e.g., tosyl chloride, mesyl chloride). Store reagents under appropriate conditions (e.g., desiccated, under inert gas).Consistent and reproducible reaction outcomes with higher yields.
Issue 2: Presence of High Molecular Weight Impurity (Suspected Dimer)
Potential Cause Troubleshooting Step Expected Outcome
Intermolecular Etherification Lower the reaction temperature. Reduce the concentration of the this compound in the reaction mixture.Minimize the rate of the bimolecular side reaction, leading to less dimer formation.
Purification Challenge Employ Size Exclusion Chromatography (SEC) for purification.Effective separation of the higher molecular weight dimer from the desired monomeric product.

Experimental Protocols

Protocol 1: General Procedure for Tosylation of this compound

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Cold diethyl ether

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine or triethylamine (1.5 - 3 equivalents). If using, add a catalytic amount of DMAP.

  • Slowly add a solution of tosyl chloride (1.2 - 2 equivalents) in anhydrous DCM to the reaction mixture dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated residue to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

  • Characterize the product by 1H NMR.

Protocol 2: General Procedure for Activation with 1,1'-Carbonyldiimidazole (CDI)

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous solvent (e.g., THF, DCM)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add CDI (1.1 - 1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the evolution of CO2 gas (bubbling).

  • Continue stirring for 2-4 hours, or until the gas evolution ceases.

  • The resulting activated PEG (imidazolyl carbamate intermediate) is typically used in the next step without isolation.

Visualizations

experimental_workflow cluster_activation Activation of this compound cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_characterization Characterization start This compound reagents Activating Agent (e.g., TsCl, MsCl, CDI) + Base (if needed) + Anhydrous Solvent start->reagents 1. Dissolve reaction Reaction at Controlled Temperature reagents->reaction 2. Mix & React monitoring TLC / NMR / MS reaction->monitoring 3. Monitor Progress quench Quench Reaction monitoring->quench 4. Upon Completion extract Extraction quench->extract 5. Work-up purify Purification (Precipitation / Chromatography) extract->purify 6. Purify characterize NMR / MS Analysis purify->characterize 7. Analyze end end characterize->end Final Product

Caption: Experimental workflow for this compound functionalization.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed moisture Moisture Contamination start->moisture incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions start->side_reactions impure_reagents Impure Reagents start->impure_reagents dry Use Anhydrous Conditions moisture->dry optimize Optimize Reaction (Time, Temp, Stoichiometry) incomplete_rxn->optimize modify_conditions Modify Conditions to Minimize Side Reactions side_reactions->modify_conditions purify_reagents Use High-Purity Reagents impure_reagents->purify_reagents end end dry->end Improved Yield optimize->end purify_reagents->end modify_conditions->end

Caption: Troubleshooting logic for low yield in this compound functionalization.

References

Technical Support Center: Preventing Aggregation During Protein PEGylation with m-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protein aggregation during PEGylation with m-PEG36-alcohol. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in protein PEGylation?

A1: this compound is a monofunctional polyethylene glycol (PEG) derivative with 36 ethylene oxide units, terminating in a methoxy group at one end and a hydroxyl group at the other.[1][2][3] The hydroxyl group can be chemically activated to react with specific functional groups on a protein, such as primary amines (e.g., lysine residues).[4][5] This process, known as PEGylation, can improve the therapeutic properties of proteins by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity. Because it is monofunctional, it helps to avoid the intermolecular cross-linking and subsequent aggregation that can occur with bifunctional PEG reagents.

Q2: What are the primary causes of protein aggregation during PEGylation?

A2: Protein aggregation during PEGylation can be triggered by several factors:

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability. Deviations from a protein's optimal stability range can lead to partial unfolding and exposure of hydrophobic regions, which promotes aggregation.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.

  • Over-PEGylation: Excessive modification of the protein surface can alter its charge and isoelectric point (pI), potentially reducing solubility and leading to aggregation.

  • Presence of Pre-existing Aggregates: If the initial protein sample contains aggregates, these can act as seeds, accelerating further aggregation during the PEGylation process.

  • Reagent Quality: Impurities in the PEGylation reagent or protein sample can contribute to aggregation.

Q3: How can I detect and quantify protein aggregation?

A3: Several analytical techniques are available to detect and quantify protein aggregation, each with its own advantages and limitations. It is often recommended to use orthogonal methods to obtain a comprehensive view.

  • Size Exclusion Chromatography (SEC): A high-resolution method to separate and quantify monomers, dimers, and larger soluble aggregates.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is sensitive to the presence of small amounts of large aggregates.

  • SDS-PAGE (non-reducing): Can reveal higher molecular weight bands corresponding to covalently linked oligomers.

  • Analytical Ultracentrifugation (AUC): A powerful technique to assess the homogeneity of protein solutions and characterize a broad range of aggregate sizes.

  • Visual Inspection and Turbidity Measurement: Simple methods to detect visible precipitates and assess the cloudiness of a solution, which can indicate significant aggregation.

Troubleshooting Guide: Aggregation During PEGylation

This guide provides a systematic approach to troubleshooting common aggregation issues encountered during protein PEGylation with this compound.

Problem 1: Visible precipitation or increased turbidity during the PEGylation reaction.
Potential Cause Recommended Solution
Suboptimal pH Determine the optimal pH for your protein's stability and the PEGylation reaction. For amine-reactive PEGylation, a pH of 7-8.5 is common for reacting with lysine residues, while a lower pH of 5.0-6.5 can favor N-terminal modification. Perform small-scale experiments across a range of pH values to identify the best condition.
High Protein Concentration Test a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL). Lowering the protein concentration can reduce the rate of intermolecular interactions.
Incorrect Temperature Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially favor intramolecular modification over intermolecular aggregation.
Inappropriate Buffer Ensure the buffer does not contain primary amines (e.g., Tris), which would compete with the protein for reaction with the activated PEG. Suitable buffers include phosphate-buffered saline (PBS) and HEPES.
Problem 2: High molecular weight aggregates are detected by SEC or DLS after the reaction.
Potential Cause Recommended Solution
Over-PEGylation Optimize the molar ratio of activated this compound to the protein. Start with a low molar excess (e.g., 1:1 to 5:1 of PEG to reactive amines) and incrementally increase it while monitoring the degree of PEGylation and aggregation.
Presence of Pre-existing Aggregates Ensure the starting protein solution is highly pure and monomeric. Purify the protein using SEC immediately before PEGylation to remove any existing aggregates.
Protein Instability in Reaction Buffer Consider the addition of stabilizing excipients to the reaction buffer.

Use of Stabilizing Excipients

The inclusion of certain excipients in the PEGylation reaction buffer can help to maintain protein stability and prevent aggregation.

Excipient Typical Concentration Mechanism of Action
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Act as protein stabilizers through preferential exclusion.
Amino Acids (e.g., Arginine, Glycine) 50-100 mMSuppress non-specific protein-protein interactions.
Non-ionic Surfactants (e.g., Polysorbate 20/80) 0.01-0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation.

Experimental Protocols

Protocol 1: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)

This protocol describes the activation of the terminal hydroxyl group of this compound to create an NHS ester, which is reactive towards primary amines on the protein.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous acetonitrile

  • Anhydrous pyridine

  • Argon or nitrogen gas

  • Reaction vessel

Procedure:

  • Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous acetonitrile in a clean, dry reaction vessel under an inert atmosphere (argon or nitrogen).

  • Add anhydrous pyridine to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, precipitate the activated PEG by adding cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the activated m-PEG36-NHS ester under vacuum.

  • Store the activated PEG at -20°C under desiccated conditions until use.

Protocol 2: General Protein PEGylation with Activated m-PEG36-NHS Ester

Materials:

  • Monomeric protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated m-PEG36-NHS ester

  • Reaction buffer (amine-free, e.g., PBS or HEPES)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., SEC or ion-exchange)

Procedure:

  • Prepare the protein solution at the desired concentration in the reaction buffer. Ensure the protein is monomeric by performing SEC if necessary.

  • Dissolve the activated m-PEG36-NHS ester in the reaction buffer immediately before use.

  • Add the desired molar excess of the activated PEG solution to the protein solution with gentle mixing.

  • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours). The optimal time should be determined empirically.

  • Stop the reaction by adding a quenching solution to consume any unreacted PEG-NHS ester.

  • Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method (e.g., SEC).

  • Analyze the purified product for the degree of PEGylation and the presence of aggregates using methods such as SDS-PAGE, SEC, and DLS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_analysis Purification & Analysis protein_prep Prepare Monomeric Protein Solution mixing Mix Protein and Activated PEG protein_prep->mixing peg_activation Activate this compound (e.g., with DSC) peg_activation->mixing incubation Incubate under Controlled Conditions mixing->incubation quenching Quench Reaction incubation->quenching purification Purify PEG-Protein (e.g., SEC) quenching->purification characterization Characterize Product (SDS-PAGE, DLS, SEC) purification->characterization troubleshooting_logic cluster_conditions Reaction Conditions cluster_reagents Reagents & Protein cluster_solutions Solutions start Aggregation Observed During PEGylation check_ph Is pH optimal for protein stability? start->check_ph check_temp Is temperature too high? start->check_temp check_conc Is protein concentration too high? start->check_conc check_protein Is starting protein monomeric? start->check_protein check_peg_ratio Is PEG:Protein ratio too high? start->check_peg_ratio optimize_ph Optimize pH check_ph->optimize_ph No lower_temp Lower Temperature (e.g., 4°C) check_temp->lower_temp Yes lower_conc Lower Protein Concentration check_conc->lower_conc Yes purify_protein Purify Protein (pre-reaction) check_protein->purify_protein No optimize_ratio Optimize Molar Ratio check_peg_ratio->optimize_ratio Yes add_excipients Add Stabilizing Excipients optimize_ph->add_excipients lower_temp->add_excipients lower_conc->add_excipients purify_protein->add_excipients optimize_ratio->add_excipients

References

Technical Support Center: Strategies to Reduce Steric Hindrance with Long PEG Chains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are working with long polyethylene glycol (PEG) chains and encountering challenges related to steric hindrance. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during PEGylation, particularly when using long PEG chains.

Problem 1: Low PEGylation Efficiency or Incomplete Reaction

Possible Causes:

  • Steric Hindrance at the Conjugation Site: The target functional group on your biomolecule may be located in a sterically crowded environment, preventing the long PEG chain from accessing it.[1]

  • Inactive Reagents: The PEG reagent may have degraded due to improper storage, handling, or hydrolysis of functional groups like NHS esters, especially at higher pH.[1]

  • Incorrect Reaction Conditions: Suboptimal pH, temperature, or reaction time can lead to low yields.[2]

  • Oxidation of Thiol Groups: For maleimide chemistry, target cysteine residues may have formed disulfide bonds, making them unreactive.[2]

Solutions:

  • Optimize Linker Chemistry and Length:

    • Consider using a PEG with a longer spacer arm to extend the reactive group away from the bulky polymer chain.

    • Switch to a different conjugation chemistry that may be less susceptible to steric hindrance.[1]

  • Increase Molar Excess of PEG: Driving the reaction with a higher concentration of the PEG reagent can sometimes overcome kinetic barriers.

  • Optimize Reaction Buffer: Ensure the pH of your reaction buffer is within the optimal range for your chosen chemistry (e.g., pH 7.0-8.0 for NHS esters, pH 6.5-7.5 for maleimide chemistry).

  • Use Fresh Reagents: Prepare fresh solutions of your PEG reagent immediately before use to avoid degradation.

  • Reduce Disulfide Bonds: For thiol-specific PEGylation, pre-treat your biomolecule with a reducing agent like TCEP or DTT to ensure the availability of free sulfhydryl groups.

Problem 2: Loss of Biological Activity of the PEGylated Conjugate

Possible Causes:

  • PEG Chain Obstructing the Active Site: The long PEG chain can physically block the active or binding site of the biomolecule, preventing its interaction with its target. This is often referred to as the "PEG dilemma".

  • Conformational Changes: The attachment of a large PEG chain can induce conformational changes in the biomolecule, leading to a loss of activity.

  • Excessive PEGylation: Too many attached PEG chains can completely shield the biomolecule's surface.

Solutions:

  • Site-Specific PEGylation: Utilize conjugation strategies that attach the PEG chain at a site distant from the active or binding region of the biomolecule.

  • Optimize PEG Chain Length: A shorter PEG chain may provide sufficient shielding without causing significant steric hindrance at the active site.

  • Use Cleavable PEG Linkers: Employ linkers that are stable in circulation but can be cleaved at the target site (e.g., by specific enzymes or pH changes), releasing the fully active biomolecule.

  • Control the Degree of PEGylation: Adjust the reaction stoichiometry and conditions to control the number of PEG chains attached to each biomolecule.

Problem 3: Aggregation of the Final Conjugate

Possible Causes:

  • Insufficient PEGylation: If the degree of PEGylation is too low, the PEG chains may not provide an adequate hydrophilic shield to prevent the aggregation of the parent molecule.

  • Hydrophobic Interactions: Despite the hydrophilicity of PEG, residual hydrophobic patches on the biomolecule's surface can lead to aggregation.

Solutions:

  • Increase Degree of PEGylation: Optimize the reaction to attach a sufficient number of PEG chains to effectively shield hydrophobic regions.

  • Use Branched PEG: Branched PEG structures can provide a more effective hydrophilic shield compared to linear PEG of the same molecular weight.

  • Purification: Utilize purification techniques like size-exclusion chromatography (SEC) to remove aggregates from the final product.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PEGylation?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction or interaction. In PEGylation, the long, flexible PEG chain can physically block the reactive functional groups on a biomolecule, impeding the conjugation reaction. Furthermore, after conjugation, the PEG chain can shield the bioactive site of the biomolecule, reducing its efficacy.

Q2: How does the length of the PEG chain influence steric hindrance?

A2: The length of the PEG chain is a critical factor.

  • Longer PEG chains provide a more substantial hydrophilic shield, which can be beneficial for reducing immunogenicity and increasing circulation half-life. However, they also create greater steric hindrance, which can block active sites and reduce biological activity.

  • Shorter PEG chains offer less steric hindrance but may not provide sufficient protection from enzymatic degradation or immune recognition. The optimal PEG chain length represents a balance between these competing effects.

Q3: What are cleavable PEG linkers and how can they help reduce steric hindrance-related issues?

A3: Cleavable PEG linkers are designed to be stable during systemic circulation but break down under specific physiological conditions found at the target site, such as changes in pH or the presence of specific enzymes. This strategy allows the PEG chain to be detached from the biomolecule at the site of action, thereby restoring its full biological activity by removing the source of steric hindrance. Common cleavable linkages include disulfide bonds, hydrazone bonds, and ester bonds.

Q4: What is the "PEG dilemma"?

A4: The "PEG dilemma" refers to the challenge of balancing the beneficial shielding effects of PEGylation with the potential for the PEG layer to sterically hinder the interaction of the conjugated molecule with its target, leading to reduced efficacy. While a dense PEG shield is desirable for prolonging circulation time and reducing immunogenicity, this same shield can block targeting ligands from binding to their receptors or prevent the release of a drug from its carrier.

Data Presentation

Table 1: Impact of PEG Chain Length on Protein Adsorption and Cellular Uptake

PEG Molecular Weight (Da)Reduction in Protein Adsorption (%)Relative Cellular Uptake (%)Reference
2,000~5080
5,000~7560
10,000~7545
20,000~7530

Data is generalized from multiple studies and serves as an illustrative example. Actual values will vary depending on the specific nanoparticle, protein, and cell line used.

Experimental Protocols

Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a pH of 7.0-8.0 (e.g., phosphate-buffered saline, PBS). The optimal protein concentration should be determined empirically.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the same reaction buffer.

  • Conjugation Reaction: Add the desired molar excess of the mPEG-NHS ester solution to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any unreacted NHS esters.

  • Purification: Remove unreacted PEG and quenching agent using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation, purity, and activity using techniques like SDS-PAGE, mass spectrometry, and HPLC.

Protocol 2: General Procedure for Maleimide-Based PEGylation of a Protein Thiol

  • Peptide/Protein Preparation: If necessary, reduce the biomolecule with a reducing agent (e.g., TCEP) to ensure free thiol groups are available. Dissolve the molecule in a buffer at pH 6.5-7.5 (e.g., phosphate buffer containing EDTA). It is crucial to remove the reducing agent before adding the maleimide-PEG linker.

  • PEG Reagent Preparation: Dissolve the mPEG-Maleimide in the reaction buffer.

  • Conjugation Reaction: Add the mPEG-Maleimide solution to the peptide/protein solution. The reaction is typically performed at room temperature for 2-4 hours.

  • Quenching: The reaction can be quenched by adding a small molecule with a free thiol, such as cysteine or beta-mercaptoethanol.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted linker and protein.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Biomolecule Biomolecule (Protein, Peptide, etc.) Reaction Reaction Mixture (Optimized Buffer, Temp) Biomolecule->Reaction PEG_Reagent Activated PEG (e.g., mPEG-NHS) PEG_Reagent->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Quenching Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization

Caption: A generalized workflow for a typical PEGylation experiment.

Steric_Hindrance_Strategies cluster_solutions Mitigation Strategies Problem Steric Hindrance with Long PEG Chains Linker Optimize Linker - Change Length - Change Chemistry Problem->Linker Site_Specific Site-Specific PEGylation Problem->Site_Specific Cleavable Use Cleavable Linkers Problem->Cleavable Control_DoP Control Degree of PEGylation (DoP) Problem->Control_DoP

Caption: Key strategies to overcome steric hindrance in PEGylation.

PEG_Dilemma cluster_pros Advantages cluster_cons Disadvantages (Steric Hindrance) PEGylation PEGylation Increased_HalfLife Increased Circulation Half-Life PEGylation->Increased_HalfLife Reduced_Immunogenicity Reduced Immunogenicity PEGylation->Reduced_Immunogenicity Increased_Solubility Increased Solubility PEGylation->Increased_Solubility Reduced_Activity Reduced Biological Activity PEGylation->Reduced_Activity Blocked_Binding Blocked Receptor Binding PEGylation->Blocked_Binding

Caption: The "PEG Dilemma": Balancing pros and cons of PEGylation.

References

Technical Support Center: Purification of m-PEG36-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of m-PEG36-alcohol conjugates. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these conjugates from unreacted polyethylene glycol (PEG).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

The main challenges in purifying this compound conjugates stem from the inherent properties of PEG and the nature of the conjugation reaction. Key difficulties include:

  • Separating the conjugate from excess unreacted PEG: Due to the potentially similar size and properties of the conjugate and the free PEG, achieving a clean separation can be challenging.

  • Removing reaction byproducts: The conjugation process can generate side products that need to be effectively removed to ensure the purity of the final conjugate.

  • Handling the viscosity of PEG solutions: High concentrations of PEG can lead to viscous solutions, which may complicate certain purification techniques.

  • Preventing product degradation: The conjugate may be sensitive to the conditions used during purification, such as pH, temperature, and solvent choice, leading to potential degradation.[1]

Q2: What are the most common methods for purifying this compound conjugates?

Several methods are commonly employed to purify PEGylated conjugates, each with its own advantages and limitations. The choice of method depends on factors such as the size of the conjugated molecule, the properties of the unreacted PEG, and the desired final purity. The most prevalent techniques include:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size in solution. It is effective at removing smaller, unreacted this compound from the larger conjugate.[2][]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEGylation can alter the surface charge of a molecule, IEX can be a powerful tool for separating the conjugate from the unreacted molecule.[4][5]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The PEG chain can impart hydrophobic character, allowing for separation from the unreacted starting material.

  • Tangential Flow Filtration (TFF): TFF, also known as cross-flow filtration, is a rapid and scalable method for separating molecules based on size using a semi-permeable membrane. It is particularly useful for removing large volumes of unreacted PEG.

  • Precipitation: This method involves selectively precipitating either the conjugate or the unreacted PEG by altering the solvent conditions.

Q3: How do I choose the most suitable purification method for my specific conjugate?

The selection of the optimal purification method is critical for achieving high purity and yield. The following decision-making workflow can guide your choice:

start Start: Crude Conjugation Mixture size_diff Is there a significant size difference between conjugate and unreacted PEG? start->size_diff charge_diff Is there a significant charge difference? size_diff->charge_diff No sec Size Exclusion Chromatography (SEC) size_diff->sec Yes tff Tangential Flow Filtration (TFF) size_diff->tff Yes (for large scale) hydro_diff Is there a significant _hydrophobicity_ difference? charge_diff->hydro_diff No iex Ion Exchange Chromatography (IEX) charge_diff->iex Yes hic Hydrophobic Interaction Chromatography (HIC) hydro_diff->hic Yes precipitation Precipitation hydro_diff->precipitation Consider end Purified Conjugate sec->end tff->end iex->end hic->end precipitation->end

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound conjugates.

Issue 1: Poor Separation of Conjugate from Unreacted PEG
Symptom Possible Cause Suggested Solution
Co-elution in SEC Insufficient resolution: The column may not be long enough, or the bead size may be too large for the required separation.- Use a longer column or connect multiple columns in series.- Select a resin with a smaller bead size for higher resolution.
Inappropriate pore size: The pore size of the SEC resin may not be optimal for the size range of your molecules.- Choose a column with a pore size that provides the best separation in the molecular weight range of your conjugate and the unreacted PEG.
Poor resolution in IEX Suboptimal buffer conditions: The pH or salt concentration of the mobile phase may not be ideal for differential binding.- Perform a pH and salt gradient optimization to find the conditions that maximize the resolution between the conjugate and unreacted species.
Inappropriate resin: The type of ion exchanger (anion or cation) or the strength of the resin may not be suitable.- Test different ion exchange resins (e.g., strong vs. weak, anion vs. cation) to identify the one with the best selectivity.
Broad peaks in HIC High salt concentration: The initial salt concentration may be too high, leading to strong binding and difficult elution.- Optimize the starting salt concentration to achieve appropriate binding without causing precipitation.
Inappropriate resin hydrophobicity: The hydrophobicity of the HIC resin may not be well-matched to the conjugate.- Screen different HIC resins with varying levels of hydrophobicity (e.g., butyl, phenyl, octyl) to improve separation.
Issue 2: Low Recovery of the Purified Conjugate
Symptom Possible Cause Suggested Solution
Low yield after chromatography Non-specific binding: The conjugate may be adsorbing to the chromatography resin or other surfaces.- For SEC, consider adding arginine to the mobile phase to reduce non-specific interactions.- For IEX, adjust the pH or salt concentration to minimize non-specific binding.- For HIC, try a less hydrophobic resin or a different salt type.
Precipitation on the column: The conjugate may be precipitating on the column due to the mobile phase composition.- Ensure the conjugate is soluble in the mobile phase throughout the purification process.- Adjust buffer conditions (pH, additives) to improve solubility.
Product loss during TFF Incorrect membrane MWCO: The molecular weight cut-off (MWCO) of the membrane may be too large, allowing the conjugate to pass through.- Select a membrane with an MWCO that is 3-6 times smaller than the molecular weight of the conjugate.
Adsorption to the membrane: The conjugate may be binding to the membrane material.- Choose a membrane material with low protein binding characteristics (e.g., regenerated cellulose).
Issue 3: Presence of Impurities in the Final Product
Symptom Possible Cause Suggested Solution
Residual unreacted starting material Incomplete reaction: The conjugation reaction may not have gone to completion.- Optimize the reaction conditions (e.g., stoichiometry, reaction time, temperature, pH) to drive the reaction to completion.
Inefficient purification: The chosen purification method may not be capable of fully removing the unreacted starting material.- Consider using an orthogonal purification method (e.g., IEX followed by SEC) to remove persistent impurities.
Presence of aggregates Harsh purification conditions: The purification process may be inducing aggregation.- Optimize buffer conditions (pH, ionic strength, additives) to minimize aggregation.- Perform purification at a lower temperature if the conjugate is temperature-sensitive.
Unexpected peaks in analysis Reaction byproducts: The conjugation chemistry may be producing side products.- Use analytical techniques like mass spectrometry to identify the byproducts.- Adjust reaction conditions to minimize the formation of side products.
Degradation of the conjugate: The conjugate may be degrading during purification.- Investigate the stability of the conjugate under the purification conditions and adjust as necessary (e.g., use fresh buffers, reduce processing time).

Quantitative Data Summary

The following table summarizes typical performance metrics for various purification techniques. Note that actual results will vary depending on the specific conjugate and experimental conditions.

Purification Method Typical Purity Typical Recovery Scalability Key Advantage
Size Exclusion Chromatography (SEC) >95%70-95%ModerateGood for removing small impurities.
Ion Exchange Chromatography (IEX) >98%60-90%HighHigh resolution for charged molecules.
Hydrophobic Interaction Chromatography (HIC) >95%50-85%HighOrthogonal to IEX and SEC.
Tangential Flow Filtration (TFF) >90%>90%HighRapid and scalable for buffer exchange and removal of large volume of unreacted PEG.
Precipitation Variable>80%HighCost-effective and highly scalable.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol provides a general procedure for purifying this compound conjugates using SEC.

Materials:

  • SEC column with an appropriate molecular weight range

  • HPLC or FPLC system

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Crude conjugation reaction mixture

  • 0.22 µm syringe filter

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate.

  • Sample Preparation: Filter the crude conjugation mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should typically be between 1-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector (typically at 280 nm for protein conjugates).

  • Fraction Collection: Collect fractions corresponding to the different peaks. The larger this compound conjugate will elute before the smaller, unreacted PEG.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, HPLC) to determine the purity of the conjugate.

  • Pooling: Pool the fractions containing the purified conjugate.

start Start: Crude Sample step1 Equilibrate SEC Column start->step1 step2 Filter Sample step1->step2 step3 Inject Sample step2->step3 step4 Isocratic Elution step3->step4 step5 Monitor UV Absorbance step4->step5 step6 Collect Fractions step5->step6 step7 Analyze Fractions step6->step7 step8 Pool Pure Fractions step7->step8 end Purified Conjugate step8->end

Caption: Experimental workflow for SEC purification.

Protocol 2: Purification by Tangential Flow Filtration (TFF)

This protocol outlines the use of TFF for the removal of unreacted this compound.

Materials:

  • TFF system (pump, reservoir, pressure gauges, tubing)

  • TFF cassette with an appropriate MWCO (3-6 times smaller than the conjugate)

  • Diafiltration buffer (e.g., the final formulation buffer)

  • Crude conjugation reaction mixture

Procedure:

  • System Setup: Install the TFF cassette and flush the system with water or buffer according to the manufacturer's instructions.

  • Concentration (Optional): If the initial volume is large, concentrate the crude mixture to a more manageable volume.

  • Diafiltration: Begin the diafiltration process by adding diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This constant volume diafiltration will wash out the smaller, unreacted this compound while retaining the larger conjugate.

  • Buffer Exchange: Continue the diafiltration for 5-10 diavolumes to achieve the desired level of purity.

  • Final Concentration: After diafiltration, concentrate the purified conjugate to the desired final concentration.

  • Sample Recovery: Recover the concentrated and purified conjugate from the system.

start Start: Crude Sample step1 Setup and Equilibrate TFF System start->step1 step2 Concentrate Sample (Optional) step1->step2 step3 Perform Diafiltration (Constant Volume) step2->step3 step4 Continue for 5-10 Diavolumes step3->step4 step5 Final Concentration step4->step5 step6 Recover Purified Conjugate step5->step6 end Purified Conjugate step6->end

Caption: Experimental workflow for TFF purification.

References

side reactions of m-PEG36-alcohol and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for m-PEG36-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a monodisperse polyethylene glycol (PEG) derivative with 36 ethylene glycol units and a terminal hydroxyl group.[1] Its primary application is as a hydrophilic linker in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The long PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The terminal hydroxyl group allows for further chemical modification to introduce a variety of reactive functional groups.[1]

Q2: What are the most common side reactions observed when working with this compound?

The primary hydroxyl group of this compound is susceptible to several side reactions, particularly during activation or conjugation steps. The most common side reactions include:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, especially in the presence of oxidizing agents or under harsh reaction conditions.[3] This is a significant concern as the resulting impurities can lead to unintended and heterogeneous products.

  • Etherification (Dimerization): Under acidic conditions and/or at elevated temperatures, two molecules of this compound can react to form a PEG-ether dimer (Williamson ether synthesis). This dimerization reduces the yield of the desired activated PEG.

  • Formation of Tosylate-derived Byproducts: When activating the alcohol with tosyl chloride, side reactions can lead to the formation of chlorinated PEG, especially with certain substrate structures and in the presence of bases like triethylamine.

Q3: How can I prevent the oxidation of this compound during my experiments?

To minimize oxidation, it is crucial to avoid strong oxidizing agents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon). If oxidation is a persistent issue, consider using a milder activating agent or protecting the alcohol group before proceeding with other reaction steps. When oxidation to an aldehyde is the desired reaction, specific mild oxidizing agents like pyridinium chlorochromate (PCC) should be used, and the aldehyde should be distilled off as it forms to prevent over-oxidation to a carboxylic acid.

Q4: What are the optimal storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it should be stored at -20°C in a tightly sealed container to protect it from moisture. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the product.

Troubleshooting Guides

Issue 1: Low Yield of Activated this compound
Possible Cause Recommended Solution
Incomplete Reaction Ensure the use of an appropriate molar excess of the activating reagent (e.g., 1.5-2 equivalents of tosyl chloride). Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.
Side Reactions (Oxidation/Dimerization) Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation. Maintain the recommended reaction temperature; for tosylation, start at 0°C and allow it to warm to room temperature. Avoid acidic conditions that can promote etherification.
Degradation of Reagents Use fresh, high-purity this compound and activating reagents. Ensure solvents are anhydrous, as moisture can hydrolyze activating groups.
Inefficient Purification Optimize the purification method. For tosylated PEG, precipitation in cold diethyl ether is a common and effective method.
Issue 2: Presence of Impurities in the Final Conjugate
Possible Cause Recommended Solution
Unreacted this compound or Activated PEG Increase the molar ratio of the biomolecule to the activated PEG. Optimize the reaction time and pH for the conjugation step. For reactions with primary amines (e.g., on a protein), a pH of 7-9 is often optimal.
Oxidized PEG Impurities (Aldehyde or Carboxylic Acid) Use de-gassed buffers and perform the conjugation under an inert atmosphere. Purify the this compound before activation if it has been stored for a long time or improperly.
Di-PEGylated or Multi-PEGylated Species Carefully control the stoichiometry of the activated PEG to the target molecule. A lower molar excess of PEG will favor mono-PEGylation. The reaction pH can also influence the selectivity for specific reactive sites on a protein.
Hydrolysis of Activated PEG Prepare solutions of activated PEG in a dry, aprotic solvent like DMSO and add them to the aqueous reaction buffer immediately before starting the conjugation.

Experimental Protocols

Protocol 1: Activation of this compound with Tosyl Chloride (Tosylation)

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (2-3 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of tosyl chloride (1.5-2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.

  • Collect the precipitated m-PEG36-tosylate by filtration and dry under vacuum.

Quantitative Data for Activation and Subsequent Reactions:

Conversion StepReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)
Tosylation Tosyl Chloride, TriethylamineDichloromethane (DCM)Room Temperature24 h>95
Azidation Sodium AzideEthanol or DMF60 - Reflux12 - 16 h80 - 97
Amination (from Azide) Zinc, Ammonium ChlorideTHF/WaterReflux72 h82 - 99
Protocol 2: Analysis of this compound Reaction Mixtures by HPLC-CAD

This protocol outlines a general method for the analysis of PEGylation reaction mixtures to quantify the desired product and identify side products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Charged Aerosol Detector (CAD)

  • UV Detector (for protein-containing samples)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Quench the reaction mixture if necessary.

    • Dilute an aliquot of the reaction mixture in the mobile phase starting condition to a suitable concentration. For residual PEG analysis, the limit of detection can be as low as <10 ng on-column.

  • HPLC Conditions (Example for Protein PEGylation):

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be a linear increase in Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10-50 µL

  • Detector Settings:

    • UV Detector: Monitor at 280 nm for protein detection.

    • CAD: Use settings appropriate for the mobile phase composition. The CAD can detect non-volatile analytes, including PEG and its derivatives that lack a chromophore.

  • Data Analysis:

    • Identify peaks corresponding to the unreacted this compound, activated PEG, the desired conjugate, and any side products based on retention times of standards.

    • The CAD provides a near-uniform response, allowing for the relative quantification of different PEGylated species.

Protocol 3: Sample Preparation for Mass Spectrometry (MS) Analysis

Procedure:

  • Purification: It is crucial to purify the sample to remove salts and other non-volatile components that can interfere with ionization. Use dialysis, size-exclusion chromatography (SEC), or ZipTip® pipette tips for desalting.

  • Solvent: Dissolve the purified sample in a solvent compatible with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), such as a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%). Avoid non-volatile buffers.

  • Concentration: The optimal concentration depends on the instrument and the analyte. For ESI-MS of proteins, a concentration of 0.1-1 mg/mL is a good starting point. For MALDI-MS, mix the sample solution with a suitable matrix (e.g., sinapinic acid for proteins) in a 1:1 to 1:10 ratio.

Protocol 4: Sample Preparation for Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

  • Sample Purity: Ensure the sample is free of particulate matter by filtration or centrifugation.

  • Solvent: Dissolve the sample in a deuterated solvent (e.g., D₂O, CDCl₃) in which it is soluble. For quantitative NMR, a known amount of an internal standard can be added.

  • Concentration: For ¹H NMR of small molecules or polymers, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical. For PEGylated proteins, the concentration may need to be higher.

  • Analysis: The characteristic peak of the PEG ethylene glycol repeating units appears around 3.6 ppm in ¹H NMR. By comparing the integration of this peak to a characteristic peak of the conjugated molecule, the degree of PEGylation can be determined.

Visualizations

PEGylation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis mPEG_OH This compound Activation Activation (e.g., Tosylation) mPEG_OH->Activation Activated_PEG Activated m-PEG36 (e.g., m-PEG36-OTs) Activation->Activated_PEG Conjugation Conjugation Reaction Activated_PEG->Conjugation Biomolecule Target Biomolecule (Protein, Peptide, etc.) Biomolecule->Conjugation Crude_Product Crude Conjugate Mixture Conjugation->Crude_Product Purification Purification (SEC, IEX) Crude_Product->Purification Final_Product Purified Conjugate Purification->Final_Product Analysis Analysis (HPLC, MS, NMR) Final_Product->Analysis

Caption: A general workflow for the activation of this compound and its conjugation to a biomolecule.

Troubleshooting_Low_Yield Start Low Yield of Activated PEG Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Check_Conditions Are reaction conditions (temp, atmosphere) optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Use fresh reagents and anhydrous solvents. Check_Reagents->Solution_Reagents No Check_Stoichiometry Is molar ratio of activating agent correct? Check_Conditions->Check_Stoichiometry Yes Solution_Conditions Control temperature and use inert atmosphere. Check_Conditions->Solution_Conditions No Analyze_Side_Products Analyze for side products (dimer, oxidized PEG) Check_Stoichiometry->Analyze_Side_Products Yes Solution_Stoichiometry Optimize molar ratio. Check_Stoichiometry->Solution_Stoichiometry No Optimize_Purification Optimize purification method. Analyze_Side_Products->Optimize_Purification

Caption: A decision tree for troubleshooting low yields in the activation of this compound.

Side_Reactions mPEG_OH This compound R-CH₂OH Oxidation Oxidation Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) mPEG_OH->Oxidation Oxidizing Agents Dimerization Etherification (Dimerization) R-CH₂-O-CH₂-R mPEG_OH->Dimerization Acid / Heat Tosylation_Side_Reaction Tosylation Side Reaction Chlorinated PEG (R-CH₂Cl) mPEG_OH->Tosylation_Side_Reaction TsCl / Base

Caption: Common side reactions originating from the hydroxyl group of this compound.

References

Technical Support Center: The Role of Linker Rigidity in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of m-PEG36-alcohol linker rigidity on ternary complex formation in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the general role of the linker in a PROTAC?

The linker in a PROTAC is a crucial component that connects the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase. It is not merely a spacer but plays a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein. The linker's length, composition, flexibility, and attachment points can significantly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3][4][5]

Q2: What are the expected effects of using a highly flexible linker like this compound on ternary complex formation?

A long and flexible linker like this compound, which is a polyethylene glycol (PEG)-based linker, offers a high degree of conformational freedom. This flexibility can be advantageous in allowing the PROTAC to adopt a favorable conformation for ternary complex formation, especially when the binding sites on the target protein and E3 ligase are difficult to access. However, excessive flexibility can also come with a high entropic penalty upon binding, which may lead to a less stable ternary complex. While approximately 54% of reported PROTACs utilize PEG linkers due to their ability to improve solubility and permeability, the optimal length and flexibility must be empirically determined for each specific target and E3 ligase pair.

Q3: How does a rigid linker compare to a flexible linker in ternary complex formation?

Rigid linkers, which often incorporate cyclic structures like piperazine or aromatic rings, introduce conformational constraints. This can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation by reducing the entropic penalty of binding. Rigid linkers may also enhance the metabolic stability of the PROTAC. However, if the imposed conformation is not optimal for the ternary complex, a rigid linker can hinder its formation due to steric clashes.

Q4: What is "cooperativity" in the context of ternary complex formation and how is it affected by the linker?

Cooperativity refers to the change in binding affinity of one protein (e.g., the target protein) to the PROTAC once the other protein (e.g., the E3 ligase) is already bound. Positive cooperativity, where the binding of the second protein is enhanced, is often associated with potent protein degradation as it favors the formation of the ternary complex. The linker plays a critical role in mediating the protein-protein interactions that lead to cooperativity. While flexible linkers can allow for favorable interactions, rigid linkers can be designed to lock in a conformation that maximizes positive cooperativity. However, longer, flexible linkers can also sometimes lead to a lack of positive cooperativity due to the entropic cost of restricting their flexibility upon complex formation.

Troubleshooting Guides

Issue 1: Low or no target degradation observed with a PROTAC containing an this compound linker.

Possible Cause Troubleshooting Steps
Inefficient Ternary Complex Formation 1. Assess Ternary Complex Formation Directly: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to quantify the formation of the ternary complex. 2. Vary Linker Length: Synthesize and test PROTACs with shorter PEG linkers or different linker compositions (e.g., alkyl chains) to determine if the this compound linker is too long or flexible, leading to an unstable complex.
Poor Cell Permeability 1. Confirm Target Engagement in Cells: Employ cellular target engagement assays such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET to verify that the PROTAC is reaching its target inside the cell. 2. Modify Linker Properties: While PEG linkers generally improve solubility, a very long PEG chain might negatively impact permeability in some cases. Consider linkers with a different hydrophilic/lipophilic balance.
"Hook Effect" 1. Perform a Wide Dose-Response Experiment: Test the PROTAC over a broad concentration range. A bell-shaped curve in target degradation is indicative of the hook effect, where at high concentrations, the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex. 2. Optimize PROTAC Concentration: Use the optimal concentration for maximal degradation in subsequent experiments.

Issue 2: High affinity for both the target and E3 ligase, but still poor degradation.

Possible Cause Troubleshooting Steps
Unproductive Ternary Complex Geometry 1. Structural Biology: If possible, obtain a crystal structure of the ternary complex to visualize the orientation of the target protein and E3 ligase. This can reveal if the lysine residues on the target protein are accessible for ubiquitination. 2. Computational Modeling: Use molecular modeling to predict the conformation of the ternary complex and assess the distance and orientation between the E3 ligase's active site and the target's lysine residues.
Negative Cooperativity 1. Measure Cooperativity: Use SPR or ITC to determine the cooperativity factor (alpha). An alpha value less than 1 indicates negative cooperativity, meaning the formation of the ternary complex is disfavored. 2. Linker Optimization: A different linker that alters the protein-protein interface within the ternary complex may improve cooperativity.

Quantitative Data Summary

Table 1: Impact of Linker Type and Length on Target Protein Degradation

TargetLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1Alkyl/Ether< 12No degradation-
TBK1Alkyl/Ether21396
TBK1Alkyl/Ether2929276
CRBNAlkyl9Concentration-dependent decrease-
CRBNPEG9 (3 PEG units)Weak degradation-
HDAC1Benzamide-basedNot specified910>50
HDAC3Benzamide-basedNot specified640>50

Table 2: Comparison of Flexible vs. Rigid Linkers

PROTAC SystemLinker TypeObservationReference
WDR5-VHLFlexible (4-PEG)Less effective degradation, dynamic ternary complex
WDR5-VHLRigidMore effective degradation, increased cooperativity, more stable ternary complex
AR in 22Rv1 cellsFlexible (PEG)Exhibited degradation
AR in 22Rv1 cellsRigid (Disubstituted Alkene)More potent degradation

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the kinetics and affinity of binary and ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., Biacore)

  • Purified target protein (POI)

  • Purified E3 ligase complex (e.g., VCB: VHL-ElonginB-ElonginC)

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface.

  • Binary Interaction (PROTAC-E3 Ligase): Inject serial dilutions of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Ternary Complex Formation:

    • Prepare a solution containing a fixed, near-saturating concentration of the PROTAC and serial dilutions of the target protein.

    • Inject these solutions over the immobilized E3 ligase.

    • The binding of the target protein in the presence of the PROTAC indicates ternary complex formation.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity factor (α) can be calculated by comparing the KD of the target protein to the PROTAC-E3 ligase complex versus its affinity to the PROTAC alone.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Objective: To determine the thermodynamic parameters (ΔH, ΔS, KD) of ternary complex formation.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein (POI)

  • Purified E3 ligase complex

  • PROTAC of interest

  • Dialysis buffer

Methodology:

  • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

  • Binary Titrations:

    • Titrate the PROTAC into the target protein to determine their binding affinity and thermodynamics.

    • Titrate the PROTAC into the E3 ligase complex.

  • Ternary Titration:

    • Saturate the E3 ligase in the ITC cell with the PROTAC.

    • Titrate the target protein into the pre-formed PROTAC-E3 ligase binary complex.

  • Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model to obtain the stoichiometry (n), dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS) of binding.

Protocol 3: Western Blot for Target Protein Degradation

Objective: To quantify the degradation of the target protein in cells upon treatment with the PROTAC.

Materials:

  • Cell line expressing the target protein and E3 ligase

  • PROTAC of interest

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Seed cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies.

    • Wash and incubate with the secondary antibody.

  • Detection and Analysis:

    • Detect protein bands using a chemiluminescent substrate.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Visualizations

Caption: Mechanism of PROTAC-induced protein degradation.

Linker_Comparison cluster_flexible Flexible Linker (e.g., this compound) cluster_rigid Rigid Linker flex_pros Pros: - High conformational freedom - Can access difficult binding sites - Improves solubility flex_cons Cons: - High entropic penalty upon binding - May lead to unstable complex - Potential for lower cooperativity rigid_pros Pros: - Pre-organizes bioactive conformation - Lower entropic penalty - Can enhance cooperativity and stability rigid_cons Cons: - May cause steric hindrance - Requires precise design - Less adaptable to binding site changes linker_choice Linker Choice cluster_flexible cluster_flexible cluster_rigid cluster_rigid ternary_complex Ternary Complex Formation & Stability degradation Protein Degradation Efficacy (DC50, Dmax) ternary_complex->degradation

Caption: Comparison of flexible vs. rigid linkers.

Troubleshooting_Workflow cluster_permeability Cell Permeability Issues? cluster_ternary_formation Ternary Complex Issues? cluster_hook Hook Effect? start Low/No Degradation Observed permeability_check Perform Cellular Target Engagement Assay (e.g., CETSA) start->permeability_check permeability_result Target Engaged? permeability_check->permeability_result ternary_check Assess Ternary Complex Formation (e.g., SPR, ITC) permeability_result->ternary_check Yes solution_permeability Optimize Linker for Better Physicochemical Properties permeability_result->solution_permeability No ternary_result Productive Complex Formed? ternary_check->ternary_result hook_check Perform Wide Dose-Response ternary_result->hook_check Yes solution_ternary Optimize Linker Length, Composition, or Attachment Points ternary_result->solution_ternary No hook_result Bell-shaped Curve? hook_check->hook_result hook_result->solution_ternary No solution_hook Optimize PROTAC Concentration hook_result->solution_hook Yes

Caption: Troubleshooting workflow for PROTAC experiments.

References

Technical Support Center: Enhancing the Stability of m-PEG36-alcohol Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with m-PEG36-alcohol functionalized nanoparticles. Our goal is to help you enhance the stability of your nanoparticle formulations and achieve reliable, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound functionalization on nanoparticles?

A1: The primary role of this compound (PEGylation) is to improve the stability and biocompatibility of nanoparticles. The polyethylene glycol (PEG) chains create a hydrophilic layer on the nanoparticle surface. This layer provides steric hindrance, which helps to prevent aggregation, reduces non-specific protein adsorption (opsonization), and minimizes uptake by the mononuclear phagocyte system (MPS), formerly known as the reticuloendothelial system (RES).[1][2] This ultimately prolongs the circulation time of the nanoparticles in the bloodstream, a crucial factor for targeted drug delivery and imaging applications.[1][3]

Q2: What are the key factors influencing the stability of PEGylated nanoparticles?

A2: Several factors critically influence the stability of PEGylated nanoparticles:

  • PEG Molecular Weight (MW): The length of the PEG chain affects the thickness of the protective layer.[1]

  • PEG Surface Density: The number of PEG chains per unit area of the nanoparticle surface is crucial for effective shielding.

  • Nanoparticle Core Properties: The size, charge, and composition of the nanoparticle core material can impact stability.

  • Solvent/Medium: The pH and ionic strength of the dispersion medium can affect nanoparticle stability.

Q3: How does PEGylation prevent protein adsorption and uptake by the immune system?

A3: PEGylation provides a "stealth" coating to nanoparticles. The hydrophilic and flexible PEG chains create a steric barrier that physically blocks the interaction of opsonin proteins with the nanoparticle surface. This reduction in opsonization prevents recognition and subsequent uptake by phagocytic cells of the mononuclear phagocyte system, such as macrophages in the liver and spleen.

cluster_0 Unfunctionalized Nanoparticle cluster_1 This compound Functionalized Nanoparticle Unfunctionalized NP NP Opsonin Proteins Opsonins Unfunctionalized NP->Opsonin Proteins Opsonization Macrophage Macrophage Opsonin Proteins->Macrophage Phagocytosis PEGylated NP PEG-NP Blocked Opsonins Opsonins PEGylated NP->Blocked Opsonins Steric Hindrance No Phagocytosis Macrophage Blocked Opsonins->No Phagocytosis Reduced Uptake

Figure 1: Mechanism of PEGylation in preventing opsonization and phagocytosis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound functionalized nanoparticles.

Issue Potential Cause(s) Recommended Solution(s)
Nanoparticle Aggregation in Buffer 1. Incomplete PEGylation leaving exposed hydrophobic surfaces. 2. Insufficient PEG surface density. 3. High ionic strength of the buffer compressing the electrical double layer. 4. Inappropriate pH causing changes in surface charge.1. Optimize the PEGylation reaction conditions (e.g., molar ratio of PEG to nanoparticles, reaction time, temperature). 2. Increase the concentration of this compound during functionalization. 3. Use a buffer with lower ionic strength if compatible with your application. Consider dialysis or purification to remove excess salts. 4. Characterize the zeta potential of your nanoparticles at different pH values to determine the isoelectric point and work at a pH that ensures sufficient surface charge for repulsion.
Rapid Clearance from Circulation (In Vivo) 1. Low PEG surface density leading to opsonization and MPS uptake. 2. Nanoparticle size is too large (>200 nm), leading to entrapment in the spleen. 3. Positive surface charge can lead to rapid clearance. 4. Formation of anti-PEG antibodies upon repeated administration.1. Increase PEG surface density. Consider using a higher molecular weight PEG if nanoparticle size allows. 2. Optimize nanoparticle synthesis to achieve a size range of 50-100 nm for longer circulation. 3. Aim for a slightly negative or neutral zeta potential. 4. This is a complex issue; consider alternative hydrophilic polymers if anti-PEG immunogenicity is a concern.
Inconsistent Batch-to-Batch Stability 1. Variability in the nanoparticle synthesis process. 2. Inconsistent PEGylation efficiency. 3. Inadequate purification to remove unreacted reagents. 4. Improper storage conditions.1. Standardize the nanoparticle synthesis protocol, ensuring precise control over precursor concentrations, temperature, and stirring rate. 2. Precisely control the stoichiometry of the PEGylation reaction and reaction time. 3. Implement a rigorous purification protocol (e.g., dialysis, centrifugation, or size exclusion chromatography) to remove free PEG and other reactants. 4. Store nanoparticles in a suitable buffer at a recommended temperature (e.g., 4°C) and protect from light if they are photosensitive.
Loss of Targeting Ligand Efficacy 1. Steric hindrance from the PEG layer masking the targeting ligand. 2. The PEG chain is too short to extend the ligand beyond the PEG corona.1. Use a hetero-functional PEG linker that allows for the attachment of a targeting ligand at the distal end of the PEG chain. 2. Optimize the length of the PEG chain to ensure the targeting moiety is accessible.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the impact of PEGylation on nanoparticle properties.

Table 1: Effect of PEGylation on Nanoparticle Size and Surface Charge

Nanoparticle SystemModificationHydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Itraconazole-loaded NPsUnmodified253-30.1
PEG-grafted286-18.6
BSA NanoparticlesUnmodified--31.7
PEGylated217-14
Gold NanoparticlesCitrate-capped--
PEGylated--

Table 2: Influence of PEG Surface Density on Nanoparticle Stability

Nanoparticle SystemPEG MW (kDa)PEG Content (% w/w)ObservationReference
PLA-PEG NPs2Low (RF/D ~1.5)Unable to resist complement adsorption
2High (RF/D > 1.73)Efficiently resisted complement adsorption
PLA-PEG NPs2010Shorter circulation time
2030Increased circulation time
Liposomes-3-5 mol %Agglomerated over time in whole blood
-10 mol %Prevented aggregation in whole blood

Experimental Protocols

Protocol 1: Characterization of Nanoparticle Stability using Dynamic Light Scattering (DLS)

This protocol outlines the steps to assess the colloidal stability of this compound functionalized nanoparticles.

  • Sample Preparation:

    • Disperse the PEGylated nanoparticles in the desired buffer (e.g., PBS) at a suitable concentration.

    • Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust.

  • DLS Measurement:

    • Equilibrate the DLS instrument's measurement cell at the desired temperature (e.g., 25°C).

    • Transfer the filtered nanoparticle suspension to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., scattering angle, laser wavelength, run duration).

    • Initiate the measurement to determine the hydrodynamic diameter and Polydispersity Index (PDI).

  • Stability Assessment:

    • To assess stability over time, store the nanoparticle suspension under desired conditions (e.g., 4°C or 37°C).

    • Periodically (e.g., at 0, 24, 48, and 72 hours), take an aliquot of the suspension and repeat the DLS measurement.

    • An increase in the hydrodynamic diameter or PDI over time indicates nanoparticle aggregation and instability.

start Start: Nanoparticle Suspension prep Sample Preparation (Dispersion & Filtration) start->prep dls DLS Measurement (Size & PDI at T=0) prep->dls store Store Nanoparticles (e.g., 4°C or 37°C) dls->store periodic_dls Periodic DLS Measurement (e.g., 24, 48, 72h) store->periodic_dls analyze Analyze Data (Compare Size & PDI over time) periodic_dls->analyze stable Result: Stable analyze->stable No significant change unstable Result: Unstable (Aggregation) analyze->unstable Significant increase in Size/PDI

Figure 2: Experimental workflow for assessing nanoparticle stability via DLS.

Protocol 2: Quantification of PEGylation Efficiency using TNBS Assay

The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay can be used to quantify the number of free primary amino groups on the nanoparticle surface before and after PEGylation, assuming the PEG is attached via an amine-reactive linker.

  • Reagent Preparation:

    • Prepare a 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Prepare a fresh solution of 0.01% (w/v) TNBS in the bicarbonate buffer.

  • Standard Curve:

    • Prepare a series of known concentrations of your unfunctionalized nanoparticles (or a standard with a known number of amino groups) in the bicarbonate buffer.

  • Assay Procedure:

    • In separate microcentrifuge tubes, add a defined amount of:

      • Unmodified nanoparticles.

      • PEGylated nanoparticles.

      • Standard solutions.

      • Buffer only (as a blank).

    • Add the TNBS solution to each tube and mix well.

    • Incubate the reactions in the dark at room temperature for 2 hours.

    • Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS) and HCl.

    • Measure the absorbance of each sample at 335 nm using a spectrophotometer.

  • Calculation:

    • Subtract the blank absorbance from all readings.

    • Plot the standard curve of absorbance versus the concentration of amino groups.

    • Determine the concentration of free amino groups on the unmodified and PEGylated nanoparticles using the standard curve.

    • Calculate the PEGylation efficiency as the percentage reduction in free amino groups after PEGylation.

cluster_0 Inputs Unmodified NPs Unmodified Nanoparticles Add TNBS Add TNBS Reagent Unmodified NPs->Add TNBS PEGylated NPs PEGylated Nanoparticles PEGylated NPs->Add TNBS Incubate Incubate (2h, dark) Add TNBS->Incubate Measure Absorbance Measure Absorbance (335 nm) Incubate->Measure Absorbance Calculate Calculate % PEGylation Measure Absorbance->Calculate Result PEGylation Efficiency Calculate->Result

Figure 3: Logical relationship for quantifying PEGylation efficiency.

References

Technical Support Center: Optimizing m-PEG36-Alcohol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG36-alcohol conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting and optimizing PEGylation experiments. The following information is presented in a question-and-answer format to address specific issues you may encounter.

Core Principle: The Two-Step Nature of m-PEG-Alcohol Conjugation

A critical concept to understand is that the terminal hydroxyl group (-OH) of this compound is not sufficiently reactive for direct conjugation to biomolecules under standard physiological conditions. Therefore, a successful conjugation strategy always involves a two-step process:

  • Activation Step: The this compound's terminal hydroxyl group is chemically converted into a more reactive functional group.

  • Conjugation Step: The newly formed reactive PEG derivative is then reacted with the target molecule (e.g., protein, peptide, or small molecule drug).

The optimal pH is highly dependent on the specific chemical strategy chosen for both the activation and conjugation steps. This guide is structured around the three most common pathways for this compound conjugation.

Pathway 1: Activation to PEG-Aldehyde & Reductive Amination

This is one of the most common strategies for conjugating PEG to proteins and peptides via their primary amine groups (e.g., lysine residues or the N-terminus). The process involves oxidizing the this compound to m-PEG36-aldehyde, which then reacts with an amine to form a Schiff base that is subsequently reduced to a stable secondary amine linkage.

Experimental Workflow: Reductive Amination Pathway

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Target Molecule cluster_2 Step 3: Purification & Analysis A This compound C m-PEG36-aldehyde A->C Oxidize B Oxidation Reagent (e.g., Swern or Dess-Martin) B->C G PEGylated Conjugate C->G React & Reduce D Target Molecule (with -NH2 group) D->G E Reaction Buffer (pH 5.5 - 7.5) E->G F Reducing Agent (e.g., NaBH3CN) F->G H Purification (e.g., SEC, IEX) G->H I Analysis (e.g., SDS-PAGE, MS) H->I

Caption: Workflow for this compound conjugation via the reductive amination pathway.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reductive amination conjugation step?

The optimal pH for reductive amination is a balance between two competing requirements: the formation of the intermediate Schiff base and the activity of the reducing agent. A slightly acidic to neutral pH range of 5.5 to 7.5 is generally recommended.[1] A pH of approximately 6.0 is often an effective starting point, as it balances the rate of conjugation and the stability of the PEG-aldehyde reagent.[2]

  • Below pH 5.5: The amine groups on the target molecule become increasingly protonated (-NH3+), rendering them non-nucleophilic and thus unable to react with the aldehyde.

  • Above pH 7.5: While the reaction can proceed, the stability of the PEG-aldehyde may decrease, and the risk of side reactions can increase.

Q2: My conjugation yield is low. What are the most likely causes related to pH?

Low yield is a common issue. When troubleshooting, consider the following pH-related factors:

  • Incorrect Reaction Buffer pH: Verify the pH of your reaction buffer immediately before use. An incorrect pH is a primary cause of low efficiency. A pH outside the optimal 5.5-7.5 range will significantly slow down or prevent the reaction.

  • Inactivation of PEG-Aldehyde: The aldehyde group can be susceptible to oxidation or other degradation pathways, a process that can be pH-dependent.[2] Ensure your activated m-PEG36-aldehyde is used promptly after preparation and stored under inert gas if possible.

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the PEG-aldehyde, drastically reducing your yield.

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Low or No Conjugation Suboptimal pH: The reaction buffer pH is too low (<5.5) or too high (>8.0).Prepare a fresh buffer and carefully verify the pH is within the optimal range (e.g., start at pH 6.0-6.5). Perform small-scale test reactions at different pH points (e.g., 5.5, 6.5, 7.5) to find the optimum for your specific molecule.
Amine Competition: The buffer (e.g., Tris) or other components in the solution contain primary amines.Perform a buffer exchange on your target molecule into a non-amine buffer like MES, HEPES, or phosphate-buffered saline (PBS) before adding the PEG-aldehyde.
Reaction is Slow Slightly Acidic pH: While optimal for Schiff base formation, a pH at the lower end of the range (5.5-6.0) can lead to slower reaction kinetics.If your molecule is stable at a higher pH, consider increasing the reaction pH to 7.0-7.5 to accelerate the reaction. Monitor the reaction progress over time to find the optimal endpoint.
Product Aggregation pH near Isoelectric Point (pI): If conjugating a protein, conducting the reaction at a pH near its pI can lead to reduced solubility and aggregation.Adjust the reaction pH to be at least one unit away from the pI of your protein to ensure it remains soluble.

Pathway 2: Activation to PEG-Tosylate & Nucleophilic Substitution

This pathway involves converting the this compound into a PEG-tosylate (m-PEG36-OTs). The tosylate group is an excellent leaving group, making the PEG derivative highly reactive towards nucleophiles like amines (-NH2) or thiols (-SH) on the target molecule. This method is typically performed in organic solvents, especially the activation step.

Experimental Workflow: Tosylation Pathway

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Target Nucleophile A This compound C m-PEG36-Tosylate A->C Tosylate B Tosyl Chloride (TsCl) + Base (e.g., Pyridine) B->C F PEGylated Conjugate C->F Nucleophilic Attack D Target Molecule (with -NH2 or -SH) D->F E Reaction Buffer (pH depends on nucleophile) E->F

Caption: Workflow for this compound conjugation via the tosylation pathway.

Frequently Asked Questions (FAQs)

Q1: Does pH matter for the activation (tosylation) step?

The initial tosylation reaction is typically performed under anhydrous (water-free) conditions in an organic solvent like dichloromethane (DCM) or pyridine.[3] A base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct that is formed.[4] While pH in the traditional aqueous sense is not a factor here, the presence and strength of the base are critical for the reaction to proceed efficiently.

Q2: What is the optimal pH for conjugating the m-PEG36-Tosylate to my target molecule?

The optimal pH for the second step depends entirely on the target nucleophile:

  • For Amine Conjugation (e.g., Lysine): A pH between 8.0 and 9.5 is generally preferred. In this range, the amine groups are deprotonated and thus more nucleophilic, leading to a more efficient reaction.

  • For Thiol Conjugation (e.g., Cysteine): A pH between 6.5 and 7.5 is typically optimal. Thiol groups are more acidic than amines and are sufficiently nucleophilic in this range. Higher pH values can lead to disulfide bond formation as a side reaction.

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Low Tosylation Efficiency (Activation Step) Presence of Water: Moisture will react with tosyl chloride and quench the reaction.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Base: The HCl byproduct is not being effectively neutralized, inhibiting the reaction.Ensure at least 1.5 equivalents of base (e.g., triethylamine) are used relative to the tosyl chloride.
Low Conjugation Yield (Conjugation Step) Incorrect pH for Nucleophile: The pH is too low for amine conjugation, leaving the amines protonated and unreactive.For amine targets, ensure the buffer pH is in the 8.0-9.5 range. Verify the pH of the final reaction mixture.
Side Reaction with Tosyl Chloride: In some cases, the tosyl chloride can react with the alcohol to produce an alkyl chloride instead of a tosylate, which is less reactive.This is often substrate-dependent. Ensure the tosylation reaction conditions (temperature, solvent) are mild to favor tosylate formation.

Pathway 3: Coupling to Carboxylic Acids via EDC/NHS Chemistry

This strategy is used to form a stable ester linkage between the this compound and a carboxylic acid (-COOH) group on a target molecule. It is a two-step reaction where the carboxylic acid is first activated to a more reactive N-hydroxysuccinimide (NHS) ester using EDC and NHS, which is then attacked by the hydroxyl group of the PEG.

Relationship between pH, Reaction, and Hydrolysis

G cluster_pH Optimal pH Ranges A Carboxylic Acid (-COOH) Activation with EDC/NHS B NHS-Ester Reaction with this compound A->B Favored at Slightly Acidic pH C NHS-Ester Hydrolysis (Competing Reaction) pH_Scale <-- Acidic pH (4.5-6.0) | Neutral pH (~7.0) | Alkaline pH (8.0-9.0) -->

Caption: The pH-dependent balance between activation, conjugation, and hydrolysis in EDC/NHS chemistry.

Frequently Asked questions (FAQs)

Q1: What is the best pH for activating my carboxylic acid with EDC/NHS?

The activation of the carboxylic acid to an NHS-ester is most efficient at a slightly acidic pH, typically between 4.5 and 6.0 . This is because the carbodiimide (EDC) reactivity is optimal in this range, and the hydrolysis of the resulting NHS-ester is minimized. MES buffer is commonly used for this step.

Q2: What is the best pH for reacting the activated NHS-ester with this compound?

After the activation step, the pH should be raised to 7.0-8.0 for the reaction with the this compound. While alcohols are less nucleophilic than amines, this slightly alkaline pH helps to deprotonate the alcohol, increasing its reactivity.

Q3: My final yield is low. Why might this be happening?

The most significant challenge in this chemistry is the competing hydrolysis of the NHS-ester, which regenerates the original carboxylic acid and prevents conjugation. The rate of this hydrolysis is highly pH-dependent.

  • pH is Too High: At pH values above 8.0, the rate of hydrolysis increases dramatically. For example, the half-life of a typical NHS-ester can drop from hours at pH 7 to just minutes at pH 8.6.

  • "One-Pot" Reaction at High pH: Attempting to perform the activation and conjugation in a single step at a high pH (e.g., 8.0) will result in rapid EDC and NHS-ester hydrolysis and very low yields. A two-step pH process is crucial.

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Low Conjugation Yield NHS-Ester Hydrolysis: The pH during the conjugation step is too high, or the time between activation and conjugation is too long.Perform a strict two-step, two-pH procedure. Activate at pH 4.5-6.0, then immediately adjust the pH to 7.0-7.5 and add the this compound. Do not let the activated intermediate sit for extended periods.
Inefficient Activation: The pH during the EDC/NHS step was not acidic enough.Ensure the activation buffer (e.g., MES) is correctly prepared and at a pH between 4.5 and 6.0.
No Reaction Quenching of Reagents: The buffers used contain interfering substances like carboxylates (e.g., acetate, citrate) or primary amines (e.g., Tris), which will consume the EDC or NHS-ester.Use appropriate buffers for each step: a non-amine, non-carboxylate buffer like MES for activation, and a non-amine buffer like PBS or Borate for conjugation.

Quantitative Data Summary

The efficiency of PEGylation is critically dependent on pH. The table below summarizes the optimal pH ranges and key considerations for different conjugation chemistries.

Conjugation Chemistry Target Functional Group Optimal pH Range Key Considerations & Yield Impact
Reductive Amination (using m-PEG-aldehyde)Primary Amine (-NH2)5.5 - 7.5Yield decreases below pH 5.5 (amine protonation) and reagent stability may decrease above pH 7.5 . A pH of ~6 is often a good starting point.
Nucleophilic Substitution (using m-PEG-tosylate)Primary Amine (-NH2)8.0 - 9.5Yield is highly dependent on deprotonation of the amine. Reaction is very slow at neutral pH.
Thiol (-SH)6.5 - 7.5Higher pH (>8.0) can lead to disulfide bond side reactions , reducing the yield of the desired conjugate.
EDC/NHS Coupling (reacting with m-PEG-alcohol)Carboxylic Acid (-COOH)Activation: 4.5 - 6.0 Conjugation: 7.0 - 8.0 A two-step pH process is critical. Yield is severely impacted by NHS-ester hydrolysis , which has a half-life of only ~10 minutes at pH 8.6.

Detailed Experimental Protocols

Protocol 1: Activation of this compound to m-PEG36-Aldehyde (Swern Oxidation)

The Swern oxidation is a mild and reliable method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride

  • Anhydrous Triethylamine (TEA)

  • Inert atmosphere (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Setup: Assemble a flame-dried, three-neck flask equipped with a dropping funnel, a thermometer, and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, keeping the internal temperature below -60 °C. Stir for 15 minutes.

  • Alcohol Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30 minutes.

  • Base Addition: Slowly add anhydrous triethylamine (TEA) (5.0 equivalents) to the mixture. The reaction is exothermic; add slowly to maintain the low temperature.

  • Warming & Quenching: Stir the reaction at -78 °C for another 30 minutes, then allow it to warm slowly to room temperature.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG36-aldehyde.

  • Purification & Characterization: The product can be purified by precipitation in cold diethyl ether. Confirm the conversion to aldehyde using ¹H NMR spectroscopy (disappearance of the alcohol proton signal and appearance of the aldehyde proton signal at ~9.5-10 ppm).

Protocol 2: Conjugation of m-PEG36-Aldehyde to a Protein via Reductive Amination

Materials:

  • Purified m-PEG36-aldehyde

  • Amine-containing protein

  • Reaction Buffer: 100 mM MES or Phosphate Buffer, pH 6.0

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Addition: Dissolve the m-PEG36-aldehyde in the reaction buffer. Add the PEG solution to the protein solution at a desired molar excess (e.g., 5- to 20-fold molar excess of PEG over protein).

  • Initiate Reaction: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction at 4°C or room temperature with gentle stirring. Monitor the reaction progress over time (e.g., 2, 4, 8, and 24 hours) by taking aliquots and analyzing them via SDS-PAGE to determine the optimal reaction duration.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted PEG-aldehyde.

  • Purification: Remove unreacted PEG and reagents and isolate the PEGylated protein conjugate using a suitable chromatography method, such as SEC or Ion-Exchange Chromatography (IEX).

  • Analysis: Analyze the purified conjugate using SDS-PAGE to assess the degree of PEGylation and Mass Spectrometry to confirm the final product mass.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming m-PEG36-Alcohol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) to a target molecule is a critical step that requires robust analytical confirmation. This guide provides an objective comparison of key analytical methods to confirm the conjugation of methoxy-PEG36-alcohol (m-PEG36-alcohol) to a target molecule. We will delve into the principles of each technique, present comparative data in structured tables, provide detailed experimental protocols, and illustrate workflows using diagrams.

The conjugation of a molecule with this compound results in a new entity with altered physicochemical properties. The goal of the analytical methods is to confirm the presence of the PEG chain on the target molecule, assess the purity of the conjugate, and quantify the efficiency of the conjugation reaction. The choice of method depends on the specific information required, the nature of the conjugated molecule, and the available instrumentation.[1]

Comparison of Key Analytical Techniques

Several analytical techniques can be employed to characterize this compound conjugates. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers distinct advantages and provides complementary information.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the key quantitative and qualitative parameters for each technique in the context of analyzing this compound conjugation.

Feature¹H NMR SpectroscopyMass Spectrometry (MALDI-TOF & ESI-LC/MS)HPLC (SEC & RP-HPLC)FTIR Spectroscopy
Primary Information Structural confirmation, Conjugation efficiency (%)Molecular weight confirmation, Purity assessmentPurity (%), Separation of conjugate from starting materialsConfirmation of functional group changes
Quantitative Capability High (Integration of specific peaks)Semi-quantitative (relative peak intensity)High (Peak area integration)Low (Primarily qualitative)
Resolution Atomic levelHigh (Isotopic resolution possible with ESI)High (Separation of closely related species)Functional group level
Sensitivity ModerateHighModerate to HighLow to Moderate
Sample Requirement ~1-5 mg< 1 mg~1 mg/mL~1-2 mg
Advantages Non-destructive, provides detailed structural information.[2]High accuracy in mass determination, suitable for complex mixtures (with LC).[3]Robust for purity determination and preparative separation.[4]Fast, simple sample preparation, reagent-free.[5]
Disadvantages Can have complex spectra, potential for peak overlap.May require specific matrices (MALDI), potential for in-source fragmentation.Can be denaturing (RP-HPLC), resolution may depend on PEG size.Not suitable for quantification, susceptible to interference from moisture.

Experimental Protocols and Methodologies

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.

¹H NMR Spectroscopy for Structural Confirmation and Quantification

¹H NMR is a powerful tool for unequivocally confirming the covalent attachment of the m-PEG36 chain and for quantifying the extent of conjugation.

Experimental Protocol:

  • Sample Preparation: Dissolve 3-5 mg of the purified conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Data Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Parameters: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic sharp singlet of the methoxy (CH₃O-) protons of the m-PEG chain (typically around 3.38 ppm).

    • Identify the repeating ethylene glycol protons (-OCH₂CH₂-) of the PEG backbone, which appear as a large signal around 3.65 ppm.

    • Look for the appearance of new signals or shifts in the signals of the alcohol molecule that are indicative of conjugation. For example, the proton on the carbon bearing the alcohol will shift downfield upon esterification or etherification.

    • Quantification: The degree of conjugation can be calculated by comparing the integration of a characteristic peak from the alcohol moiety to the integration of the methoxy protons of the m-PEG chain.

Expected Outcome: The presence of both the characteristic PEG signals and the signals from the alcohol moiety in the same spectrum, with predictable chemical shift changes, confirms conjugation.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of the conjugate, which provides direct evidence of a successful reaction. Both MALDI-TOF and ESI-LC/MS are valuable techniques.

Experimental Protocol for MALDI-TOF MS:

  • Sample Preparation:

    • Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 50:50 acetonitrile:water with 0.1% TFA).

    • Prepare a cationizing agent solution (e.g., sodium trifluoroacetate [NaTFA] in ethanol).

    • Mix the sample (~1 mg/mL), matrix, and cationizing agent.

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition:

    • Instrument: MALDI-TOF mass spectrometer.

    • Mode: Positive ion reflector mode.

    • The instrument is calibrated using a standard of known molecular weight.

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks, each corresponding to the conjugate with a sodium ion adduct ([M+Na]⁺).

    • Compare the observed molecular weight with the calculated theoretical molecular weight of the this compound conjugate.

Experimental Protocol for ESI-LC/MS:

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the HPLC mobile phase (e.g., water/acetonitrile) to a concentration of approximately 1 mg/mL.

  • LC Separation:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.

  • MS Detection:

    • Instrument: ESI-TOF or ESI-Quadrupole mass spectrometer.

    • Mode: Positive ion mode.

    • The mass spectrometer will acquire data over a relevant m/z range.

  • Data Analysis: The mass spectrum will show a series of multiply charged ions. Deconvolution of this spectrum will provide the molecular weight of the conjugate.

Expected Outcome: A mass spectrum showing a peak or distribution of peaks corresponding to the expected molecular weight of the this compound conjugate confirms the successful conjugation.

HPLC for Purity Assessment

HPLC is essential for determining the purity of the conjugate and for separating it from the unreacted starting materials (this compound and the parent alcohol). Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are commonly used.

Experimental Protocol for SEC-HPLC:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~2.0 mg/mL and filter through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Column: A column suitable for separating molecules based on their hydrodynamic volume (e.g., Zenix SEC-150).

    • Mobile Phase: An aqueous buffer, such as 150 mM sodium phosphate, pH 7.0.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the alcohol or conjugate absorbs, or a refractive index (RI) detector.

  • Data Analysis: The conjugate, being larger than the unreacted alcohol, will elute earlier. Unreacted this compound will also have a distinct elution time. The purity can be calculated from the relative peak areas.

Experimental Protocol for RP-HPLC:

  • Sample Preparation: Dissolve the crude reaction mixture in a solvent compatible with the initial mobile phase (e.g., a high percentage of the aqueous component).

  • Chromatographic Conditions:

    • Column: A C18 or C8 column.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from a low percentage of B to a high percentage of B.

    • Detection: UV detector at a wavelength appropriate for the chromophore in the alcohol.

  • Data Analysis: The retention time of the conjugate will be different from the starting materials. The hydrophobicity of the conjugate will determine its elution relative to the starting alcohol.

Expected Outcome: A chromatogram showing a major peak for the conjugate with minimal peaks for the starting materials indicates a successful and pure conjugation.

FTIR Spectroscopy for Functional Group Analysis

FTIR spectroscopy can provide qualitative evidence of conjugation by detecting changes in the characteristic vibrational frequencies of functional groups involved in the linkage (e.g., the formation of an ester or ether bond).

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an ATR accessory.

  • Data Acquisition:

    • Instrument: FTIR spectrometer.

    • Scan Range: Typically 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Compare the spectrum of the conjugate with the spectra of the starting materials (this compound and the parent alcohol).

    • Look for the appearance of new peaks or the disappearance of peaks associated with the reactive functional groups. For example, in the case of an ester linkage, a new strong carbonyl (C=O) stretching band will appear around 1735 cm⁻¹.

    • The characteristic C-O-C stretching vibration of the PEG backbone will be prominent around 1100 cm⁻¹.

Expected Outcome: The FTIR spectrum of the product will show characteristic bands from both the m-PEG36 moiety and the alcohol, along with new bands corresponding to the newly formed covalent linkage.

Mandatory Visualizations

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical workflow and the complementary nature of the analytical techniques used to confirm this compound conjugation.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation start Conjugation Reaction (this compound + Target Alcohol) purification Purification of Crude Product (e.g., Column Chromatography) start->purification hplc HPLC (Purity Assessment) purification->hplc Is the product pure? nmr ¹H NMR Spectroscopy (Structural Confirmation & Quantification) hplc->nmr Yes ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms Structure confirmed ftir FTIR Spectroscopy (Functional Group Analysis) ms->ftir Mass confirmed end Conjugation Confirmed ftir->end Functional groups confirmed G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in mobile phase filter_sample Filter through 0.22 µm syringe filter prep_sample->filter_sample inject Inject sample onto HPLC system filter_sample->inject separate Separation on chromatographic column inject->separate detect Detection (UV or RI) separate->detect chromatogram Obtain chromatogram detect->chromatogram integrate Integrate peak areas chromatogram->integrate calculate Calculate purity (%) integrate->calculate G start Purified Conjugate ms Mass Spectrometry start->ms ms_ok Correct Molecular Weight? ms->ms_ok nmr ¹H NMR nmr_ok Correct Structure? nmr->nmr_ok hplc HPLC hplc_ok Sufficient Purity? hplc->hplc_ok ms_ok->nmr Yes fail Review Synthesis/ Purification ms_ok->fail No nmr_ok->hplc Yes nmr_ok->fail No success Conjugation Successful hplc_ok->success Yes hplc_ok->fail No

References

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide to m-PEG36-alcohol and Shorter Chain Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how polyethylene glycol (PEG) linker length influences the performance of Proteolysis Targeting Chimeras (PROTACs), with a special focus on the comparison between the extended m-PEG36-alcohol linker and its shorter counterparts.

In the rapidly advancing field of targeted protein degradation, the design of a PROTAC is a delicate balancing act between its three core components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and the linker that tethers them. Among the various linker types, PEG linkers have gained widespread use due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and complex PROTAC molecules.[1][2] The length of this PEG linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, profoundly influencing ternary complex formation, degradation potency, and overall pharmacokinetic properties.[3][4]

This guide provides an objective comparison of the performance of PROTACs equipped with the long-chain this compound linker versus those with shorter PEG linkers, supported by a synthesis of available experimental data.

The Critical Role of Linker Length in PROTAC Function

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ligase.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The length and flexibility of the PEG linker are paramount in achieving an optimal orientation of the two proteins within this complex.

  • Linkers that are too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.

  • Linkers that are too long , such as those incorporating this compound, can provide greater flexibility. This can be advantageous for spanning larger distances between the binding pockets of the target protein and the E3 ligase, or for accommodating complex protein topographies. However, excessive length can also lead to a decrease in potency due to a higher entropic penalty upon binding and the potential for the formation of non-productive ternary complexes where ubiquitination is inefficient.

Therefore, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

While direct comparative studies systematically evaluating a very long linker like this compound against a wide range of shorter PEG linkers for a single target are not extensively available in the public literature, we can synthesize data from various studies to observe trends. The following tables summarize key performance indicators for PROTACs with different PEG linker lengths targeting various proteins.

Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker Length (atoms)Target ProteinE3 LigaseDegradation EfficacyReference
12ERαVHLEffective
16ERαVHLMore Potent
19ERαVHLLess Effective than 16-atom
21ERαVHLLess Effective than 16-atom

A study by Cyrus et al. highlighted that for ERα degradation, a 16-atom linker was more effective than a 12-atom linker, suggesting an optimal length for this particular system.Further studies showed that extending the linker beyond 16 atoms led to a decrease in degradation efficiency.

Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Research on TBK1 degraders demonstrated a clear length-dependent activity, with linkers shorter than 12 atoms being inactive. A 21-atom linker showed high potency, while a longer 29-atom linker had significantly reduced efficacy.

Table 3: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

Linker CompositionTarget ProteinE3 LigasePotencyReference
< 4 PEG unitsBTKCRBNImpaired
≥ 4 PEG unitsBTKCRBNPotent

In the case of BTK degraders, PROTACs with shorter PEG linkers (less than 4 PEG units) showed impaired activity, which was attributed to steric hindrance.Longer linkers with 4 or more PEG units were found to be potent degraders.

Implications for this compound:

The data suggests a "Goldilocks" principle for linker length – not too short, not too long. While no direct data for a PEG36 linker is presented, the trend of diminishing returns and even reduced efficacy with excessively long linkers in the TBK1 example suggests that an this compound linker might be beyond the optimal length for many target-E3 ligase pairs. However, for targets with particularly challenging geometries or deep binding pockets, the extended flexibility and reach of a PEG36 linker could be beneficial. The enhanced hydrophilicity of such a long PEG chain could also be advantageous for improving the solubility of highly lipophilic PROTACs.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation A 1. PROTAC Synthesis (Varying PEG Linker Lengths) B 2. In vitro Binding Assays (ITC, FP) A->B Characterize Binding C 3. Cellular Degradation Assays (Western Blot) A->C Treat Cells D 4. Data Analysis (DC50, Dmax) B->D C->D Quantify Degradation E 5. Pharmacokinetic Studies (In vivo) D->E Select Lead Compounds F Optimal PROTAC Candidate E->F

Caption: A typical experimental workflow for evaluating PROTACs.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., MCF-7 for ERα, K562 for BTK) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the PROTACs with varying linker lengths in fresh culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

  • Treat the cells with the different concentrations of PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

2. Cell Lysis:

  • After the treatment period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Incubate on ice for 15-30 minutes with occasional swirling.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

3. Protein Quantification:

  • Carefully transfer the supernatant (cleared lysate) to new tubes.

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

5. Western Blotting:

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Data Analysis:

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). This is crucial for understanding the cooperativity of ternary complex formation.

1. Sample Preparation:

  • Express and purify the target protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

  • Dialyze all proteins and dissolve the PROTAC in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heat of dilution effects.

  • Degas all solutions before use.

2. Binary Binding Experiments:

  • PROTAC into Target Protein: Fill the ITC syringe with the PROTAC solution (e.g., 100-200 µM) and the sample cell with the target protein solution (e.g., 10-20 µM).

  • PROTAC into E3 Ligase: Fill the ITC syringe with the PROTAC solution and the sample cell with the E3 ligase complex solution.

  • Perform the titrations and analyze the data using a one-site binding model to determine the binary binding affinities (Kd1 and Kd2).

3. Ternary Complex Formation Experiment:

  • Fill the ITC syringe with the PROTAC solution.

  • Fill the sample cell with a mixture of the target protein and the E3 ligase complex at concentrations similar to the binary experiments.

  • Perform the titration.

4. Data Analysis and Cooperativity Calculation:

  • Analyze the data from the ternary experiment to determine the apparent binding affinity (Kd_app).

  • The cooperativity factor (α) is calculated as: α = (Kd1 * Kd2) / (Kd_app * [Protein in cell]).

  • An α value greater than 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second. An α value less than 1 indicates negative cooperativity.

Protocol 3: Fluorescence Polarization (FP) for Binding Affinity

FP is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. It is a high-throughput method for determining binding affinities.

1. Reagent Preparation:

  • Synthesize or obtain a fluorescently labeled ligand (tracer) for either the target protein or the E3 ligase.

  • Prepare a stock solution of the tracer, the unlabeled PROTACs, the target protein, and the E3 ligase in an appropriate assay buffer (e.g., PBS with 0.01% Triton X-100).

2. Assay Setup (Competition FP):

  • In a black, low-volume 384-well plate, add a fixed concentration of the target protein and the fluorescent tracer. The concentration of the tracer should be at or below its Kd for the protein.

  • Add serial dilutions of the unlabeled PROTACs to the wells.

  • Include controls for unbound tracer (no protein) and bound tracer (no competitor).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

3. Measurement:

  • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

4. Data Analysis:

  • Plot the change in fluorescence polarization as a function of the PROTAC concentration.

  • Fit the data to a competitive binding model to determine the IC50 value, which can then be converted to a Ki (inhibition constant) to reflect the binding affinity of the PROTAC.

Conclusion

The length of the PEG linker is a critical parameter in the rational design of potent and effective PROTACs. While shorter linkers can be effective, they also run the risk of inducing steric clashes that prevent the formation of a stable ternary complex. Longer linkers, such as those derived from this compound, offer increased flexibility that may be necessary for certain target-E3 ligase pairs with challenging structural features. However, the available data suggests a general trend where excessively long linkers can lead to a decrease in degradation efficacy.

The optimal linker length is not a one-size-fits-all parameter and must be empirically determined for each new PROTAC system. By systematically synthesizing and evaluating a series of PROTACs with varying PEG linker lengths using the detailed experimental protocols provided in this guide, researchers can identify the optimal linker for their specific target, thereby accelerating the development of novel protein-degrading therapeutics. The continued exploration of linker chemistry and the use of computational modeling will further enhance our ability to predict and design PROTACs with improved efficacy and drug-like properties.

References

A Comparative Guide to m-PEG36-alcohol and Alkyl Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective and safe drug conjugates, such as antibody-drug conjugates (ADCs). The linker's chemical properties dictate the stability, solubility, pharmacokinetics, and mechanism of drug release, ultimately influencing the therapeutic window of the conjugate. This guide provides an objective comparison between hydrophilic m-PEG36-alcohol linkers and more traditional hydrophobic alkyl linkers, supported by experimental data.

Introduction to Linker Technology

Linkers are the molecular bridges that connect a targeting moiety, like a monoclonal antibody, to a therapeutic payload. They are broadly categorized based on their chemical structure and release mechanism. The choice between a hydrophilic polyethylene glycol (PEG)-based linker, such as this compound, and a hydrophobic alkyl linker has profound implications for the overall performance of the drug conjugate.[1]

  • This compound Linkers: These are characterized by a long, flexible, and hydrophilic chain of 36 ethylene glycol units, terminating in a hydroxyl group that can be used for further chemical modification and conjugation.[2][3] The PEG chain imparts several desirable properties, including increased aqueous solubility, reduced aggregation, and improved pharmacokinetic profiles.[4]

  • Alkyl Linkers: These linkers are typically composed of a hydrocarbon chain. A common example used in ADCs is the maleimidocaproyl (MC) linker, which is part of the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker. Alkyl linkers are often more hydrophobic than PEG linkers and are commonly used in non-cleavable formats, which are known for their high plasma stability.

Physicochemical Properties

The physicochemical properties of the linker have a direct impact on the drug conjugate's behavior both in vitro and in vivo.

PropertyThis compound LinkerAlkyl Linker (e.g., MC)
Hydrophilicity HighLow to Moderate
Solubility High in aqueous solutionsLower in aqueous solutions
Aggregation Propensity Low; can reduce aggregation of hydrophobic payloadsHigher, especially with hydrophobic payloads
Flexibility HighModerate
Chemical Handle Terminal hydroxyl (-OH) groupOften part of a larger crosslinker with reactive groups like maleimide

Impact on Pharmacokinetics and Efficacy: A Comparative Analysis

3.1. In Vitro Cytotoxicity

The inclusion of a PEG linker can sometimes lead to a modest decrease in in vitro cytotoxicity compared to a non-PEGylated counterpart. This is potentially due to steric hindrance at the target cell surface.

ConjugateLinker TypeIC50 (nM) on SKOV-3 cellsFold Change in Cytotoxicity vs. HM
ZHER2-SMCC-MMAE (HM)Alkyl-based (non-PEGylated)0.381.0
ZHER2-PEG4K-MMAE (HP4KM)PEGylated1.74.5-fold decrease
ZHER2-PEG10K-MMAE (HP10KM)PEGylated8.522-fold decrease
Data from Li et al., Int J Mol Sci, 2021.

3.2. Pharmacokinetics

PEGylation is well-known to improve the pharmacokinetic profile of bioconjugates by increasing their hydrodynamic size, which reduces renal clearance and shields them from enzymatic degradation. This leads to a longer circulation half-life.

ConjugateLinker TypeHalf-life (t1/2) in vivoFold Change in Half-life vs. HM
ZHER2-SMCC-MMAE (HM)Alkyl-based (non-PEGylated)0.8 h1.0
ZHER2-PEG4K-MMAE (HP4KM)PEGylated2.0 h2.5-fold increase
ZHER2-PEG10K-MMAE (HP10KM)PEGylated8.9 h11.2-fold increase
Data from Li et al., Int J Mol Sci, 2021.

3.3. In Vivo Efficacy

The improved pharmacokinetics of PEGylated conjugates often translates to enhanced in vivo antitumor efficacy, despite a potential decrease in in vitro potency. The longer circulation time allows for greater accumulation of the drug conjugate in the tumor tissue. In the comparative study, the conjugate with the 10 kDa PEG linker (HP10KM) showed the most ideal tumor therapeutic ability in an animal model.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug conjugates with different linkers.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a drug conjugate.

  • Cell Seeding: Plate tumor cells (e.g., SKOV-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Drug Conjugate Preparation: Prepare serial dilutions of the drug conjugates (with this compound and alkyl linkers) in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the diluted drug conjugates to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

4.2. In Vivo Pharmacokinetic Study

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a drug conjugate in a rodent model.

  • Animal Model: Use healthy mice or rats (e.g., BALB/c mice).

  • Administration: Administer the drug conjugates with different linkers intravenously via the tail vein at a specific dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 h, 4 h, 8 h, 24 h, 48 h, 72 h) via retro-orbital or tail vein sampling.

  • Plasma Isolation: Process the blood samples to isolate plasma.

  • Quantification: Determine the concentration of the drug conjugate in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate parameters such as half-life (t1/2), clearance, and area under the curve (AUC).

4.3. Plasma Stability Assay

This protocol describes a method to assess the stability of the linker and the extent of drug release in plasma.

  • Incubation: Incubate the drug conjugate at a known concentration in plasma (human, mouse, or rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Preparation: For analysis of free payload, precipitate the plasma proteins with an organic solvent (e.g., acetonitrile). For analysis of the intact conjugate, use immunocapture to isolate the ADC.

  • LC-MS Analysis: Analyze the supernatant (for free payload) or the eluted immunocaptured sample (for intact ADC) by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload or the change in the drug-to-antibody ratio (DAR) over time.

Visualizing Key Concepts

5.1. General Synthesis and Mechanism of Action of an ADC

The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate and its mechanism of action.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_moa Mechanism of Action Antibody Monoclonal Antibody Conjugation Conjugation Antibody->Conjugation Linker Linker (m-PEG36-OH or Alkyl) Activation Linker Activation Linker->Activation Payload Cytotoxic Payload Payload->Activation Activation->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Circulation Systemic Circulation ADC->Circulation Targeting Tumor Cell Targeting Circulation->Targeting Internalization Internalization Targeting->Internalization Release Payload Release Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

General workflow for ADC synthesis and its mechanism of action.

5.2. Signaling Pathway for Tubulin Inhibitor Payloads

Many payloads used in ADCs, such as monomethyl auristatin E (MMAE), are tubulin inhibitors. They disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Tubulin_Inhibitor_Pathway ADC ADC Internalization and Payload Release MMAE MMAE Payload ADC->MMAE Polymerization Microtubule Polymerization MMAE->Polymerization Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Polymerization Depolymerization Microtubule Depolymerization Polymerization->Depolymerization Disruption Disruption of Microtubule Dynamics Polymerization->Disruption Depolymerization->Tubulin G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Signaling pathway of a tubulin inhibitor payload like MMAE.

5.3. Logical Comparison of Linker Properties

This diagram illustrates the key trade-offs between this compound and alkyl linkers.

Linker_Comparison cluster_peg This compound Linker cluster_alkyl Alkyl Linker PEG_Pros Pros: + High Hydrophilicity + Reduced Aggregation + Improved Pharmacokinetics + Higher DAR Possible PEG_Cons Cons: - Potential for Reduced  In Vitro Potency - Possible 'Bystander Effect'  Limitation (if non-cleavable) Alkyl_Pros Pros: + High Plasma Stability (especially if non-cleavable) + Well-established Chemistry Alkyl_Cons Cons: - Higher Hydrophobicity - Prone to Aggregation - Faster Clearance - Lower DAR often required

Logical comparison of this compound and alkyl linkers.

Conclusion

The selection of a linker is a critical step in the design of a drug conjugate and involves a trade-off between various properties.

  • This compound linkers and other PEG-based linkers are highly advantageous for drug conjugates with hydrophobic payloads or when a high drug-to-antibody ratio is desired. The enhanced hydrophilicity they confer leads to reduced aggregation, improved pharmacokinetics, and often superior in vivo efficacy.

  • Alkyl linkers , particularly in non-cleavable formats, offer the primary advantage of high plasma stability, which can minimize premature drug release and associated off-target toxicity.

Ultimately, the optimal linker choice depends on the specific characteristics of the antibody, the payload, and the target indication. For highly hydrophobic payloads where aggregation and rapid clearance are concerns, a hydrophilic this compound linker is a strong candidate. For applications where maximum plasma stability is paramount and a lower drug-to-antibody ratio is acceptable, a traditional alkyl linker may be preferred. Empirical testing of various linker designs remains essential for the development of a safe and effective drug conjugate.

References

Unveiling the Surface Properties: A Comparative Guide to the DLS Characterization of m-PEG36-Alcohol Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

The functionalization of nanoparticles with polyethylene glycol (PEG) is a cornerstone of nanomedicine, enhancing circulation time and stability. For researchers and drug development professionals, accurately characterizing these modifications is critical. Dynamic Light Scattering (DLS) is a principal technique for this purpose, providing insights into the hydrodynamic size, size distribution, and surface charge of nanoparticles in their native, solvated state. This guide offers a comparative analysis of nanoparticles before and after functionalization with m-PEG36-alcohol, supported by experimental data and detailed protocols.

Comparative Analysis of DLS Data

The addition of an this compound layer to the surface of a nanoparticle significantly alters its physicochemical properties as measured by DLS. The PEG layer increases the overall hydrodynamic diameter and can influence the surface charge and polydispersity.

ParameterBare Nanoparticles (Pre-functionalization)This compound Functionalized NanoparticlesRationale for Change
Z-Average Diameter (d.nm) 113.1 ± 6.4[1]135 - 150The this compound layer, along with the associated solvent layer, increases the overall hydrodynamic size of the nanoparticle.[2]
Polydispersity Index (PDI) 0.15[1]< 0.2A low PDI indicates a monodisperse and homogenous population. Successful functionalization should not induce significant aggregation.[2][3]
Zeta Potential (mV) -30.6 ± 0.7-5 to -15The neutral this compound chains shield the nanoparticle's native surface charge, shifting the zeta potential closer to neutrality.

Note: The data presented are representative values compiled from multiple sources to illustrate the expected trends. Actual results will vary based on the core nanoparticle material, size, and the specific functionalization protocol.

Experimental Workflow and Logical Relationships

The process of characterizing nanoparticles using DLS follows a systematic workflow, from sample preparation to data analysis and interpretation. This diagram illustrates the key steps and decision points in the process.

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis & Interpretation Prep_Start Start: Nanoparticle Stock Solution Dilution Dilute Sample to Optimal Concentration (e.g., 100-500 kcps) Prep_Start->Dilution Filtration Filter Through 0.22 µm Syringe Filter Dilution->Filtration Cuvette Transfer to Clean DLS Cuvette Filtration->Cuvette Instrument Instrument Setup (Set Dispersant, Temperature, Angle) Cuvette->Instrument Load Sample Equilibration Allow Sample to Equilibrate (e.g., 120 seconds) Instrument->Equilibration Acquisition Data Acquisition (Measure Correlation Function) Equilibration->Acquisition Analysis Calculate Hydrodynamic Diameter (Z-Avg) & Polydispersity Index (PDI) Acquisition->Analysis Correlation Data Zeta_Analysis Measure Electrophoretic Mobility & Calculate Zeta Potential Acquisition->Zeta_Analysis If Measuring Zeta Interpretation Interpret Results (Compare to Bare Nanoparticles) Analysis->Interpretation Zeta_Analysis->Interpretation Final_Report Final Characterization Report Interpretation->Final_Report Generate Report

DLS Experimental Workflow Diagram.

Detailed Experimental Protocols

Accurate and reproducible DLS results are contingent on meticulous sample preparation and consistent instrument operation.

Protocol 1: Hydrodynamic Size and Polydispersity Index (PDI) Measurement
  • Sample Preparation:

    • Gently vortex the stock solution of this compound functionalized nanoparticles to ensure homogeneity.

    • Dilute the stock solution with an appropriate solvent (e.g., deionized water or PBS) to achieve an optimal count rate, typically between 100 and 500 kilocounts per second (kcps). This may require a dilution series to determine the ideal concentration.

    • Immediately before measurement, filter the diluted sample through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette. This step is crucial to remove any large aggregates or dust that could interfere with the measurement.

  • Instrument Setup and Measurement:

    • Ensure the DLS instrument has been allowed to warm up and stabilize.

    • Input the correct parameters for the dispersant (viscosity and refractive index) and set the desired measurement temperature (typically 25°C).

    • Set the measurement angle (e.g., 173° for backscatter detection, which is common for minimizing multiple scattering effects).

    • Place the cuvette in the instrument and allow the sample to thermally equilibrate for at least 120 seconds before initiating the measurement.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

Protocol 2: Zeta Potential Measurement
  • Sample Preparation:

    • Dilute the nanoparticle stock solution to an appropriate concentration, similar to the DLS size measurement. The sample should be transparent or only slightly turbid.

    • Do not filter the sample unless large aggregates are known to be present, as filtration can alter the surface properties of the nanoparticles and affect the zeta potential reading.

  • Instrument Setup and Measurement:

    • Use a dedicated folded capillary cell or a dip cell for the measurement.

    • Rinse the cell thoroughly with the dispersant before and after each measurement to prevent cross-contamination.

    • Carefully inject the sample into the cell, ensuring no air bubbles are present, as they will interfere with the measurement.

    • Place the cell in the instrument and allow it to equilibrate.

    • Apply the electric field and measure the electrophoretic mobility of the particles. The instrument's software will then calculate the zeta potential using the Henry equation.

    • Perform multiple measurements to ensure the stability and reliability of the results.

Interpreting the Results: A Comparative Perspective

Hydrodynamic Diameter vs. Core Size: A common point of confusion is the discrepancy between DLS and Transmission Electron Microscopy (TEM) data. DLS measures the hydrodynamic diameter, which includes the nanoparticle core, the this compound layer, and a layer of solvent that moves with the particle. TEM, in contrast, visualizes the dehydrated, electron-dense core, and the PEG layer often collapses under the high vacuum conditions, making it invisible. Therefore, the hydrodynamic diameter measured by DLS is expected to be significantly larger than the core diameter observed by TEM. This difference provides confirmation of a successful surface functionalization.

Polydispersity Index (PDI): The PDI is a measure of the broadness of the size distribution. A PDI value below 0.2 is generally considered acceptable for monodisperse nanoparticle populations in drug delivery applications. An increase in PDI after functionalization could indicate that the process has induced aggregation, which may require optimization of the protocol or additional purification steps like size exclusion chromatography.

Zeta Potential: Zeta potential is an indicator of the surface charge of the nanoparticles and is a critical parameter for predicting their stability in suspension and their interaction with biological systems. Many bare nanoparticles have a negative surface charge. The dense layer of neutral, hydrophilic this compound chains effectively shields this surface charge. This "stealth" effect reduces opsonization and uptake by the reticuloendothelial system, which is a primary goal of PEGylation. Consequently, a shift in the zeta potential towards neutrality is a strong indicator of successful and dense PEG functionalization.

References

The Efficacy of m-PEG36-alcohol In Vivo: A Comparative Guide to PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Understanding PEGylation and its Impact on In Vivo Efficacy

PEGylation can significantly improve the pharmacokinetic and pharmacodynamic properties of a conjugated molecule. The length and structure of the PEG chain are critical determinants of its in vivo behavior, influencing factors such as solubility, stability, circulation half-life, and immunogenicity.[1][2]

Key Performance Metrics Influenced by PEGylation:

  • Pharmacokinetics: PEGylation typically extends the plasma half-life of a drug by increasing its hydrodynamic size, which reduces renal clearance.[3][4] This leads to a prolonged therapeutic effect and potentially less frequent dosing.

  • Bioavailability: By enhancing solubility and stability, PEGylation can increase the bioavailability of certain drugs.[4]

  • Immunogenicity: The "stealth" properties conferred by the PEG chain can shield the conjugated molecule from the host's immune system, thereby reducing its immunogenicity.

  • Target Tissue Accumulation: For nanocarriers, appropriate PEGylation can lead to increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Comparative Analysis of PEG Structures

The efficacy of a PEGylated molecule is heavily dependent on the architecture of the PEG chain. The most common distinctions are made based on length (molecular weight) and structure (linear vs. branched).

Data Presentation: In Vivo Performance of Different PEG Architectures
PEG CharacteristicIn Vivo Performance MetricGeneral ObservationSupporting Evidence
Linear PEGs (e.g., m-PEG36-alcohol)
Short Chain (e.g., < 5 kDa)Plasma Half-lifeModest increase compared to non-PEGylated molecule.Shorter chains are more susceptible to renal clearance.
ImmunogenicityMay offer some shielding, but less effective than longer chains.The smaller hydrodynamic radius provides less complete coverage of the molecule.
BiodistributionCan be cleared more rapidly by the reticuloendothelial system (RES).
Long Chain (e.g., > 20 kDa)Plasma Half-lifeSignificant increase in circulation time.The larger size effectively prevents rapid renal filtration.
ImmunogenicityProvides a more effective shield against the immune system.
BiodistributionProlonged circulation and potential for increased tumor accumulation in nanocarriers.
Branched PEGs Plasma Half-lifeOften exhibit longer circulation times compared to linear PEGs of the same total molecular weight.The branched structure creates a larger hydrodynamic volume.
ImmunogenicityCan provide superior shielding of the conjugated molecule.The multi-arm structure offers more comprehensive surface coverage.
StabilityMay offer higher stability against proteolysis compared to linear counterparts.

Note: The data presented is a synthesis of general findings from multiple studies and may not be universally applicable to all molecules. The specific properties of the conjugated drug or nanoparticle also play a significant role.

Inferred Efficacy of this compound

This compound is a monodisperse PEG linker with 36 ethylene glycol units, resulting in a molecular weight of approximately 1.6 kDa. Based on its linear structure and molecular weight, its in vivo efficacy profile can be inferred as follows:

  • Pharmacokinetics: As a relatively short-chain linear PEG, this compound would be expected to provide a moderate increase in the circulation half-life of a conjugated small molecule or peptide compared to its unmodified counterpart. The effect would be less pronounced than that observed with longer-chain PEGs (e.g., 20 kDa or 40 kDa).

  • Immunogenicity: It would likely offer a degree of shielding from the immune system, but this effect would be less substantial than that provided by larger or branched PEGs.

  • Applications: Its primary utility, as indicated by its common use as a PROTAC linker, is to improve the solubility and provide a flexible spacer between the two targeting ligands, rather than to dramatically extend the in vivo half-life.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PEGylated compounds in vivo. Below are representative protocols for key experiments.

Pharmacokinetic Analysis

Objective: To determine the plasma half-life, volume of distribution, and clearance rate of a PEGylated compound.

Animal Model: Male Sprague-Dawley rats (or other appropriate species).

Procedure:

  • Administer the PEGylated compound and a non-PEGylated control intravenously via the tail vein at a predetermined dose.

  • Collect blood samples from the jugular vein at various time points (e.g., 5 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr).

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS, ELISA).

  • Perform pharmacokinetic modeling of the concentration-time data to calculate key parameters.

Biodistribution Study

Objective: To determine the tissue distribution and target site accumulation of a PEGylated compound.

Animal Model: Tumor-bearing nude mice (for oncology applications).

Procedure:

  • Label the PEGylated compound with a radioactive isotope (e.g., 125I) or a fluorescent dye.

  • Administer the labeled compound intravenously to the tumor-bearing mice.

  • At selected time points post-injection, euthanize the animals and harvest major organs and tumors.

  • Measure the radioactivity or fluorescence in each tissue to determine the percentage of the injected dose per gram of tissue (%ID/g).

  • (Optional) Perform whole-body imaging (e.g., SPECT/CT, PET/CT, or optical imaging) at various time points before euthanasia to visualize the biodistribution in real-time.

In Vivo Efficacy (Antitumor) Study

Objective: To evaluate the therapeutic efficacy of a PEGylated anticancer drug.

Animal Model: Xenograft or syngeneic tumor models in mice.

Procedure:

  • Inoculate mice with cancer cells to establish tumors.

  • Once tumors reach a predetermined size, randomize the animals into treatment groups (e.g., vehicle control, free drug, non-PEGylated conjugate, PEGylated conjugate).

  • Administer the treatments according to a defined dosing schedule.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor animal body weight as an indicator of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizing Experimental Workflows and Logical Relationships

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow for evaluating PEGylated compounds and the logical relationship between PEG structure and its in vivo effects.

G cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Testing cluster_2 Data Analysis Compound Synthesis Compound Synthesis In Vitro Characterization In Vitro Characterization Compound Synthesis->In Vitro Characterization Animal Model Selection Animal Model Selection In Vitro Characterization->Animal Model Selection Pharmacokinetic Study Pharmacokinetic Study Animal Model Selection->Pharmacokinetic Study Dosing Biodistribution Study Biodistribution Study Pharmacokinetic Study->Biodistribution Study Data informs dosing for Efficacy Study Efficacy Study Biodistribution Study->Efficacy Study Confirm target engagement Tumor Growth Inhibition Tumor Growth Inhibition Efficacy Study->Tumor Growth Inhibition Toxicity Assessment Toxicity Assessment Tumor Growth Inhibition->Toxicity Assessment Final Report Final Report Toxicity Assessment->Final Report G cluster_0 PEG Structure cluster_1 Physicochemical Properties cluster_2 In Vivo Effects PEG_Length Length (MW) Hydrodynamic_Size Hydrodynamic Size PEG_Length->Hydrodynamic_Size PEG_Architecture Architecture (Linear vs. Branched) PEG_Architecture->Hydrodynamic_Size Surface_Shielding Surface Shielding PEG_Architecture->Surface_Shielding Renal_Clearance Decreased Renal Clearance Hydrodynamic_Size->Renal_Clearance Immunogenicity Reduced Immunogenicity Surface_Shielding->Immunogenicity Circulation_Half_Life Increased Half-life Renal_Clearance->Circulation_Half_Life Immunogenicity->Circulation_Half_Life Efficacy Enhanced Efficacy Circulation_Half_Life->Efficacy

References

A Comparative Guide to Validating the Purity of m-PEG36-alcohol Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene glycol (PEG) derivatives is critical for the safety, efficacy, and reproducibility of therapeutic and diagnostic agents.[1][2] Methoxy-PEG36-alcohol (m-PEG36-alcohol) is a discrete PEG linker with a defined chain length of 36 ethylene oxide units, a terminal methoxy group, and a reactive hydroxyl group.[3][4] Its homogeneity is a key advantage over polydisperse PEG alternatives. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with an alternative orthogonal method, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity validation of this compound, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a cornerstone technique for the separation, identification, and quantification of components in a mixture, making it indispensable for impurity profiling in pharmaceutical development.[1] For PEG derivatives like this compound, which lack a strong UV chromophore, detection can be challenging. This limitation is overcome by using universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are not dependent on the optical properties of the analyte.

Reversed-phase HPLC (RP-HPLC) is particularly effective for separating this compound from potential impurities, such as the corresponding PEG-diol (HO-PEG36-OH) or derivatives with different chain lengths.

Experimental Protocol: HPLC-ELSD for this compound Purity

This protocol outlines a typical RP-HPLC method coupled with an ELSD for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a gradient pump and autosampler

  • Evaporative Light Scattering Detector (ELSD)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterSpecification
Column Polymer-based reversed-phase, e.g., PLRP-S, 150 x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% to 50% B over 15 minutes, followed by a 5-minute wash at 100% B and a 5-minute re-equilibration at 30% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
ELSD Settings Nebulizer Temperature: 85°C, Evaporator Temperature: 80°C, Gas Flow: 1.0 SLM

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (30% Acetonitrile in Water) to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Orthogonal Purity Validation: Quantitative NMR (qNMR) Spectroscopy

To ensure the highest level of confidence in purity assessment, it is recommended to use an orthogonal method, which relies on a different scientific principle. Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the compound itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct comparison of the analyte to a certified internal standard of known purity.

For this compound, ¹H qNMR can be used to quantify the main compound and any impurities containing protons. The distinct signals of the methoxy group protons and the protons of the methylene group adjacent to the hydroxyl group can be used for quantification.

Experimental Protocol: ¹H qNMR for this compound Purity

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 2 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Using DMSO-d₆ as the solvent can be advantageous as it often results in a stable and well-resolved hydroxyl proton signal for PEGs.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum with parameters optimized for quantification, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.

    • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of the this compound (e.g., the methoxy protons) and the internal standard.

    • Calculate the purity of the this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Performance Comparison: HPLC-ELSD vs. qNMR

The following table summarizes the key performance characteristics of HPLC-ELSD and qNMR for the purity validation of this compound.

ParameterHPLC-ELSDqNMR
Principle Chromatographic separation based on polarity, followed by detection based on light scattering of nebulized particles.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.
Quantification Relative quantification based on peak area percentage. Requires reference standards for identification and accurate quantification of impurities.Absolute quantification using a certified internal standard. Does not require reference standards for each impurity.
Specificity High, can separate closely related impurities such as diols and different PEG chain lengths.High, provides structural information that can help identify impurities. May have difficulty with impurities that do not have unique signals.
Sensitivity Generally in the low microgram range.Lower sensitivity than HPLC, typically requires milligram quantities of sample.
Precision High, with RSDs typically <2%.High, with RSDs typically <1%.
Sample Throughput Higher, with typical run times of 20-30 minutes per sample.Lower, can be more time-consuming for sample preparation and data acquisition.
Destructive Yes, the sample is consumed.No, the sample can be recovered.

Visualizing the Purity Validation Workflow

The following diagram illustrates a comprehensive workflow for the purity validation of this compound, incorporating both HPLC and qNMR as orthogonal methods for a robust assessment.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Purity Assessment Sample This compound Sample Prep_HPLC Prepare HPLC Sample (1 mg/mL in Mobile Phase) Sample->Prep_HPLC Prep_qNMR Prepare qNMR Sample (with Internal Standard in Deuterated Solvent) Sample->Prep_qNMR HPLC HPLC-ELSD Analysis Prep_HPLC->HPLC qNMR qNMR Analysis Prep_qNMR->qNMR Data_HPLC Analyze Chromatogram (Peak Integration, Relative Purity) HPLC->Data_HPLC Data_qNMR Analyze Spectrum (Signal Integration, Absolute Purity Calculation) qNMR->Data_qNMR Compare Compare Results Data_HPLC->Compare Data_qNMR->Compare Final_Purity Final Purity Report Compare->Final_Purity

Purity Validation Workflow

Conclusion

Both HPLC with ELSD and qNMR are powerful techniques for assessing the purity of this compound derivatives. HPLC excels in its high separation efficiency, making it ideal for detecting and quantifying closely related impurities. qNMR, on the other hand, provides an absolute measure of purity and valuable structural information without the need for specific impurity reference standards. For the highest level of confidence in purity validation, a dual approach that leverages the orthogonal nature of these two techniques is highly recommended. This ensures a comprehensive and accurate characterization of the this compound derivative, which is essential for its application in research and drug development.

References

Navigating Protein Modification: A Comparative Guide to m-PEG36-alcohol and Alternatives for Enhancing Protein Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the therapeutic efficacy of proteins is a paramount challenge. Modification of proteins with polymers, a process known as PEGylation, has emerged as a leading strategy to improve their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of m-PEG36-alcohol, a specific polyethylene glycol (PEG) derivative, with other PEGylating agents and alternative protein modification technologies. We present supporting experimental data, detailed protocols for key assays, and visual workflows to aid in the rational design of next-generation protein therapeutics.

The covalent attachment of PEG to a protein can profoundly impact its biological activity, stability, and in vivo half-life. The choice of the PEG linker, including its length, architecture (linear vs. branched), and terminal functional group, is critical in determining the final properties of the conjugated protein. This compound, a monodispersed PEG linker with 36 ethylene glycol units and a terminal hydroxyl group, is often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs); however, its characteristics are relevant to the broader field of protein modification.[1][2]

Comparative Analysis of Protein Modification Strategies

The decision to modify a protein and the selection of the appropriate modification agent should be guided by a thorough understanding of the desired therapeutic outcome. While PEGylation is a well-established and clinically validated approach, several alternatives have been developed to address some of its potential limitations.[3][4][5]

Impact on In Vitro Activity

The conjugation of any molecule to a protein carries the risk of altering its three-dimensional structure and, consequently, its biological activity. The extent of this impact is dependent on the size and nature of the modifying agent, as well as the site of attachment.

Modification AgentProtein ExampleChange in In Vitro ActivityReference
Linear PEG (30 kDa) LaccaseHigher activity compared to other PEG types
Branched PEG (40 kDa) Tumor Necrosis Factor-α (TNF-α)Loss of activity
Linear Polyglycerol (40 kDa) Anakinra (IL-1ra)Decreased binding affinity with increasing polymer length, but remained in the low nanomolar range
Cyclic PEG (2 kDa) T4 LysozymeNo significant difference in enzyme activity compared to linear counterpart
Enhancement of Thermal Stability

A significant advantage of protein modification is the potential to increase its resistance to thermal denaturation, which can improve its shelf-life and stability in physiological environments.

Modification AgentProtein ExampleChange in Thermal Stability (Tm)Reference
PEGylation (general) α-ChymotrypsinIncreased stability compared to the unmodified enzyme
Cyclic PEG (2 kDa) T4 LysozymeTm increased from 56.8 °C to 63.2 °C (similar to linear PEG)
Various Alcohols Ribonuclease A, α-Chymotrypsinogen AGenerally destabilizing (negative m-values), with the effect increasing with longer, linear alcohol chains
Extension of In Vivo Half-Life

For many therapeutic proteins, a primary goal of modification is to extend their circulation time in the body, reducing the frequency of administration.

Modification AgentProtein ExampleFold Increase in In Vivo Half-LifeReference
Linear PEG Recombinant Factor VIIIProlonged circulatory half-life compared to unmodified protein
Linear Polyglycerol (40 kDa) Anakinra (IL-1ra)4-fold increase compared to unmodified protein (similar to PEG analogue)
Lipidation GLP-1 analoguesSignificant extension of half-life (e.g., semaglutide to ~1 week)
GD10 (TTR binder) on PEG scaffold GlycoconjugatesUp to 10-fold increase compared to proteins of similar molecular weight

Experimental Protocols

Accurate assessment of the impact of any modification on protein activity is crucial. Below are detailed methodologies for key experiments.

Enzyme Kinetic Analysis

This protocol is designed to determine the Michaelis-Menten kinetic parameters (Km and kcat) of an enzyme and its modified counterpart.

Materials:

  • Unmodified and modified enzyme solutions of known concentration.

  • Substrate solution.

  • Reaction buffer at optimal pH and temperature.

  • Spectrophotometer or other suitable detection instrument.

Procedure:

  • Prepare a series of substrate dilutions in the reaction buffer.

  • Add a fixed concentration of the enzyme (unmodified or modified) to each substrate dilution to initiate the reaction.

  • Measure the initial reaction velocity (v0) by monitoring product formation or substrate depletion over a short period where the reaction is linear. For spectrophotometric assays, this involves measuring the change in absorbance at a specific wavelength.

  • Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine Vmax and Km.

  • Calculate the catalytic constant (kcat) using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

  • Compare the Km and kcat values of the modified enzyme to the unmodified enzyme to assess the impact on substrate binding and catalytic efficiency.

Thermal Stability Assay (Protein Thermal Shift Assay)

This method measures the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence of a fluorescent dye that binds to exposed hydrophobic regions.

Materials:

  • Unmodified and modified protein solutions.

  • Protein Thermal Shift™ Dye.

  • Real-Time PCR instrument with melt curve capability.

  • Appropriate buffer solutions.

Procedure:

  • Prepare a master mix containing the Protein Thermal Shift™ Dye and buffer.

  • In separate wells of a PCR plate, mix the protein sample (unmodified or modified) with the master mix. Include a no-protein control.

  • Seal the plate and place it in the Real-Time PCR instrument.

  • Set up the instrument to perform a melt curve analysis, typically ramping the temperature from 25 °C to 99 °C with continuous fluorescence monitoring.

  • The instrument software will generate a melt curve, and the negative first derivative of this curve is used to determine the melting temperature (Tm), which is the peak of the derivative curve.

  • An increase in the Tm of the modified protein compared to the unmodified protein indicates enhanced thermal stability.

In Vivo Half-Life Determination

This protocol describes a general method for determining the circulation half-life of a protein in an animal model.

Materials:

  • Unmodified and modified protein, labeled with a detectable tag (e.g., fluorescent dye, radiolabel).

  • Animal model (e.g., mice).

  • Blood collection supplies.

  • Detection instrument appropriate for the label (e.g., fluorescence plate reader, gamma counter).

Procedure:

  • Administer a known dose of the labeled protein (unmodified or modified) to the animals via a specific route (e.g., intravenous injection).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), collect blood samples from the animals.

  • Process the blood samples to isolate plasma or serum.

  • Quantify the amount of labeled protein remaining in the plasma/serum at each time point using the appropriate detection method.

  • Plot the concentration of the labeled protein in circulation versus time.

  • Fit the data to a pharmacokinetic model (e.g., one-compartment or two-compartment model) to calculate the elimination half-life (t1/2).

  • A longer half-life for the modified protein compared to the unmodified protein indicates successful extension of its in vivo persistence.

Visualizing the Process

Diagrams can help clarify complex workflows and concepts.

Experimental_Workflow cluster_Preparation Preparation cluster_Modification Modification cluster_Purification Purification & Characterization cluster_Assessment Impact Assessment Protein Target Protein Conjugation Protein Conjugation Protein->Conjugation mPEG36 This compound mPEG36->Conjugation Alternatives Alternative Modifiers Alternatives->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (e.g., MS) Purification->Characterization Activity In Vitro Activity Assay Characterization->Activity Stability Thermal Stability Assay Characterization->Stability HalfLife In Vivo Half-Life Study Characterization->HalfLife

Caption: Experimental workflow for assessing the impact of protein modification.

Half_Life_Extension cluster_Unmodified Unmodified Protein cluster_Modified Modified Protein (e.g., with this compound) Unmodified Unmodified Protein Kidney Renal Clearance Unmodified->Kidney Rapid Protease Proteolytic Degradation Unmodified->Protease Susceptible Modified Modified Protein Shield Steric Shield Shield->Kidney Reduced Shield->Protease Protected

Caption: Conceptual diagram of half-life extension by protein modification.

Conclusion

The modification of therapeutic proteins is a powerful strategy to enhance their clinical utility. While PEGylation, including the use of specific linkers like this compound, remains a cornerstone of this field, a growing number of alternative technologies offer new possibilities. The choice of modification strategy must be carefully considered and empirically validated for each protein therapeutic. The data and protocols presented in this guide provide a framework for the systematic assessment of this compound and other modification agents, enabling researchers to make informed decisions in the development of improved biopharmaceuticals. A thorough characterization of the resulting protein conjugate, including its in vitro activity, stability, and in vivo pharmacokinetics, is essential for successful translation to the clinic.

References

comparison of different cross-linking chemistries with m-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to leverage the benefits of PEGylation, m-PEG36-alcohol presents a versatile starting point. Its terminal hydroxyl group, while relatively inert, can be activated through various chemical pathways to facilitate covalent cross-linking to biomolecules or surfaces. This guide provides an objective comparison of three primary cross-linking chemistries for this compound: activation via tosylation, oxidation to an aldehyde, and conversion to an isocyanate. We present a summary of their performance characteristics, detailed experimental protocols, and supporting data to aid in the selection of the most suitable strategy for your specific application.

The strategic attachment of polyethylene glycol (PEG) chains to therapeutic proteins, peptides, and other molecules—a process known as PEGylation—is a well-established method for enhancing their pharmacokinetic and pharmacodynamic properties. Benefits include increased solubility, prolonged circulation half-life, and reduced immunogenicity. This compound, a monodisperse PEG linker, offers a precise building block for these modifications. The choice of cross-linking chemistry is critical as it dictates the stability of the resulting conjugate, the reaction efficiency, and the overall success of the PEGylation strategy.

Comparative Analysis of Cross-Linking Chemistries

The selection of an appropriate cross-linking strategy for this compound depends on several factors, including the target functional groups on the biomolecule, desired bond stability, and required reaction conditions. The following table summarizes the key performance indicators for the three primary activation and conjugation chemistries.

FeatureTosylation ChemistryAldehyde Chemistry (via Oxidation)Isocyanate Chemistry
Reactive Intermediate m-PEG36-Tosylatem-PEG36-Aldehydem-PEG36-Isocyanate
Target Functional Group Nucleophiles (e.g., amines, thiols)Primary amines (N-terminus, Lysine)Nucleophiles (e.g., amines, hydroxyls)
Resulting Linkage Ether or ThioetherSecondary Amine (after reduction)Urethane or Carbamate
Bond Stability High (Ether/Thioether bonds are very stable)High (Secondary amine bond is stable)Moderate to High (Urethane is generally stable but can be susceptible to hydrolysis under certain conditions)
Reaction pH Basic conditions for tosylation; neutral to basic for conjugationMildly acidic to neutral (pH 5.0-7.5) for reductive aminationNeutral to slightly basic; sensitive to water
Reaction Yield Generally high for tosylation step (can be >95%)[1]Oxidation yields can vary (Dess-Martin oxidation is generally high); reductive amination yields are typically good.High, often quantitative reaction with primary amines.[2]
Key Advantages Versatile reactive intermediate; stable linkage.Site-specific conjugation to N-terminus possible at controlled pH.[3]Efficient reaction with primary amines; forms a stable urethane linkage.
Key Disadvantages Tosylates can be susceptible to hydrolysis; potential for side reactions.Two-step process (oxidation then conjugation); potential for over-oxidation or side reactions during oxidation.Isocyanates are highly reactive and moisture-sensitive; requires anhydrous conditions.

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and experimental processes discussed, the following diagrams have been generated using the DOT language.

cluster_tosylation Tosylation Pathway cluster_aldehyde Aldehyde Pathway cluster_isocyanate Isocyanate Pathway mPEG_OH m-PEG36-OH mPEG_OTs m-PEG36-OTs (Tosylate) mPEG_OH->mPEG_OTs Activation TsCl Tosyl Chloride (TsCl) Pyridine Conjugate_T m-PEG36-Nu (Ether/Thioether Linkage) mPEG_OTs->Conjugate_T Conjugation Nu Nucleophile (e.g., Protein-NH2) mPEG_OH2 m-PEG36-OH mPEG_CHO m-PEG36-CHO (Aldehyde) mPEG_OH2->mPEG_CHO Oxidation Oxidant Oxidizing Agent (e.g., DMP) Schiff Schiff Base Intermediate mPEG_CHO->Schiff Conjugation Amine Primary Amine (Protein-NH2) Conjugate_A m-PEG36-NH-Protein (Secondary Amine Linkage) Schiff->Conjugate_A Reduction Reducer Reducing Agent (e.g., NaBH3CN) mPEG_OH3 m-PEG36-OH mPEG_NCO m-PEG36-NCO (Isocyanate) mPEG_OH3->mPEG_NCO Activation Diisocyanate Diisocyanate (e.g., HDI) Conjugate_I m-PEG36-NH-CO-NH-Protein (Urethane Linkage) mPEG_NCO->Conjugate_I Conjugation Amine2 Primary Amine (Protein-NH2)

Figure 1: Chemical activation and conjugation pathways for this compound.

start Start: this compound activation Step 1: Activation of Hydroxyl Group start->activation purification1 Step 2: Purification of Activated PEG activation->purification1 conjugation Step 3: Conjugation to Biomolecule purification1->conjugation purification2 Step 4: Purification of PEG-Conjugate conjugation->purification2 characterization Step 5: Characterization (NMR, HPLC, MS) purification2->characterization end End: Purified PEG-Conjugate characterization->end

Figure 2: General experimental workflow for PEGylation using activated this compound.

start Target Functional Group? amine Primary Amine start->amine thiol Thiol start->thiol hydroxyl Hydroxyl start->hydroxyl aldehyde_chem Aldehyde Chemistry (Site-specific potential) amine->aldehyde_chem pH control for N-terminus tosyl_chem Tosylation Chemistry amine->tosyl_chem Stable linkage isocyanate_chem Isocyanate Chemistry amine->isocyanate_chem High efficiency thiol->tosyl_chem hydroxyl->isocyanate_chem

Figure 3: Decision guide for selecting a cross-linking chemistry.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the activation of this compound and its subsequent conjugation.

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine or TEA (1.5 equivalents) to the solution.

  • Slowly add a solution of tosyl chloride (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR.

  • Upon completion, quench the reaction by adding cold water.

  • Separate the organic layer and wash it sequentially with 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution to cold diethyl ether.

  • Collect the solid m-PEG36-tosylate by filtration and dry under vacuum.

Characterization:

  • ¹H NMR: Confirm the presence of tosyl group signals (aromatic protons at ~7.4-7.8 ppm and a methyl singlet at ~2.4 ppm) and the disappearance or shift of the terminal alcohol proton signal.[5]

Protocol 2: Oxidation of this compound to m-PEG36-aldehyde

This protocol utilizes Dess-Martin periodinane (DMP) for the mild oxidation of the primary alcohol to an aldehyde.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, quench the reaction by adding a mixture of saturated NaHCO₃ solution and Na₂S₂O₃ solution.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain m-PEG36-aldehyde.

Characterization:

  • ¹H NMR: Confirm the appearance of the aldehyde proton signal (a triplet around 9.7 ppm) and the disappearance of the terminal alcohol proton signal.

  • HPLC: Assess the purity of the resulting PEG-aldehyde.

Protocol 3: Synthesis of m-PEG36-isocyanate

This protocol describes the conversion of this compound to an isocyanate using a diisocyanate reagent. This reaction must be performed under strictly anhydrous conditions.

Materials:

  • This compound (dried thoroughly)

  • Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI)

  • Anhydrous toluene or other aprotic solvent

  • Dibutyltin dilaurate (DBTDL) (catalyst, optional)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Add a large excess of the diisocyanate (e.g., 10 equivalents) to the flask.

  • If using a catalyst, add a catalytic amount of DBTDL.

  • Heat the reaction mixture to 60-80 °C and stir for several hours.

  • Monitor the reaction by IR spectroscopy (disappearance of the -OH band at ~3400 cm⁻¹ and appearance of the -NCO band at ~2270 cm⁻¹).

  • After the reaction is complete, remove the excess diisocyanate by vacuum distillation or by precipitation of the product in a non-solvent like hexane.

Characterization:

  • FT-IR: Confirm the presence of the isocyanate peak (~2270 cm⁻¹) and the absence of the hydroxyl peak (~3400 cm⁻¹).

  • ¹H NMR: Analyze the changes in the terminal methylene proton signals.

Conjugation and Characterization

Once the this compound has been activated, it can be conjugated to the target biomolecule. The specific protocol will depend on the chosen chemistry and the target molecule. Following conjugation, purification is typically performed using size-exclusion chromatography (SEC) or ion-exchange chromatography to remove unreacted PEG and biomolecules.

Final characterization of the PEGylated product is crucial to determine the degree of PEGylation and to confirm the integrity of the conjugate. Common techniques include:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.

  • HPLC (SEC and RP): To assess the purity and heterogeneity of the conjugate.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and the number of attached PEG chains.

  • NMR Spectroscopy: To confirm the structure of the linker and the covalent attachment to the biomolecule, where feasible.

By carefully considering the comparative data, experimental protocols, and characterization methods presented in this guide, researchers can make informed decisions to successfully implement PEGylation strategies using this compound, ultimately leading to the development of more effective and robust bioconjugates.

References

Safety Operating Guide

Safe Disposal of m-PEG36-alcohol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of m-PEG36-alcohol, a commonly used polyethylene glycol (PEG) derivative in bioconjugation and drug delivery research. Due to conflicting information in safety data sheets (SDS) for similar products, a cautious approach is recommended, treating this compound as a chemical waste requiring special handling.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound. While some sources classify it as not hazardous, others indicate potential for skin and eye irritation, respiratory irritation, and harm if swallowed[1][2]. Therefore, appropriate personal protective equipment should always be worn.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. A respirator may be required if generating dusts or aerosols.

Step-by-Step Disposal Procedure

The following steps outline the recommended procedure for the disposal of this compound. This procedure is designed to minimize risk to personnel and the environment.

1. Waste Collection and Storage:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[3].

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a designated, leak-proof, and clearly labeled waste container[4]. The label should include "Hazardous Waste" and the chemical name "this compound".

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].

2. Spill Management:

  • In case of a spill, wear appropriate PPE.

  • For solid this compound, carefully sweep it up to avoid generating dust.

  • For liquid solutions, absorb the spill with an inert material such as sand, vermiculite, or cat litter.

  • Place the collected spill material into the designated hazardous waste container.

  • Clean the spill area thoroughly with soap and water.

3. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash . Polyethylene glycols can impact the chemical and biological oxygen demand in wastewater treatment processes.

  • Arrange for the disposal of the hazardous waste container through your institution's licensed chemical waste disposal contractor. Adherence to local, state, and federal regulations is mandatory.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling m-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling m-PEG36-alcohol, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. Adherence to these guidelines will help ensure safe handling and minimize risk in the laboratory environment.

This compound is a polyethylene glycol (PEG) derivative that is often used as a linker in various bioconjugation and drug delivery applications.[1][2][3] While it is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, proper safety precautions are still necessary as the chemical, physical, and toxicological properties have not been exhaustively investigated.[4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on standard laboratory safety protocols for non-hazardous chemicals and recommendations for handling PEG compounds.

Protection Type Recommended PPE Specifications & Notes
Eye Protection Chemical safety gogglesShould be tight-sealing to protect against splashes.[4]
Hand Protection Common chemical-resistant glovesNitrile or latex gloves are generally suitable. Ensure gloves are compatible with any solvents being used.
Body Protection Laboratory coatStandard lab coat to protect skin and clothing from spills.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If creating aerosols or dust, a dust mask or respirator may be appropriate.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize exposure and contamination. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Personal Protective Equipment (PPE) prep_area 2. Prepare a well-ventilated work area prep_ppe->prep_area prep_materials 3. Assemble all necessary materials and equipment prep_area->prep_materials handle_weigh 4. Carefully weigh or measure this compound prep_materials->handle_weigh handle_dissolve 5. Dissolve in an appropriate solvent if necessary handle_weigh->handle_dissolve handle_reaction 6. Perform experimental procedures handle_dissolve->handle_reaction cleanup_decontaminate 7. Decontaminate work surfaces handle_reaction->cleanup_decontaminate cleanup_waste 8. Dispose of waste in designated chemical waste containers cleanup_decontaminate->cleanup_waste cleanup_ppe 9. Doff and dispose of gloves and other disposable PPE cleanup_waste->cleanup_ppe cleanup_wash 10. Wash hands thoroughly cleanup_ppe->cleanup_wash

A logical workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

Situation Immediate Action
Skin Contact Wash the affected area with soap and plenty of water.
Eye Contact Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration.
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.
Spill Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a chemical waste container. Ensure the area is well-ventilated.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.

Waste Type Disposal Method
Unused this compound Dispose of in a designated chemical waste container. Do not flush down the sewer.
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed bag and dispose of in the chemical waste container.
Empty Containers Rinse thoroughly with an appropriate solvent. Dispose of the rinsate in the chemical waste container. The cleaned container can then be disposed of as regular lab glass or plastic.

Always follow your institution's specific guidelines for chemical waste disposal.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures may vary, so always consult the supplier's instructions. Some sources suggest storage at 0-10°C, while others recommend -20°C for long-term stability.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.